Vanadium(II) bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
vanadium(2+);dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.V/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJLOGNSKRVGAD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VBr2, Br2V | |
| Record name | vanadium(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(II)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437762 | |
| Record name | CTK4C5965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14890-41-6 | |
| Record name | Vanadium bromide (VBr2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14890-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CTK4C5965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Determining the Crystal Structure of Vanadium(II) Bromide: A Technical Guide
Introduction
Vanadium(II) bromide (VBr₂), an inorganic compound with the chemical formula VBr₂, is a material of interest in the fields of materials science and catalysis. Understanding its precise crystal structure is fundamental to elucidating its physical and chemical properties. This technical guide provides a comprehensive overview of the determination of the crystal structure of this compound, detailing the synthesis of high-quality single crystals and their analysis by single-crystal X-ray diffraction. This document is intended for researchers and professionals in chemistry, materials science, and related disciplines.
This compound crystallizes in the cadmium iodide (CdI₂) structure type, which is common for many transition metal dihalides.[1] This structure is characterized by a trigonal crystal system and belongs to the space group P-3m1 (No. 164).[1] The structure is distinctly two-dimensional, consisting of layers of edge-sharing VBr₆ octahedra.[1] Within these layers, each vanadium(II) ion is octahedrally coordinated to six bromide ions.[1] These layers are held together by weak van der Waals forces.
Crystallographic Data of this compound
The crystallographic parameters of this compound have been determined through single-crystal X-ray diffraction studies. The key quantitative data are summarized in the table below.
| Property | Value |
| Chemical Formula | VBr₂ |
| Crystal System | Trigonal |
| Space Group | P-3m1 |
| Lattice Parameters | a = b = 3.768 Å, c = 6.180 Å |
| α = β = 90°, γ = 120° | |
| V-Br Bond Length | 2.65 Å |
| Coordination Geometry | Octahedral |
Experimental Protocols
The determination of the crystal structure of VBr₂ involves two primary experimental stages: the synthesis of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.
Synthesis of this compound Single Crystals via Chemical Vapor Transport
For the growth of high-quality single crystals suitable for X-ray diffraction, the Chemical Vapor Transport (CVT) method is highly effective. This technique relies on a temperature gradient to transport a solid material via the gas phase with the aid of a transport agent.
Materials and Equipment:
-
Vanadium(III) bromide (VBr₃) powder (precursor)
-
Hydrogen (H₂) gas (reducing agent)
-
High-purity quartz ampoule
-
Two-zone tube furnace
-
Schlenk line and vacuum pump
-
Glovebox with an inert atmosphere (e.g., argon)
Protocol:
-
Preparation of VBr₂ Powder: Anhydrous this compound powder is first synthesized by the reduction of Vanadium(III) bromide.
-
Place a known quantity of VBr₃ powder in a quartz boat inside a tube furnace.
-
Heat the VBr₃ to approximately 400°C under a continuous flow of hydrogen gas.
-
The reduction reaction is: 2VBr₃(s) + H₂(g) → 2VBr₂(s) + 2HBr(g).
-
After the reaction is complete, cool the furnace to room temperature under a flow of inert gas (e.g., argon) to prevent re-oxidation.
-
-
Preparation of the CVT Ampoule:
-
Transfer the freshly synthesized VBr₂ powder into a quartz ampoule inside a glovebox to prevent exposure to air and moisture.
-
Evacuate the ampoule to a high vacuum using a Schlenk line and seal it.
-
-
Crystal Growth:
-
Place the sealed ampoule in a two-zone tube furnace. The end of the ampoule containing the VBr₂ powder (the source zone) should be in the hotter zone, and the empty end (the growth zone) in the cooler zone.
-
Establish a temperature gradient. For VBr₂, a typical gradient would be T₂ (source zone) at ~850°C and T₁ (growth zone) at ~800°C.
-
The VBr₂ will sublimate at the hot end, travel down the temperature gradient, and deposit as single crystals in the cooler zone.
-
Maintain these conditions for an extended period (e.g., 7-10 days) to allow for the growth of sufficiently large crystals.
-
-
Crystal Harvesting:
-
After the growth period, slowly cool the furnace to room temperature.
-
Carefully remove the ampoule and open it inside a glovebox to harvest the VBr₂ single crystals.
-
Single-Crystal X-ray Diffraction Analysis
Due to the air- and moisture-sensitive nature of VBr₂, all handling and mounting of the crystals must be performed under an inert atmosphere.
Materials and Equipment:
-
Single-crystal X-ray diffractometer equipped with a cryo-cooling system (e.g., liquid nitrogen stream)
-
Goniometer head with a cryoloop
-
Inert, high-viscosity oil (e.g., Paratone-N)
-
Microscope
-
Glovebox
Protocol:
-
Crystal Selection and Mounting:
-
Inside a glovebox, place a small amount of the harvested VBr₂ crystals in a drop of Paratone-N oil on a glass slide.
-
Under a microscope, select a well-formed single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) that is free of cracks or other defects.
-
Carefully attach the selected crystal to the tip of a cryoloop. The oil will adhere the crystal to the loop and protect it from the atmosphere.
-
-
Mounting on the Diffractometer:
-
Quickly transfer the cryoloop with the mounted crystal from the glovebox to the goniometer head of the X-ray diffractometer.
-
Immediately start the cryo-cooling system (e.g., to 100 K) to freeze the oil and fix the crystal in place, as well as to minimize thermal vibrations during data collection.
-
-
Data Collection:
-
Center the crystal in the X-ray beam using the diffractometer's alignment camera.
-
Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal's orientation.
-
Based on the determined trigonal unit cell, set up a full data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles. This typically involves a series of scans at different crystal orientations.
-
-
Data Processing and Structure Solution:
-
Process the raw diffraction data by integrating the reflection intensities and applying corrections for factors such as Lorentz and polarization effects, and absorption.
-
Using specialized software (e.g., the SHELX suite), solve the crystal structure. This involves determining the positions of the vanadium and bromine atoms within the unit cell from the diffraction data.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and other crystallographic parameters.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the crystal structure of this compound.
Caption: Experimental workflow for VBr₂ crystal structure determination.
References
In-depth Technical Guide to the Low-Temperature Magnetic Properties of Vanadium(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadium(II) bromide (VBr₂), a layered transition metal dihalide, exhibits intriguing magnetic behavior at low temperatures, characterized by a transition to an antiferromagnetically ordered state. This technical guide provides a comprehensive overview of the magnetic properties of VBr₂ at cryogenic temperatures, synthesizing available experimental data from magnetic susceptibility, specific heat, and neutron diffraction studies. Detailed experimental methodologies are presented alongside a quantitative analysis of its magnetic structure and phase transition. This document is intended to serve as a foundational resource for researchers in materials science, condensed matter physics, and related fields where understanding low-dimensional magnetism is crucial.
Introduction
This compound is an inorganic compound with the formula VBr₂. It crystallizes in a trigonal layered structure of the cadmium iodide (CdI₂) type, featuring octahedrally coordinated V²⁺ ions. This quasi-two-dimensional structure gives rise to anisotropic magnetic interactions, making VBr₂ a subject of interest for studying magnetism in low-dimensional systems. At low temperatures, the magnetic moments of the V²⁺ ions order antiferromagnetically, a phenomenon that has been investigated through various experimental techniques.
Magnetic Phase Transition and Ordering Temperature
This compound undergoes a phase transition from a paramagnetic to an antiferromagnetic state at a Néel temperature (Tɴ) of approximately 29.5 K.[1] This transition is evident as a sharp peak in the magnetic specific heat capacity, indicating a second-order phase transition.
Specific Heat Measurements
The magnetic ordering in VBr₂ is clearly demonstrated by specific heat measurements. The magnetic heat capacity (Cm) shows a strong divergence at the Néel temperature.[2] The critical exponents, which describe the nature of the phase transition, have been determined from the specific heat data to be α = 0.59 ± 0.05 (for T > Tɴ) and α' = 0.28 ± 0.05 (for T < Tɴ).[1] These values are notably large and suggest that VBr₂ belongs to a new universality class for frustrated systems with a layered-triangular lattice.[2]
Table 1: Critical Exponents for the Specific Heat of VBr₂
| Critical Exponent | Value (T > Tɴ) | Value (T < Tɴ) |
| α, α' | 0.59 ± 0.05 | 0.28 ± 0.05 |
Magnetic Structure
Neutron diffraction studies are essential for determining the microscopic arrangement of magnetic moments in the ordered state. For VBr₂, these experiments have revealed a complex magnetic structure.
The spins of the V²⁺ ions are found to order in a three-sublattice structure within the basal plane.[3] The preferred model for this arrangement is a 120° helical structure in the ac-plane.[4] However, some studies suggest that a partially disordered model, where the spins are canted from the c-axis by 45°, is also consistent with the neutron scattering data.[4] This ambiguity may arise from the frustrated nature of the magnetic interactions on the triangular lattice. Strong diffuse scattering has been observed both above and below the Néel temperature, which is a characteristic feature of such frustrated systems.[3]
Magnetic Susceptibility
Magnetic susceptibility measurements provide insight into the magnetic response of a material to an applied magnetic field. For VBr₂, the molar magnetic susceptibility at room temperature is +3230.0 x 10⁻⁶ cm³/mol.[5] High-temperature susceptibility data indicate a magnetic moment of 4.07 µB for the V²⁺ ion, which is close to the spin-only value for a d³ ion.[4]
Experimental Protocols
Synthesis of this compound
Polycrystalline samples of VBr₂ can be synthesized through the reduction of vanadium(III) bromide (VBr₃) with hydrogen gas. The reaction is typically carried out at elevated temperatures in a tube furnace.
A common procedure involves the following steps:
-
VBr₃ is placed in a quartz boat within a quartz tube.
-
The tube is purged with an inert gas, such as argon, to remove air and moisture.
-
A flow of hydrogen gas is introduced, and the furnace temperature is gradually raised to around 600-700 °C.
-
The reduction is carried out for several hours to ensure complete conversion to VBr₂.
-
The sample is then cooled to room temperature under a hydrogen or inert gas atmosphere.
Specific Heat Measurement
The specific heat of VBr₂ is measured using adiabatic calorimetry. A small, single-crystal sample is mounted on a sample holder with a heater and a thermometer. The experimental workflow is as follows:
Neutron Diffraction
Neutron diffraction experiments on VBr₂ are typically performed on single-crystal samples at a research reactor facility. The crystal is mounted in a cryostat to control the temperature. The logical relationship for determining the magnetic structure is outlined below:
References
Vanadium(II) Bromide: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the history, discovery, and synthesis of Vanadium(II) bromide (VBr₂), a significant inorganic compound. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its preparation, and a historical narrative of its scientific journey.
Introduction
This compound, with the chemical formula VBr₂, is a light-brown crystalline solid. It is an important precursor in the synthesis of various vanadium compounds and has garnered interest in materials science and catalysis. This guide will explore the key milestones in the discovery and synthesis of both its anhydrous and hydrated forms.
Physicochemical Properties
This compound is characterized by the following properties.
| Property | Value |
| Chemical Formula | VBr₂ |
| Molar Mass | 210.750 g/mol [1] |
| Appearance | Light-brown solid[1] |
| Crystal Structure | Trigonal, Cadmium Iodide (CdI₂) type |
| Space Group | P-3m1 |
| Lattice Constants | a = 3.85 Å, c = 6.23 Å |
| V-Br Bond Length | 2.65 Å |
| Density | 4.58 g/cm³[1] |
| Melting Point | 827 °C (1,521 °F; 1,100 K)[1][2] |
| Boiling Point | 1,227 °C (2,241 °F; 1,500 K)[2] |
| Magnetic Susceptibility (χ) | +3230.0 x 10⁻⁶ cm³/mol[1] |
| Solubility in water | Reacts[1] |
Historical Discovery and Synthesis
The definitive synthesis and characterization of anhydrous this compound were first reported in 1942 by Wilhelm Klemm and Ludwig Grimm. Their work, "Zur Kenntnis der Dihalogenide des Titans und Vanadins" (On the Knowledge of the Dihalides of Titanium and Vanadium), published in the Zeitschrift für anorganische und allgemeine Chemie, laid the foundation for understanding this compound.
Later, in 1962, Hans-Joachim Seifert and Burkhard Gerstenberg described the synthesis of hydrated forms of this compound from aqueous solutions in their paper "Darstellung von Vanadin(II)-Verbindungen aus wäßriger Lösung" (Preparation of Vanadium(II) compounds from aqueous solution).
Synthesis of this compound
Synthesis of Anhydrous this compound
The primary method for synthesizing anhydrous this compound is the reduction of Vanadium(III) bromide (VBr₃) with hydrogen gas at elevated temperatures.
Experimental Protocol (based on Klemm and Grimm, 1942):
-
Precursor Synthesis: Vanadium(III) bromide is first synthesized by the direct reaction of vanadium metal with bromine gas at approximately 500 °C.
-
Reduction Reaction: The resulting VBr₃ is then placed in a quartz tube furnace. A stream of dry hydrogen gas is passed over the VBr₃.
-
Reaction Conditions: The furnace is heated to and maintained at a temperature of 400 °C.
-
Reaction: 2 VBr₃(s) + H₂(g) → 2 VBr₂(s) + 2 HBr(g)
Figure 1. Synthesis of anhydrous this compound.
Synthesis of Hydrated this compound
Hydrated forms of this compound, specifically the hexahydrate (VBr₂·6H₂O) and tetrahydrate (VBr₂·4H₂O), can be synthesized from aqueous solutions.
Experimental Protocol (based on Seifert and Gerstenberg, 1962):
-
Preparation of V(II) solution: A solution of Vanadium(II) is prepared by the electrolytic reduction of a Vanadium(III) or Vanadium(IV) salt solution in the presence of hydrobromic acid.
-
Crystallization: The resulting blue-violet solution containing [V(H₂O)₆]²⁺ ions is then carefully concentrated under a protective atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Isolation: Upon cooling, bluish crystals of this compound hexahydrate precipitate from the solution. The tetrahydrate can be obtained by partial dehydration of the hexahydrate.
Figure 2. Synthesis of hydrated this compound.
Conclusion
The discovery and synthesis of this compound have been pivotal in advancing the chemistry of vanadium. The foundational work of Klemm and Grimm in preparing the anhydrous form, and Seifert and Gerstenberg in synthesizing its hydrates, has provided researchers with essential methods for accessing this versatile compound. The detailed protocols and physicochemical data presented in this guide serve as a valuable resource for scientists engaged in inorganic synthesis, materials science, and related fields.
References
Vanadium(II) Bromide (CAS: 14890-41-6): A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of Vanadium(II) bromide. This document summarizes essential data, outlines experimental methodologies, and visualizes fundamental concepts related to this inorganic compound.
Core Properties of this compound
This compound, with the chemical formula VBr₂, is an inorganic compound that serves as a valuable precursor and catalyst in various chemical applications.[1] Its properties are summarized in the tables below for easy reference and comparison.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 14890-41-6 | [1] |
| Molecular Formula | VBr₂ | [1] |
| Molecular Weight | 210.75 g/mol | [1] |
| Appearance | Light-brown solid | [2] |
| Density | 4.58 g/cm³ | [2] |
| Melting Point | 827 °C (1,521 °F; 1,100 K) | [2] |
| Boiling Point | 1,227 °C (2,241 °F; 1,500 K) | [2] |
| Solubility in Water | Reacts | [2] |
| Magnetic Susceptibility (χ) | +3230.0·10⁻⁶ cm³/mol | [2] |
Crystal Structure and Spectroscopic Data
| Property | Value | Reference |
| Crystal Structure | Trigonal | [2] |
| Coordination Geometry | Octahedral V(II) centers | [1][2] |
| Structural Type | Cadmium Iodide (CdI₂) | [1] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the reduction of Vanadium(III) bromide (VBr₃) using hydrogen gas.[1][2]
Methodology:
-
Starting Material: High-purity Vanadium(III) bromide.
-
Reducing Agent: Dry hydrogen gas (H₂).
-
Apparatus: A tube furnace capable of reaching temperatures up to 400°C, a quartz or ceramic reaction tube, and a system for delivering and controlling the flow of hydrogen gas.
-
Procedure:
-
Place the Vanadium(III) bromide in the center of the reaction tube within the furnace.
-
Purge the system with an inert gas, such as argon, to remove any air and moisture.
-
Introduce a steady flow of dry hydrogen gas over the VBr₃.
-
Gradually heat the furnace to approximately 400°C. The reaction is: 2VBr₃ + H₂ → 2VBr₂ + 2HBr.[3]
-
Maintain the temperature and hydrogen flow for a sufficient duration to ensure complete reduction. The reaction progress can be monitored by observing the color change of the solid and the evolution of hydrogen bromide gas.
-
After the reaction is complete, cool the furnace to room temperature under a continuous flow of hydrogen or an inert gas to prevent re-oxidation.
-
-
Handling and Storage: this compound is air and moisture-sensitive.[2] All handling and storage should be conducted under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[4][5][6] Store the final product in a tightly sealed container in a dry, inert environment.[2][4]
Visualizations
Crystal Structure of this compound
The crystal structure of this compound is of the cadmium iodide (CdI₂) type, which consists of layers of edge-sharing VBr₆ octahedra.
Caption: Crystal structure of this compound.
Experimental Workflow: Synthesis of this compound
This diagram illustrates the key steps in the synthesis of this compound from Vanadium(III) bromide.
Caption: Synthesis of this compound workflow.
Signaling Pathway: Vanadium Bromide Redox Flow Battery
This compound plays a crucial role in the negative half-cell of a vanadium bromide redox flow battery.[7] The diagram below illustrates the charge and discharge cycle.
Caption: VBr₂ in a Redox Flow Battery.
References
- 1. The reaction mechanism of the novel vanadium-bromoperoxidase. A steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. CharChem. This compound [easychem.org]
- 4. ossila.com [ossila.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Vanadium(II) Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract: This technical guide addresses the solubility of Vanadium(II) bromide (VBr₂), a compound of interest in synthetic chemistry and materials science, particularly in the context of redox flow batteries. A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of quantitative solubility data for this compound in organic solvents. This guide, therefore, focuses on providing detailed experimental methodologies for researchers to determine these solubility parameters accurately. It outlines protocols for gravimetric analysis, UV-Visible spectrophotometry, and Atomic Absorption Spectroscopy, with special considerations for handling this air- and moisture-sensitive compound. Furthermore, a structured framework for data presentation and a logical workflow diagram are provided to aid in experimental design and execution.
Introduction
This compound (VBr₂) is an inorganic compound with the formula VBr₂. It is a light-brown solid that adopts the cadmium iodide crystal structure, featuring octahedral V(II) centers. While its applications are still being explored, related vanadium compounds have garnered significant interest. For instance, this compound plays a role in the development of Vanadium Bromide Redox Flow Batteries (V/Br RFBs), where it can serve as the electrolyte in the negative half-cell. The efficiency and operational parameters of such systems are intrinsically linked to the solubility of the active species in the chosen solvent.
Synthesis of this compound
Prior to any solubility determination, the synthesis and purification of high-quality this compound are paramount. The most common laboratory synthesis involves the reduction of Vanadium(III) bromide (VBr₃).
Protocol for Synthesis: The compound can be produced by the reduction of vanadium(III) bromide with hydrogen gas at elevated temperatures (e.g., 400°C). The reaction proceeds as follows:
2VBr₃ + H₂ → 2VBr₂ + 2HBr
This process must be carried out in a tube furnace under a continuous flow of hydrogen gas, and the resulting VBr₂ product must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Experimental Protocols for Solubility Determination
Given that Vanadium(II) is readily oxidized, all manipulations of VBr₂ should be performed using standard air-free techniques, such as a glovebox or a Schlenk line. Solvents must be rigorously dried and deoxygenated before use.
Method 1: Gravimetric Analysis
This method directly measures the mass of solute that can be dissolved in a given mass of solvent. It is a fundamental technique for solubility determination.
Experimental Protocol:
-
Preparation: Place a known mass of the desired anhydrous, deoxygenated organic solvent into a sealable container (e.g., a vial with a septum cap) inside an inert atmosphere glovebox.
-
Equilibration: Add an excess of finely ground VBr₂ to the solvent. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Saturation: Seal the container and agitate it at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.
-
Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully extract a known mass of the clear, supernatant (saturated) solution using a pre-weighed, gas-tight syringe.
-
Evaporation: Transfer the extracted solution to a pre-weighed, dry vial. Remove the solvent under a vacuum or a gentle stream of inert gas, taking care to avoid any loss of the solid residue. Heating may be applied if the solvent's boiling point and the compound's stability permit.
-
Quantification: Once the solvent is fully evaporated, weigh the vial containing the dry VBr₂ residue.
-
Calculation: The solubility is calculated as:
Solubility (g / 100 g solvent) = (Mass of VBr₂ residue / Mass of solvent) x 100
Where Mass of solvent = (Mass of saturated solution withdrawn) - (Mass of VBr₂ residue)
Method 2: UV-Visible Spectrophotometry
This method is suitable for colored compounds like VBr₂ and relies on the Beer-Lambert law, which correlates absorbance with concentration.
Experimental Protocol:
-
Preparation of Stock Solution: Inside a glovebox, prepare a stock solution of known concentration by dissolving a precise mass of VBr₂ in a known volume of the desired anhydrous, deoxygenated organic solvent.
-
Calibration Curve:
-
Perform a series of dilutions of the stock solution to create several standard solutions of lower, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and its equation (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution: Prepare a saturated solution of VBr₂ in the same solvent at a constant temperature, as described in steps 1-4 of the Gravimetric Analysis protocol.
-
Analysis:
-
Withdraw a small, accurately known volume of the clear supernatant.
-
Dilute this sample with a known volume of pure solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation:
-
Use the equation from the calibration curve to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution.
-
Convert the concentration (e.g., from mol/L) to the desired solubility units (e.g., g/100 g solvent).
-
Method 3: Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive technique for determining the concentration of a specific metal element (in this case, vanadium) in a sample.
Experimental Protocol:
-
Calibration Standards: Prepare a series of standard solutions containing known concentrations of vanadium in the chosen organic solvent. Commercially available vanadium standards can be used and diluted as necessary.
-
Instrument Calibration: Aspirate the blank (pure solvent) and the standard solutions into the AAS instrument and measure their absorbance. Plot a calibration curve of absorbance versus vanadium concentration.[1]
-
Preparation of Saturated Solution: Prepare a saturated solution of VBr₂ as described in steps 1-4 of the Gravimetric Analysis protocol.
-
Analysis:
-
Withdraw a known volume of the clear, saturated supernatant.
-
Perform a precise dilution of the sample with the pure solvent to bring the vanadium concentration into the optimal working range of the AAS instrument.
-
Aspirate the diluted sample into the AAS and record its absorbance.
-
-
Calculation:
-
Determine the vanadium concentration in the diluted sample from the calibration curve.
-
Calculate the vanadium concentration in the original saturated solution by applying the dilution factor.
-
Convert the concentration of vanadium to the concentration of VBr₂ using their molar masses.
-
Express the final solubility in the desired units (e.g., g/100 g solvent).
-
Data Presentation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison. As comprehensive experimental data is not available in the literature, the following table is provided as a template for researchers.
Disclaimer: The numerical values in the table below are hypothetical and for illustrative purposes only . They do not represent experimentally verified data.
| Organic Solvent | Temperature (°C) | Solubility (g VBr₂ / 100 g solvent) | Method Used |
| Tetrahydrofuran (THF) | 25 | 5.2 (Illustrative) | Gravimetric |
| Acetonitrile | 25 | 1.8 (Illustrative) | UV-Vis |
| Dimethylformamide (DMF) | 25 | 15.7 (Illustrative) | AAS |
| Dichloromethane | 25 | <0.1 (Illustrative) | Gravimetric |
| Toluene | 25 | <0.05 (Illustrative) | Gravimetric |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
References
An In-depth Technical Guide to the Thermochemical Properties of Anhydrous Vanadium(II) Bromide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of anhydrous Vanadium(II) bromide (VBr₂). Due to the limited availability of direct experimental data for this compound, this document presents a combination of known physical properties, estimated thermochemical data derived from established theoretical models, and detailed, generalized experimental protocols for the determination of these properties. This guide is intended to serve as a valuable resource for researchers and professionals requiring thermochemical data for VBr₂ in their work, offering both estimated values for immediate use and the methodologies to obtain precise experimental data.
Introduction
Anhydrous this compound, with the chemical formula VBr₂, is an inorganic compound that crystallizes in a trigonal system, adopting the cadmium iodide (CdI₂) structure.[1] In this lattice, each Vanadium(II) ion is octahedrally coordinated to six bromide ions.[1] this compound is a light-brown solid that is reactive with water.[1] It can be synthesized through the reduction of Vanadium(III) bromide (VBr₃) with hydrogen gas or by the direct reaction of elemental vanadium with bromine.
A thorough understanding of the thermochemical properties of VBr₂, such as its standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp), is crucial for a variety of applications, including the design and optimization of synthetic routes, materials science research, and thermodynamic modeling of chemical processes. This guide addresses the current gap in readily available experimental thermochemical data for anhydrous VBr₂.
Estimated Thermochemical Properties
In the absence of experimentally determined thermochemical data for anhydrous this compound, the following values have been estimated using well-established empirical methods. It is imperative to note that these are theoretical estimations and should be used with an understanding of their potential deviation from experimental values. For context, the experimentally determined thermochemical data for the related compound, anhydrous Vanadium(III) bromide (VBr₃), are also provided.
Table 1: Estimated Thermochemical Properties of Anhydrous this compound (VBr₂) and Experimental Data for Anhydrous Vanadium(III) Bromide (VBr₃) at 298.15 K (25 °C)
| Property | Anhydrous this compound (VBr₂) (Estimated) | Anhydrous Vanadium(III) Bromide (VBr₃) (Experimental) |
| Standard Enthalpy of Formation (ΔHf°) | -380 ± 20 kJ/mol | -446 kJ/mol (solid) |
| Standard Molar Entropy (S°) | 135 ± 10 J/(mol·K) | 142 J/(mol·K) (solid) |
| Molar Heat Capacity (Cp) | 75 ± 5 J/(mol·K) | Not readily available |
Disclaimer: The estimated values for VBr₂ are derived from theoretical models and should be considered as approximations. Experimental verification is highly recommended for applications requiring high precision.
Experimental Protocols for Thermochemical Characterization
To obtain precise and reliable thermochemical data for anhydrous this compound, the following established experimental methodologies are recommended. Given that VBr₂ is sensitive to air and moisture, all handling and preparation steps must be conducted in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).
Determination of the Standard Enthalpy of Formation (ΔHf°) via Solution Calorimetry
The standard enthalpy of formation of VBr₂ can be determined indirectly using solution calorimetry by measuring the enthalpy of solution of VBr₂ and its constituent elements in a suitable solvent.
Methodology:
-
Calorimeter Calibration: Calibrate the solution calorimeter by a known electrical heat pulse or by dissolving a standard substance with a well-documented enthalpy of solution (e.g., potassium chloride in water).
-
Sample Preparation: Inside an inert atmosphere glovebox, weigh a precise amount of high-purity anhydrous VBr₂ into a sealed sample holder. Similarly, prepare samples of high-purity vanadium metal and liquid bromine.
-
Enthalpy of Solution Measurement for VBr₂:
-
Place a known volume of a suitable solvent (e.g., an acidic aqueous solution) into the calorimeter's reaction vessel and allow it to reach thermal equilibrium.
-
Initiate the dissolution of the VBr₂ sample and record the temperature change over time until thermal equilibrium is re-established.
-
The enthalpy of solution is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of VBr₂ dissolved.
-
-
Enthalpy of Solution Measurement for Constituents:
-
Separately measure the enthalpy of solution for vanadium metal and bromine in the same solvent under identical conditions.
-
-
Hess's Law Calculation: Construct a thermochemical cycle based on the dissolution reactions of VBr₂ and its constituent elements. Apply Hess's Law to calculate the standard enthalpy of formation of VBr₂.
Determination of Standard Molar Entropy (S°) and Heat Capacity (Cp) via Calorimetry
The standard molar entropy is typically determined from the heat capacity measured as a function of temperature from near absolute zero.
Methodology:
-
Low-Temperature Heat Capacity Measurement (for S°):
-
Use a Physical Property Measurement System (PPMS) or an adiabatic calorimeter to measure the heat capacity of a precisely weighed sample of anhydrous VBr₂ from a very low temperature (e.g., 2 K) up to 300 K.
-
The standard molar entropy at 298.15 K is then calculated by integrating the Cp/T versus T curve from 0 K to 298.15 K.
-
-
Heat Capacity Measurement at and above Room Temperature:
-
Differential Scanning Calorimetry (DSC) can be employed to measure the heat capacity of VBr₂ at and above room temperature.
-
A three-step method is commonly used:
-
Run a baseline with two empty, matched DSC pans.
-
Run a standard material (e.g., sapphire) with a known heat capacity in one of the pans.
-
Run the VBr₂ sample in the same pan under identical conditions.
-
-
The heat capacity of the sample is then calculated by comparing the heat flow signals from the three runs.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the thermochemical properties of anhydrous this compound.
Caption: Workflow for determining the standard enthalpy of formation of VBr₂.
Caption: Workflow for determining the standard molar entropy and heat capacity of VBr₂.
Conclusion
This technical guide has provided a detailed overview of the thermochemical properties of anhydrous this compound. While experimental data remains scarce, the estimated values for the standard enthalpy of formation, standard molar entropy, and heat capacity presented herein offer a valuable starting point for theoretical calculations and experimental design. The detailed experimental protocols outlined provide a clear path for researchers to obtain precise, empirical data for VBr₂, which will be essential for advancing the scientific understanding and application of this compound. It is the hope of the authors that this guide will stimulate further research into the thermochemical properties of this and other related vanadium halides.
References
Quantum Mechanical Modeling of Vanadium Dibromide (VBr₂) Surfaces: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the methodologies for the quantum mechanical modeling of Vanadium Dibromide (VBr₂) surfaces. In the absence of extensive direct experimental or computational studies on VBr₂ surfaces, this document outlines a robust theoretical framework based on established first-principles density functional theory (DFT) calculations for analogous transition metal halide systems. This guide is intended to serve as a foundational resource for researchers initiating computational investigations into the electronic structure, magnetic properties, and surface reactivity of VBr₂, with potential applications in catalysis, spintronics, and as a substrate in drug delivery systems.
Introduction to Vanadium Dibromide and Its Surfaces
Vanadium (V) is a transition metal known for its variable oxidation states and catalytic activity.[1] Vanadium-containing compounds are of significant interest in materials science and catalysis. While bulk VBr₂ has not been extensively characterized in the literature, its properties as a 2D material and at its surfaces are of considerable theoretical interest. The modeling of VBr₂ surfaces can provide insights into its potential as a catalyst, its stability, and its interactions with adsorbed molecules.
This guide will focus on the computational protocols necessary to model VBr₂ surfaces, predict their properties, and understand their behavior at the quantum mechanical level. We will proceed under the reasonable assumption that VBr₂ adopts a common crystal structure for transition metal dihalides, such as a layered hexagonal or a rutile structure, to illustrate the modeling workflow.
Theoretical and Computational Methodology
The primary tool for the quantum mechanical modeling of VBr₂ surfaces is Density Functional Theory (DFT). DFT provides a balance between computational cost and accuracy for solid-state systems.
First-Principles DFT Calculations
DFT calculations are typically performed using plane-wave basis sets and pseudopotentials as implemented in software packages like VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or CASTEP. The choice of exchange-correlation functional is critical for accurately describing the electronic and magnetic properties of transition metal compounds.
-
Generalized Gradient Approximation (GGA): Functionals like PBE (Perdew-Burke-Ernzerhof) are a common starting point.
-
Hubbard U Correction (DFT+U): To account for strong on-site Coulomb interactions of the vanadium d-electrons, a Hubbard U term is often necessary. The value of U can be determined empirically or from first-principles linear response theory.
-
Hybrid Functionals: Functionals like HSE06, which mix a portion of exact Hartree-Fock exchange with a GGA functional, can provide more accurate band gaps and magnetic properties, albeit at a higher computational cost.
Surface Slab Model Construction
To model a surface, a 2D periodic slab is cleaved from the bulk crystal structure. This involves the following steps:
-
Bulk Crystal Optimization: The lattice parameters and atomic positions of the bulk VBr₂ crystal are fully relaxed to their ground state geometry.
-
Surface Cleavage: A specific crystallographic plane (e.g., (001), (110), (100)) is chosen to be exposed. The choice of surface orientation is crucial as different surfaces will exhibit different properties.
-
Slab and Vacuum Creation: A slab of a certain thickness (number of atomic layers) is created, and a vacuum region is added perpendicular to the surface to separate the slab from its periodic images. The vacuum thickness must be sufficient to avoid interactions between the top and bottom surfaces of adjacent periodic slabs.
-
Slab Relaxation: The atomic positions within the slab are relaxed, while the bottom layers may be fixed to their bulk positions to simulate a semi-infinite crystal.
The following DOT script illustrates the general workflow for constructing a surface slab model for DFT calculations.
Predicted Properties of VBr₂ Surfaces
Based on DFT calculations, several key properties of VBr₂ surfaces can be predicted. The following tables summarize hypothetical but representative quantitative data that would be the target of such a computational study, based on values seen for similar materials like MnBr₂ and vanadium dichalcogenides.
Table 1: Hypothetical Structural and Energetic Properties of VBr₂ Surfaces
| Property | (001) Surface | (110) Surface | (100) Surface |
| Surface Energy (J/m²) | 0.45 | 0.78 | 0.65 |
| Work Function (eV) | 5.2 | 4.8 | 5.0 |
| Interlayer Relaxation (Δd₁₂) | -2.5% | -1.8% | -2.1% |
| Interlayer Relaxation (Δd₂₃) | +0.8% | +0.5% | +0.6% |
Table 2: Hypothetical Electronic and Magnetic Properties of a VBr₂ Monolayer/Surface
| Property | Value |
| Band Gap (eV) | 1.8 (Indirect) |
| Magnetic Moment per V (μB) | 2.75 |
| Magnetic Ordering | Ferromagnetic |
| Curie Temperature (K) | 150 |
Detailed Computational Protocols
This section provides a more detailed, step-by-step protocol for performing DFT calculations on a VBr₂ surface, using VASP as an example.
Bulk VBr₂ Calculation
-
INCAR (Input file for VASP):
-
SYSTEM = Bulk VBr2
-
PREC = Accurate
-
ENCUT = 400 (Energy cutoff for the plane-wave basis set in eV)
-
IBRION = 2 (Specifies the ionic relaxation algorithm - conjugate gradient)
-
ISIF = 3 (Allows both atomic positions and lattice vectors to change)
-
NSW = 100 (Maximum number of ionic steps)
-
EDIFF = 1E-6 (Energy convergence criterion for the electronic self-consistency loop)
-
EDIFFG = -1E-2 (Force convergence criterion for ionic relaxation)
-
ISMEAR = 0; SIGMA = 0.05 (Smearing method for Brillouin zone integration)
-
LDAU = .TRUE. (Enable DFT+U)
-
LDAUTYPE = 2 (Specifies the type of DFT+U)
-
LDAUL = 2 (Apply U to d-orbitals)
-
LDAUU = 3.1 (Effective U value for Vanadium in eV)
-
LDAUJ = 0.0
-
LREAL = .FALSE.
-
ISPIN = 2 (Spin-polarized calculation)
-
MAGMOM = 13.0 20.0 (Initial magnetic moment for V and Br)
-
-
POSCAR (Input file for atomic positions): Define the crystal structure, lattice vectors, and initial atomic positions for VBr₂.
-
KPOINTS (Input file for k-point sampling): A Monkhorst-Pack grid of sufficient density (e.g., 8x8x4 for a hexagonal cell) should be used.
-
POTCAR (Pseudopotential file): Use the appropriate PAW pseudopotentials for V and Br.
VBr₂ (001) Surface Slab Calculation
-
Create the Slab: Using the optimized bulk structure, create a slab model with a sufficient number of layers (e.g., 5-7 layers) and a vacuum of at least 15 Å.
-
INCAR Modifications:
-
ISIF = 2 (Relax atomic positions, keep lattice vectors fixed)
-
LDIPOL = .TRUE.; IDIPOL = 3 (To correct for dipole moments in asymmetric slabs)
-
-
POSCAR: Update with the slab geometry. Implement selective dynamics to fix the bottom layers.
-
KPOINTS: A 2D k-point mesh is now appropriate (e.g., 8x8x1).
The logical relationship for deciding on the computational approach is depicted in the following diagram.
Conclusion and Outlook
This guide has outlined a comprehensive computational strategy for the quantum mechanical modeling of VBr₂ surfaces. By leveraging established DFT methodologies for analogous transition metal halides, researchers can predict the structural, electronic, and magnetic properties of VBr₂ surfaces with a reasonable degree of confidence. These theoretical predictions are invaluable for guiding experimental efforts in the synthesis and characterization of VBr₂-based materials and for exploring their potential in a range of technological applications, including those relevant to drug development where surfaces and interfaces play a critical role. Future work should focus on validating these theoretical models with experimental data as it becomes available.
References
Methodological & Application
Synthesis of Vanadium(II) Bromide via Reduction of Vanadium(III) Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Vanadium(II) bromide (VBr₂) through the reduction of Vanadium(III) bromide (VBr₃). The primary method described is the high-temperature reduction of VBr₃ using hydrogen gas. This process is a fundamental inorganic synthesis that provides access to the lower oxidation state of vanadium, a compound with applications in catalysis and materials science. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is an inorganic compound with the chemical formula VBr₂. It crystallizes in a cadmium iodide structure, featuring octahedral vanadium(II) centers.[1][2] The synthesis of VBr₂ is most commonly achieved through the reduction of its higher-valent counterpart, Vanadium(III) bromide. This reduction is typically carried out at elevated temperatures in a stream of hydrogen gas, yielding VBr₂ and hydrogen bromide as a byproduct.[1][2] The reaction proceeds according to the following equation:
2VBr₃(s) + H₂(g) → 2VBr₂(s) + 2HBr(g)
The successful synthesis of VBr₂ is critical for research areas exploring the properties and applications of low-valent vanadium compounds, including their potential roles in redox flow batteries and as precursors for novel materials.[1] This document outlines a comprehensive protocol for this synthesis, along with important safety considerations for handling the air- and moisture-sensitive vanadium halides.
Data Presentation
A summary of the key quantitative data related to the synthesis of this compound is presented in Table 1. This table provides a quick reference for the expected parameters and outcomes of the synthesis.
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactant | ||
| Chemical Formula | VBr₃ | |
| Molar Mass | 290.65 g/mol | |
| Reducing Agent | ||
| Chemical Formula | H₂ | |
| Product | ||
| Chemical Formula | VBr₂ | |
| Molar Mass | 210.75 g/mol | [2] |
| Crystal Structure | Trigonal (Cadmium Iodide type) | [1] |
| Appearance | Light-brown solid | [2] |
| Melting Point | 827 °C | [2] |
| Reaction Conditions | ||
| Temperature | ~400 °C | |
| Expected Yield | ||
| Theoretical Yield | (To be calculated based on starting mass of VBr₃) |
Experimental Protocol
This protocol details the synthesis of anhydrous this compound from Vanadium(III) bromide via hydrogen reduction.
Materials:
-
Vanadium(III) bromide (VBr₃), anhydrous
-
High-purity hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Quartz or borosilicate glass tube
-
Tube furnace with temperature controller
-
Gas flow meters
-
Schlenk line or glovebox for inert atmosphere handling
-
Drying tube with a suitable desiccant (e.g., calcium chloride)
-
Gas bubbler containing mineral oil
Safety Precautions:
-
Vanadium(III) bromide and this compound are hygroscopic and air-sensitive. All manipulations should be performed under an inert atmosphere (glovebox or Schlenk line).
-
Hydrogen gas is highly flammable. Ensure the experimental setup is leak-tight and properly ventilated. Use a fume hood.
-
The reaction is carried out at high temperatures. Use appropriate personal protective equipment (PPE), including thermal gloves and safety glasses.
-
Hydrogen bromide gas is a corrosive byproduct. The exhaust from the reaction should be passed through a basic solution (e.g., sodium hydroxide solution) to neutralize the HBr.
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble the reaction apparatus consisting of a quartz tube placed inside a tube furnace.
-
Connect one end of the tube to a gas inlet system with flow meters for both hydrogen and an inert gas.
-
Connect the other end of the tube to an outlet system that includes a drying tube and a gas bubbler to monitor gas flow and prevent backflow of air. The outlet should be directed to a fume hood exhaust or a scrubbing system to handle the HBr byproduct.
-
-
Loading the Reactant:
-
In an inert atmosphere (glovebox), weigh a known amount of anhydrous Vanadium(III) bromide and place it in a quartz boat.
-
Quickly transfer the boat into the center of the quartz reaction tube.
-
Seal the reaction tube and purge the system with an inert gas for at least 30 minutes to remove any residual air and moisture.
-
-
Reduction Reaction:
-
While maintaining a gentle flow of inert gas, begin heating the furnace to the reaction temperature of approximately 400°C.
-
Once the desired temperature is reached and stable, switch the gas flow from the inert gas to hydrogen gas. The flow rate should be carefully controlled.
-
Continue the reaction under a constant flow of hydrogen for several hours. The exact reaction time will depend on the scale of the reaction and the flow rate of hydrogen. The reaction is complete when no more HBr gas is evolved, which can be monitored by passing the exhaust gas through a pH indicator solution.
-
-
Cooling and Product Recovery:
-
After the reaction is complete, switch the gas flow back to the inert gas.
-
Turn off the furnace and allow the reaction tube to cool to room temperature under a continuous flow of inert gas.
-
Once cooled, transfer the reaction tube containing the product into a glovebox.
-
Carefully remove the quartz boat containing the light-brown solid product, this compound.
-
-
Purification and Storage:
-
The primary byproduct, HBr, is gaseous and removed during the reaction. The VBr₂ product is typically of high purity. If further purification is needed, sublimation under high vacuum can be employed.
-
Store the synthesized this compound in a sealed container under an inert atmosphere in a desiccator to prevent decomposition due to moisture and air.
-
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Handling Air-Sensitive Vanadium(II) Bromide (VBr₂)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe and effective handling of air-sensitive Vanadium(II) bromide (VBr₂) under an inert atmosphere. Adherence to these procedures is critical to prevent the oxidation and hydrolysis of VBr₂, ensuring the integrity of the compound for use in research, synthesis, and drug development applications.
Properties and Air Sensitivity of VBr₂
This compound is a light-brown solid with the chemical formula VBr₂. It is a valuable precursor in inorganic and organometallic synthesis due to the reactivity of the V(II) center. However, VBr₂ is highly sensitive to atmospheric oxygen and moisture. The Vanadium(II) ion is readily oxidized to higher oxidation states, such as Vanadium(III) and Vanadium(IV), upon exposure to air.[1] The compound also reacts with water.[1] Therefore, all manipulations involving VBr₂ must be carried out under a dry, inert atmosphere, such as nitrogen or argon.
Table 1: Properties and Handling Parameters for this compound
| Property | Value | Citation |
| Chemical Formula | VBr₂ | [1] |
| Molar Mass | 210.75 g/mol | [1] |
| Appearance | Light-brown solid | [1] |
| Crystal Structure | Trigonal | [1] |
| Melting Point | 827 °C | [1] |
| Boiling Point | 1227 °C | [1] |
| Solubility in Water | Reacts | [1] |
| Handling Requirements | ||
| Atmosphere | Inert (Nitrogen or Argon) | Inferred from air sensitivity |
| Recommended O₂ Level | < 10 ppm | General best practice for air-sensitive materials |
| Recommended H₂O Level | < 10 ppm | General best practice for moisture-sensitive materials |
| Primary Handling Methods | Glovebox, Schlenk Line | General best practice for air-sensitive materials |
Experimental Workflow
The following diagram illustrates the general workflow for handling solid VBr₂ under an inert atmosphere.
Caption: Workflow for handling air-sensitive VBr₂.
Experimental Protocols
Two primary methods for handling air-sensitive solids like VBr₂ are the use of a glovebox or a Schlenk line. The choice of method depends on the specific experimental requirements and available equipment.
Glovebox Protocol
A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it the preferred method for handling highly air-sensitive compounds.
3.1.1. Materials
-
Glovebox with an inert atmosphere (N₂ or Ar, <10 ppm O₂ and H₂O)
-
VBr₂ in a sealed container
-
Spatula
-
Weighing paper or boat
-
Analytical balance (inside the glovebox)
-
Reaction vessel (e.g., round-bottom flask, vial)
-
Septa, glass stoppers, or other means to seal the reaction vessel
3.1.2. Procedure
-
Preparation: Ensure the glovebox atmosphere is at the required purity level. Place all necessary equipment (spatula, weighing boat, reaction vessel) inside the glovebox antechamber.
-
Transfer into Glovebox: Place the sealed container of VBr₂ in the glovebox antechamber. Evacuate and backfill the antechamber with the inert glovebox gas for a minimum of three cycles to remove atmospheric contaminants.
-
Weighing: Once inside the glovebox, carefully open the VBr₂ container. Using a clean spatula, weigh the desired amount of VBr₂ onto a weighing boat or directly into the reaction vessel on the analytical balance.
-
Transfer to Reaction Vessel: If weighed separately, carefully transfer the VBr₂ from the weighing boat to the reaction vessel.
-
Sealing: Securely seal the reaction vessel with a septum or glass stopper. If the reaction is to be performed outside the glovebox on a Schlenk line, ensure the vessel is properly sealed for transfer.
-
Cleanup: Tightly reseal the main VBr₂ container. Clean any spills within the glovebox using appropriate methods.
-
Removal from Glovebox: If necessary, transfer the sealed reaction vessel out of the glovebox via the antechamber, following the same evacuation and backfill procedure.
Schlenk Line Protocol
A Schlenk line allows for the manipulation of air-sensitive compounds in glassware under a dynamic flow of inert gas or under vacuum. This method is suitable for less sensitive manipulations or when a glovebox is unavailable.
3.2.1. Materials
-
Double-manifold Schlenk line with a supply of dry, inert gas (N₂ or Ar) and a vacuum pump
-
Schlenk flask or other appropriate reaction vessel with a sidearm
-
VBr₂ in a sealed container
-
Spatula or powder funnel
-
Glass stoppers, septa
-
Degassed solvent
3.2.2. Procedure
-
Glassware Preparation: Assemble the Schlenk flask and equip it with a stir bar if needed. Attach the flask to the Schlenk line, evacuate it under high vacuum, and gently heat the flask with a heat gun to remove adsorbed moisture. Allow the flask to cool to room temperature under vacuum. Refill the flask with inert gas. Repeat this "evacuate-refill" cycle at least three times.
-
Solid Transfer:
-
Quick Transfer: Under a strong positive flow of inert gas out of the Schlenk flask's opening, briefly remove the stopper and quickly add the pre-weighed VBr₂ using a spatula or powder funnel. Immediately reseal the flask. This method is rapid but allows for brief exposure to the atmosphere.
-
Using a Solid Addition Tube/Bent Adapter: For more sensitive applications, weigh the VBr₂ into a solid addition tube inside a glovebox. Attach the tube to the Schlenk flask. Evacuate and backfill the addition tube. Then, under a positive flow of inert gas, rotate the tube to add the solid to the flask.
-
-
Purging after Addition: After adding the VBr₂, perform at least three more "evacuate-refill" cycles on the Schlenk flask to ensure any atmospheric contaminants introduced during the transfer are removed.
-
Solvent Addition: If the VBr₂ is to be dissolved, add a degassed solvent via cannula transfer or a gas-tight syringe. To degas a solvent, bubble inert gas through it for an extended period or use the freeze-pump-thaw method.
Mandatory Visualizations
The following diagram illustrates the logical relationship for choosing the appropriate handling technique for VBr₂ based on experimental requirements.
Caption: Decision tree for VBr₂ handling.
References
Application Notes and Protocols for Vanadium(II) Bromide Electrolyte Preparation in Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Vanadium(II) bromide (VBr₂) electrolyte, a critical component for the negative half-cell in Vanadium-Bromine Redox Flow Batteries (V/Br-RFBs). The following sections outline both in-situ electrochemical and ex-situ chemical preparation methods, along with essential data and safety precautions.
Overview and Data Summary
This compound serves as the anolyte in V/Br-RFBs, undergoing oxidation to Vanadium(III) during discharge. The preparation of a stable and highly concentrated VBr₂ electrolyte is crucial for achieving high energy density and operational stability in these battery systems.
Quantitative Data for Electrolyte Preparation
| Parameter | In-Situ Electrochemical Preparation | Ex-Situ Chemical Preparation (Typical) |
| Starting Vanadium Precursor | Vanadium(IV) bromide solution | Vanadium(V) oxide (V₂O₅) |
| Target V(II) Concentration | 3 M | 1.5 - 2.0 M |
| Supporting Electrolyte | 3-4 M Hydrobromic Acid (HBr) | 3-4 M Hydrobromic Acid (HBr) |
| Initial Vanadium Concentration | 3 M V(IV) | 1.5 - 2.0 M V(V) |
| Reducing Agent | Electrochemical Reduction | Oxalic Acid (H₂C₂O₄) or similar |
| Operating Temperature | Ambient | 60-80°C (for V₂O₅ dissolution) |
| Reaction Time | Dependent on current density and cell volume | Several hours |
Experimental Protocols
Protocol 1: In-Situ Electrochemical Preparation of 3 M VBr₂ Electrolyte
This protocol details the preparation of the this compound anolyte directly within the redox flow battery stack through the electrochemical reduction of a Vanadium(IV) bromide precursor solution. This method is advantageous as it avoids handling of the highly air-sensitive V(II) species.
Materials:
-
Vanadium(IV) oxide sulfate hydrate (VOSO₄·xH₂O) or Vanadium(V) oxide (V₂O₅)
-
Concentrated Hydrobromic Acid (HBr, 48% or as required)
-
Deionized water
-
Redox Flow Battery Stack with appropriate electrodes (e.g., carbon felt) and membrane
-
Potentiostat/Galvanostat or DC power supply
-
Inert gas (Argon or Nitrogen) supply
Methodology:
-
Preparation of 3 M Vanadium(IV) Bromide Solution:
-
In a fume hood, calculate the required mass of VOSO₄·xH₂O or V₂O₅ to achieve a 3 M vanadium concentration in the desired final volume.
-
Slowly add the vanadium precursor to a 3-4 M HBr solution while stirring continuously. If starting with V₂O₅, a chemical reduction step to V(IV) is necessary. This can be achieved by the stoichiometric addition of a reducing agent like oxalic acid and gentle heating (60-80°C) until the solution turns a characteristic blue color, indicating the formation of vanadyl (VO²⁺) ions.
-
Allow the solution to cool to room temperature.
-
-
Assembly of the Redox Flow Battery:
-
Assemble the flow battery stack according to the manufacturer's instructions.
-
Fill both the anolyte and catholyte reservoirs with the prepared 3 M Vanadium(IV) bromide solution.
-
Purge the reservoirs and the entire system with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Electrochemical Reduction (Charging):
-
Connect the potentiostat/galvanostat to the battery stack.
-
Begin circulating the electrolyte through both half-cells.
-
Apply a constant current or a potential to charge the battery. During charging, the V(IV) in the negative half-cell will be reduced to V(II).[1]
-
The progress of the reduction can be monitored by the color change of the anolyte from blue (V(IV)) to green (V(III)) and finally to a characteristic violet/purple color of V(II).
-
Continue the charging process until the desired state of charge or V(II) concentration is reached.
-
Protocol 2: Ex-Situ Chemical Preparation of VBr₂ Electrolyte
This protocol describes the preparation of the this compound electrolyte outside of the battery stack, which is then transferred to the anolyte reservoir. This method requires stringent air-free techniques to prevent the oxidation of the V(II) species.
Materials:
-
Vanadium(V) oxide (V₂O₅)
-
Concentrated Hydrobromic Acid (HBr)
-
Oxalic Acid (H₂C₂O₄) or another suitable reducing agent
-
Zinc metal (mossy or granular)
-
Deionized water
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle and magnetic stirrer
-
Cannula and septa for air-free transfer
Methodology:
-
Preparation of Vanadium(III) Bromide Solution:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve V₂O₅ in 3-4 M HBr with stirring. Gentle heating (60-80°C) may be required.
-
Stoichiometrically add a reducing agent like oxalic acid to reduce the V(V) to V(IV) (blue solution).
-
Further reduce the V(IV) to V(III) (green solution) by adding more reducing agent or by controlled potential electrolysis.
-
-
Reduction to Vanadium(II):
-
To the green V(III) bromide solution, add an excess of a strong reducing agent such as zinc metal.
-
The reduction to V(II) is indicated by a color change from green to violet/purple.
-
Allow the reaction to proceed until the color change is complete. The presence of unreacted zinc indicates the completion of the reduction.
-
-
Purification and Transfer:
-
Once the reduction is complete, carefully separate the V(II) bromide solution from the excess zinc and any solid byproducts via filtration or decantation under an inert atmosphere.
-
The resulting V(II) bromide electrolyte is highly sensitive to air and must be handled accordingly.
-
Use a cannula or a gas-tight syringe to transfer the electrolyte to the anolyte reservoir of the redox flow battery, which has been previously purged with an inert gas.
-
Visualizations
Experimental Workflow for In-Situ Preparation
Caption: Workflow for the in-situ electrochemical preparation of VBr₂ electrolyte.
Logical Relationship of Vanadium Oxidation States
Caption: Redox transitions of vanadium ions in the electrolyte.
Safety and Handling Precautions
-
Corrosive Materials: Vanadium pentoxide and hydrobromic acid are corrosive and toxic. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Air Sensitivity: Vanadium(II) is readily oxidized by air. All procedures involving V(II) solutions should be carried out under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent degradation of the electrolyte.
-
Inert Gas: Use inert gases like argon or nitrogen for purging systems and creating an inert atmosphere. Ensure proper ventilation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Vanadium compounds are environmentally hazardous and should not be disposed of down the drain.
References
Application Notes and Protocols: Synthesis of Vanadium Nitride from Vanadium(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium nitride (VN) is a transition metal nitride that has garnered significant interest due to its remarkable properties, including high melting point, exceptional hardness, good electrical conductivity, and chemical stability. These attributes make it a promising material for a wide range of applications, including as a coating material, in energy storage devices, and as a catalyst. While various methods exist for the synthesis of vanadium nitride, such as the carbothermal reduction of vanadium oxides and ammonolysis, this document outlines a detailed protocol for the synthesis of vanadium nitride using vanadium(II) bromide (VBr₂) as a precursor. This halide-based approach offers a potential alternative route to high-purity vanadium nitride.
The synthesis is based on the high-temperature reaction of this compound with ammonia gas, which serves as the nitrogen source. The overall reaction can be represented as:
2VBr₂(s) + 2NH₃(g) → 2VN(s) + 4HBr(g) + H₂(g)
This protocol provides a comprehensive guide for researchers to safely and effectively synthesize vanadium nitride in a laboratory setting.
Experimental Protocols
Materials and Equipment
-
This compound (VBr₂) powder (anhydrous, 99% or higher purity)
-
Ammonia (NH₃) gas (anhydrous, 99.99% or higher purity)
-
Argon (Ar) gas (99.999% or higher purity)
-
Quartz tube furnace with a programmable temperature controller
-
Quartz boat
-
Schlenk line or glovebox for inert atmosphere handling
-
Gas flow controllers
-
Scrubber system for acidic off-gases (e.g., containing sodium hydroxide solution)
Safety Precautions
-
This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Ammonia gas is toxic and corrosive. The synthesis should be conducted in a well-ventilated fume hood.
-
The reaction produces hydrogen bromide (HBr) gas, which is highly corrosive and toxic. A gas scrubber system is essential to neutralize the exhaust gases.
-
High-temperature furnace operations require appropriate personal protective equipment (PPE), including thermal gloves and safety glasses.
Synthesis Procedure
-
Precursor Preparation: In an inert atmosphere (glovebox), weigh a desired amount of this compound powder (e.g., 1.0 g) and place it into a quartz boat.
-
Reactor Setup: Place the quartz boat containing the VBr₂ precursor into the center of the quartz tube furnace. Seal the furnace tube and connect the gas inlet to the ammonia and argon gas lines via mass flow controllers. Connect the gas outlet to a scrubber system.
-
Purging: Purge the furnace tube with high-purity argon gas at a flow rate of 100-200 sccm for at least 30 minutes to remove any residual air and moisture.
-
Heating and Reaction:
-
Begin heating the furnace to the desired reaction temperature (e.g., 900-1100 °C) under a continuous argon flow. A typical heating rate is 5-10 °C/min.
-
Once the target temperature is reached and stabilized, switch the gas flow from argon to anhydrous ammonia. The flow rate of ammonia can be set in the range of 50-150 sccm.
-
Hold the temperature and ammonia flow for the desired reaction duration (e.g., 2-4 hours) to ensure complete nitridation.
-
-
Cooling and Passivation:
-
After the reaction period, switch the gas flow back to argon and turn off the furnace heater.
-
Allow the furnace to cool down to room temperature under the argon atmosphere.
-
Once at room temperature, the product can be carefully removed from the furnace in an inert atmosphere to prevent surface oxidation.
-
Data Presentation
The following tables summarize the key experimental parameters and expected material properties for the synthesis of vanadium nitride from this compound.
Table 1: Experimental Parameters for Vanadium Nitride Synthesis
| Parameter | Value | Unit |
| Precursor | This compound (VBr₂) | - |
| Precursor Mass | 1.0 | g |
| Nitrogen Source | Ammonia (NH₃) | - |
| Reaction Temperature | 900 - 1100 | °C |
| Heating Rate | 5 - 10 | °C/min |
| Ammonia Flow Rate | 50 - 150 | sccm |
| Reaction Duration | 2 - 4 | hours |
| Inert Gas | Argon (Ar) | - |
| Inert Gas Flow Rate | 100 - 200 | sccm |
Table 2: Expected Properties and Characterization of Synthesized Vanadium Nitride
| Property | Expected Value/Result | Characterization Technique |
| Appearance | Black powder | Visual Inspection |
| Crystal Structure | Cubic (Rock Salt)[1] | X-ray Diffraction (XRD) |
| Lattice Parameter (a) | ~4.13 Å | X-ray Diffraction (XRD) |
| Morphology | Nanocrystalline particles/aggregates | Scanning Electron Microscopy (SEM) |
| Elemental Composition | Presence of Vanadium and Nitrogen | Energy-Dispersive X-ray Spectroscopy (EDS) |
| Chemical State | Confirmation of V-N bonding | X-ray Photoelectron Spectroscopy (XPS) |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of vanadium nitride.
References
Application Notes and Protocols: Vanadium(II) Bromide as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(II) bromide (VBr₂) is a powerful one-electron reducing agent with significant potential in organic synthesis. As a V(II) species, it can participate in a variety of transformations driven by single-electron transfer (SET) mechanisms. The redox potential of the V(II)/V(III) couple makes it suitable for mediating carbon-carbon bond formation and the reduction of various functional groups.[1] This document provides an overview of the potential applications of VBr₂ in organic synthesis, including detailed protocols for key transformations. While specific literature on VBr₂ is limited, the protocols provided are based on the well-established chemistry of analogous low-valent vanadium reagents and serve as a strong starting point for methodological development.
Core Applications
The primary applications of this compound as a reducing agent in organic synthesis are centered around its ability to act as a single-electron donor. This reactivity is particularly useful in two main areas:
-
Reductive Coupling of Carbonyl Compounds (Pinacol Coupling): The formation of carbon-carbon bonds by the reductive dimerization of aldehydes and ketones to yield 1,2-diols.
-
Reductive Dehalogenation of Vicinal Dihalides: The elimination of two halogen atoms from adjacent carbons to form an alkene.
Application 1: Reductive Coupling of Carbonyl Compounds (Pinacol Coupling)
Low-valent vanadium species are known to be effective reagents for the pinacol coupling reaction. This reaction proceeds via the formation of a ketyl radical intermediate upon single-electron transfer from the V(II) center to the carbonyl group. Dimerization of two ketyl radicals then leads to the formation of a pinacolate, which upon workup yields the 1,2-diol.
Illustrative Substrate Scope and Reaction Conditions
The following table summarizes the expected substrate scope and typical reaction conditions for the pinacol coupling reaction mediated by a low-valent vanadium species, which can be adapted for VBr₂.
| Entry | Substrate (Aldehyde/Ketone) | Product (1,2-Diol) | Expected Yield (%) | Solvent | Temperature (°C) |
| 1 | Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | 85-95 | THF | Room Temp. |
| 2 | Acetophenone | 2,3-Diphenyl-2,3-butanediol | 70-85 | DCM | Room Temp. |
| 3 | Cyclohexanone | 1,1'-Bicyclohexyl-1,1'-diol | 75-90 | THF | Room Temp. |
| 4 | 4-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | 80-90 | THF/DCM | Room Temp. |
Experimental Protocol: Pinacol Coupling of Benzaldehyde (Representative Procedure)
Materials:
-
Vanadium(III) chloride (VCl₃)
-
Zinc dust
-
This compound (VBr₂) (if available, otherwise generate V(II) in situ)
-
Benzaldehyde
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
In Situ Preparation of V(II) Species:
Vanadium(II) species are readily oxidized by air and must be prepared and used under an inert atmosphere.[2][3]
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under a constant stream of nitrogen, add Vanadium(III) chloride (2.0 mmol) and zinc dust (2.2 mmol).
-
Add anhydrous DCM (10 mL) and stir the suspension vigorously at room temperature. The color of the solution will change, indicating the reduction of V(III) to V(II). This process may take 1-2 hours.
Reaction Procedure:
-
Once the V(II) solution is prepared, add a solution of benzaldehyde (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the stirred suspension at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1,2-diphenyl-1,2-ethanediol.
Proposed Mechanism of Pinacol Coupling
Caption: Proposed mechanism for VBr₂-mediated pinacol coupling.
Application 2: Reductive Dehalogenation of Vicinal Dihalides
This compound can be employed for the reductive dehalogenation of vicinal dihalides to form alkenes. This transformation is particularly useful for the synthesis of complex alkenes and for the removal of bromine as a protecting group for double bonds. The reaction proceeds through a stepwise or concerted electron transfer from the V(II) species to the dihalide.
Illustrative Substrate Scope and Reaction Conditions
The following table presents a representative substrate scope and typical reaction conditions for the reductive dehalogenation of vicinal dihalides using a low-valent vanadium reagent, adaptable for VBr₂.
| Entry | Substrate (Vicinal Dihalide) | Product (Alkene) | Expected Yield (%) | Solvent | Temperature (°C) |
| 1 | meso-1,2-Dibromo-1,2-diphenylethane | trans-Stilbene | >95 | THF | Room Temp. |
| 2 | 1,2-Dibromocyclohexane | Cyclohexene | 90-98 | DMF | Room Temp. |
| 3 | 2,3-Dibromobutane | 2-Butene (mixture of E/Z) | 85-95 | THF | Room Temp. |
| 4 | 1,2-Dibromododecane | 1-Dodecene | 90-97 | DMF | Room Temp. |
Experimental Protocol: Dehalogenation of meso-1,2-Dibromo-1,2-diphenylethane (Representative Procedure)
Materials:
-
This compound (VBr₂) or in situ prepared V(II) species
-
meso-1,2-Dibromo-1,2-diphenylethane
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Reaction Procedure:
-
In a dry, nitrogen-flushed flask, dissolve meso-1,2-Dibromo-1,2-diphenylethane (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add a solution or suspension of VBr₂ (2.2 mmol) in anhydrous THF (5 mL) dropwise at room temperature with vigorous stirring. If preparing V(II) in situ, add the substrate solution to the pre-formed V(II) species.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into deionized water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure trans-stilbene.
Logical Workflow for Reductive Dehalogenation
Caption: Experimental workflow for reductive dehalogenation using VBr₂.
Safety and Handling
-
This compound is moisture-sensitive and a strong reducing agent. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Vanadium compounds can be toxic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
The reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound is a promising reducing agent for specific applications in organic synthesis, particularly for pinacol coupling and reductive dehalogenation reactions. Its utility stems from its capacity for single-electron transfer, enabling the formation of radical intermediates that can undergo subsequent bond-forming or elimination reactions. The provided protocols, based on the known reactivity of low-valent vanadium species, offer a solid foundation for researchers to explore the synthetic potential of VBr₂. Further investigation and optimization of reaction conditions are encouraged to fully elucidate the scope and limitations of this reagent in modern organic chemistry.
References
Application Notes and Protocols for the Safe Storage and Disposal of Vanadium(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(II) bromide (VBr₂) is a highly reactive, hygroscopic, and corrosive inorganic compound. Due to its hazardous nature, strict adherence to safety protocols for its storage, handling, and disposal is imperative to ensure the safety of laboratory personnel and to prevent environmental contamination. These application notes provide detailed procedures and protocols for the safe management of this compound in a research and development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture-Sensitive: Reacts with water and moisture in the air, potentially releasing corrosive and toxic fumes.
-
Toxic: Vanadium compounds can be toxic if ingested or inhaled, primarily affecting the respiratory and gastrointestinal tracts.
The Globally Harmonized System (GHS) pictograms associated with these hazards are:
| Hazard Class | GHS Pictogram |
| Skin Corrosion/Irritation | Corrosion |
| Serious Eye Damage/Irritation | Corrosion |
| Acute Toxicity (Oral/Inhalation) | Skull and Crossbones |
Safe Storage Protocols
Proper storage of this compound is critical to maintain its integrity and prevent hazardous reactions.
Storage Conditions
| Parameter | Specification | Rationale |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents reaction with air and moisture. |
| Temperature | Cool, dry place (typically 2-8 °C) | Reduces reaction rates and vapor pressure. |
| Container | Tightly sealed, non-reactive material (e.g., glass or compatible plastic) within a secondary container. | Prevents exposure to the atmosphere and contains potential leaks. |
| Location | In a designated, well-ventilated, corrosives storage cabinet away from incompatible materials. | Ensures segregation from substances that could cause a hazardous reaction. |
Incompatible Materials
This compound should be stored separately from the following substances:
-
Water and moisture
-
Strong oxidizing agents
-
Strong bases
-
Alcohols
Safe Handling Procedures
All handling of this compound must be conducted in a controlled environment by trained personnel.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. |
| Respiratory Protection | Use in a certified chemical fume hood. For emergencies or situations with potential for high exposure, a NIOSH-approved respirator with appropriate cartridges is necessary. |
Experimental Workflow for Handling Solid this compound
The following workflow outlines the steps for safely handling solid this compound in a laboratory setting.
Caption: Workflow for Handling Solid this compound
Emergency Procedures
Immediate and appropriate response to emergencies is crucial to minimize harm.
Spill Response
| Spill Size | Procedure |
| Small Spill (in fume hood) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). 3. Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal. 4. Decontaminate the area with a suitable solution and then wipe clean. |
| Large Spill (outside fume hood) | 1. Evacuate the laboratory immediately and alert others. 2. Close the laboratory doors to contain the spill. 3. Contact the institution's emergency response team. 4. Provide details of the spilled substance. 5. Do not re-enter the laboratory until it has been declared safe by authorized personnel. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Safe Disposal Protocols
All this compound waste must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.
Waste Segregation
-
Solid Waste: Unused or contaminated this compound, and any absorbent materials used for spills, should be collected in a clearly labeled, sealed, and corrosion-resistant container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.
Chemical Neutralization Protocol for Aqueous Vanadium Waste
This protocol is for the neutralization of aqueous waste solutions containing vanadium ions. This procedure should be performed in a chemical fume hood with appropriate PPE.
Application Notes and Protocols for Single Crystal Growth of High-Purity Vanadium(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and single-crystal growth of high-purity Vanadium(II) bromide (VBr₂). The protocols outlined below are based on established crystal growth techniques for analogous transition metal dihalides, adapted for the specific properties of VBr₂.
Introduction
This compound is an inorganic compound with promising applications in materials science and catalysis. The availability of high-purity single crystals is crucial for fundamental studies of its physical properties and for its potential use in electronic devices and as a precursor in the synthesis of novel materials. These protocols describe two primary methods for single crystal growth: the Bridgman-Stockbarger technique and Chemical Vapor Transport (CVT). Both methods are capable of producing high-quality crystals, with the choice of method depending on the desired crystal size, purity, and available equipment.
Synthesis of High-Purity VBr₂ Powder
Prior to single crystal growth, a high-purity polycrystalline VBr₂ starting material is required. Two common synthesis routes are described below.
Protocol 2.1: Reduction of Vanadium(III) Bromide
This method involves the reduction of Vanadium(III) bromide (VBr₃) using hydrogen gas.
Experimental Protocol:
-
Place a known quantity of VBr₃ powder in a quartz boat within a tube furnace.
-
Purge the furnace tube with an inert gas (e.g., argon) to remove air and moisture.
-
Heat the furnace to a temperature of 400-500°C.
-
Introduce a controlled flow of dry hydrogen (H₂) gas over the VBr₃ powder.
-
Maintain the reaction for several hours until the color of the powder changes from dark brown (VBr₃) to light brown (VBr₂). The reaction is: 2VBr₃(s) + H₂(g) → 2VBr₂(s) + 2HBr(g)[1][2].
-
Cool the furnace to room temperature under an inert atmosphere.
-
Handle the resulting VBr₂ powder in an inert atmosphere (e.g., a glovebox) to prevent oxidation.
Protocol 2.2: Direct Combination of Elements
This method involves the direct reaction of elemental vanadium with bromine.
Experimental Protocol:
-
Place high-purity vanadium powder in a quartz ampoule.
-
Evacuate and seal the ampoule.
-
Introduce a stoichiometric amount of high-purity bromine into the ampoule under vacuum.
-
Place the sealed ampoule in a two-zone tube furnace.
-
Heat the zone containing the vanadium powder to 600-700°C and the other end to a temperature that maintains bromine in the vapor phase.
-
Allow the reaction to proceed for 24-48 hours. The reaction is: V(s) + Br₂(g) → VBr₂(s)[1].
-
Slowly cool the furnace to room temperature.
-
Open the ampoule in an inert atmosphere to recover the VBr₂ powder.
Single Crystal Growth Methods
Bridgman-Stockbarger Method
The Bridgman-Stockbarger technique is a melt growth method suitable for congruently melting materials. It involves the directional solidification of a molten charge.
Experimental Protocol:
-
Crucible Selection: A non-reactive crucible material is critical. Based on the high melting point and reactivity of molten halides, a sealed quartz ampoule or a graphite crucible can be considered. Graphite is generally inert at high temperatures, but the potential for carbide formation should be evaluated. A preliminary test of molten VBr₂ with the chosen crucible material is recommended.
-
Sample Preparation: Load the synthesized high-purity VBr₂ powder into the selected crucible in an inert atmosphere. The crucible should have a conical tip to promote the growth of a single nucleus.
-
Furnace Setup: Place the sealed crucible in a vertical two-zone Bridgman-Stockbarger furnace.
-
Melting and Soaking: Heat the upper zone of the furnace to a temperature approximately 50°C above the melting point of VBr₂ (~877°C). The lower zone should be maintained below the melting point, establishing a sharp temperature gradient at the interface. Allow the VBr₂ to completely melt and homogenize for several hours.
-
Crystal Growth: Slowly lower the crucible through the temperature gradient at a rate of 1-5 mm/hour. This slow movement allows for controlled solidification from the tip of the crucible.
-
Annealing and Cooling: Once the entire charge has solidified, anneal the crystal by slowly cooling the entire furnace to room temperature over 24-48 hours to reduce thermal stress and prevent cracking.
-
Crystal Recovery: Carefully remove the crucible from the furnace and recover the VBr₂ single crystal in an inert atmosphere.
Table 1: Proposed Parameters for Bridgman-Stockbarger Growth of VBr₂
| Parameter | Value |
| Crucible Material | Sealed Quartz or Graphite |
| Starting Material | High-purity VBr₂ powder |
| Hot Zone Temperature | ~877 °C |
| Cold Zone Temperature | ~777 °C |
| Temperature Gradient | 10-20 °C/cm |
| Pulling Rate | 1-5 mm/hour |
| Atmosphere | Vacuum or inert gas (Argon) |
Chemical Vapor Transport (CVT)
The CVT method is a powerful technique for growing high-purity single crystals of materials that can be volatilized through a reversible chemical reaction. This method often results in crystals with fewer defects compared to melt growth techniques.
Experimental Protocol:
-
Transport Agent Selection: A suitable transport agent is crucial for the successful CVT of VBr₂. Halogens such as iodine (I₂) or bromine (Br₂) are promising candidates. The choice depends on the thermodynamics of the transport reaction. For VBr₂, a likely transport reaction is: VBr₂(s) + I₂(g) ⇌ VI₂(g) + Br₂(g). The direction of transport (hot to cold or cold to hot) will depend on the enthalpy of this reaction.
-
Ampoule Preparation: Place the high-purity VBr₂ powder at one end of a quartz ampoule (the source zone). Introduce a small amount of the transport agent (e.g., I₂ at a concentration of 1-5 mg/cm³ of the ampoule volume).
-
Sealing: Evacuate the ampoule to a high vacuum (~10⁻⁶ Torr) and seal it.
-
Furnace Setup: Place the sealed ampoule in a two-zone tube furnace, with the source material in one zone and the other end (the growth zone) in the second zone.
-
Crystal Growth: Establish a temperature gradient between the two zones. A typical temperature profile for the CVT of transition metal dihalides involves a source temperature (T₂) and a growth temperature (T₁). For an endothermic transport reaction, T₂ > T₁, while for an exothermic reaction, T₁ > T₂. Based on analogous systems, a temperature gradient of 800°C (T₂) to 700°C (T₁) is a reasonable starting point.
-
Growth Duration: Allow the transport and crystallization to proceed for an extended period, typically one to two weeks, to obtain crystals of a suitable size.
-
Cooling and Recovery: After the growth period, slowly cool the furnace to room temperature. Carefully open the ampoule in an inert atmosphere to harvest the VBr₂ single crystals from the growth zone.
Table 2: Proposed Parameters for Chemical Vapor Transport Growth of VBr₂
| Parameter | Value |
| Transport Agent | Iodine (I₂) or Bromine (Br₂) |
| Transport Agent Conc. | 1-5 mg/cm³ |
| Source Temperature (T₂) | ~800 °C |
| Growth Temperature (T₁) | ~700 °C |
| Growth Duration | 1-2 weeks |
| Ampoule Material | Quartz |
| Atmosphere | Vacuum |
Characterization of VBr₂ Single Crystals
The quality and purity of the grown single crystals should be assessed using various characterization techniques:
-
X-ray Diffraction (XRD): To confirm the crystal structure and orientation.
-
Laue Diffraction: To verify the single-crystallinity.
-
Energy-Dispersive X-ray Spectroscopy (EDS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the elemental composition and assess purity.
-
Magnetic Susceptibility Measurements: To study the magnetic properties.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the single crystal growth of VBr₂.
Safety Precautions
-
Vanadium compounds and bromine are toxic and corrosive. All handling should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
High-temperature furnace operations should be conducted with caution, following all manufacturer's safety guidelines.
-
Handling of sealed quartz ampoules under vacuum and at high temperatures requires care to prevent explosions. Use a blast shield.
-
Hydrogen gas is flammable and requires careful handling to prevent leaks and ignition.
References
Vanadium(II) Bromide in Catalysis: Application Notes on Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
While direct applications of Vanadium(II) bromide (VBr₂) as a catalyst in traditional cross-coupling reactions are not extensively documented in peer-reviewed literature, the broader family of vanadium compounds offers a versatile platform for various carbon-carbon bond-forming reactions. This document provides an overview of vanadium-catalyzed oxidative and reductive coupling reactions, which serve as powerful alternatives for the synthesis of complex organic molecules. These methodologies are particularly relevant for the formation of biaryl compounds and 1,2-diols, crucial motifs in many pharmaceutical agents and functional materials.
I. Vanadium-Catalyzed Oxidative Coupling of Phenols
Vanadium catalysts, typically in higher oxidation states (V(IV) or V(V)), are effective in promoting the oxidative coupling of phenols to generate biaryl or phenol-dienone structures. These reactions can proceed via either intramolecular or intermolecular pathways. The mechanism generally involves the one-electron oxidation of the phenol substrate by the vanadium species.
A. Quantitative Data Summary
The following table summarizes representative quantitative data for vanadium-catalyzed oxidative coupling of phenols.
| Entry | Vanadium Catalyst | Substrate | Product | Yield (%) | Reference |
| 1 | VCl₄ | Phenol | Dihydroxybiphenyl isomers | ~60 | [1] |
| 2 | VOCl₃ (stoichiometric) | Propyl-tethered phenol | Phenol-dienone | Good | [2] |
| 3 | Vanadium Schiff base complex | Tethered phenols | Phenol-dienone products | up to 94 | [2] |
| 4 | Monomeric asymmetric vanadium catalyst | Phenol derivatives | Chiral biaryls | Good to Excellent | [3] |
B. Experimental Protocol: Intramolecular Oxidative Coupling of a Tethered Phenol
This protocol is a representative example of a vanadium-catalyzed intramolecular oxidative coupling to form a phenol-dienone product, based on methodologies described in the literature.[2]
Materials:
-
Tethered phenol substrate
-
Vanadium Schiff base catalyst (e.g., V(O)(salen) derivative)
-
Anhydrous and degassed solvent (e.g., dichloromethane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Oxidant (e.g., O₂ or a chemical oxidant)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the tethered phenol substrate (1.0 equiv).
-
Dissolve the substrate in the anhydrous and degassed solvent.
-
Add the vanadium Schiff base catalyst (typically 1-10 mol%).
-
If required, introduce an additive such as a Brønsted or Lewis acid to enhance reactivity.[3]
-
Introduce the oxidant. If using O₂, bubble a gentle stream through the reaction mixture.
-
Stir the reaction at the specified temperature (often room temperature to mild heating) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of Na₂S₂O₃).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Visualizing the Catalytic Cycle
Caption: Generalized workflow for vanadium-catalyzed oxidative phenol coupling.
II. Vanadium-Catalyzed Reductive Pinacol Coupling
Low-valent vanadium species, often generated in situ from precursors like VCl₃, are effective catalysts for the reductive coupling of aldehydes and ketones to form 1,2-diols (pinacol coupling). These reactions are a valuable tool for constructing vicinal stereocenters.
A. Quantitative Data Summary
The following table presents representative data for vanadium-catalyzed pinacol coupling reactions.
| Entry | Vanadium Precursor | Co-reductant | Substrate | Product | Yield (%) | Diastereomeric Ratio (dl/meso) | Reference |
| 1 | VCl₃ | Al | Aromatic aldehydes | 1,2-diols | Moderate to Good | Varies | [4][5] |
| 2 | VCl₃ | Zn | Benzaldehyde | 1,2-diol | 86 | 64/36 | [5] |
| 3 | Chiral salan-vanadium complex | Zn | Aromatic aldehydes | Chiral 1,2-diols | High | up to 90/10 | [6] |
B. Experimental Protocol: Catalytic Pinacol Coupling of an Aromatic Aldehyde
This protocol is a representative example of a vanadium-catalyzed pinacol coupling reaction in an aqueous medium.[4][5]
Materials:
-
Aromatic aldehyde
-
Vanadium(III) chloride (VCl₃)
-
Metallic aluminum (Al) powder or foil
-
Water (as solvent)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 equiv).
-
Add water as the solvent.
-
Add vanadium(III) chloride (a catalytic amount, e.g., 20-30 mol%).
-
Add metallic aluminum as the co-reductant (e.g., 3.0 equiv).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove any remaining solids.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the 1,2-diol.
C. Visualizing the Reductive Coupling Mechanism
Caption: Proposed mechanism for vanadium-catalyzed pinacol coupling.
III. Conclusion and Future Outlook
While this compound has not been prominently featured as a catalyst for mainstream cross-coupling reactions, the broader field of vanadium catalysis presents significant opportunities for carbon-carbon bond formation. The oxidative coupling of phenols and reductive pinacol coupling are two powerful examples of what can be achieved with vanadium-based catalytic systems. For researchers in drug development and organic synthesis, these methods provide alternative disconnection strategies for the synthesis of complex molecules. Future research may yet uncover specific applications for VBr₂ in catalysis or further refine the existing vanadium-catalyzed methodologies to enhance their scope, efficiency, and stereoselectivity.
References
- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 2. Vanadium-catalyzed Oxidative Intramolecular Coupling of Tethered Phenols: Formation of Phenol-dienone Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanadium-catalyzed pinacol coupling reaction in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for VBr₂-Based Thin Films in Electronic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium dibromide (VBr₂) is a transition metal halide that has garnered interest as a two-dimensional (2D) magnetic semiconductor. Its layered crystal structure, held together by weak van der Waals forces, allows for exfoliation down to a monolayer, exhibiting unique electronic and magnetic properties. These characteristics make VBr₂ thin films promising candidates for next-generation spintronic devices, where both the charge and spin of electrons are utilized for information processing and storage. This document provides detailed application notes and experimental protocols for the fabrication and characterization of VBr₂-based thin films for electronic applications. While experimental data on VBr₂ thin films is emerging, many of the protocols are based on established methods for similar 2D magnetic halides such as CrI₃ and CrBr₃.
Applications in Electronics
VBr₂ thin films are primarily explored for their potential in spintronic devices. The intrinsic magnetism in these 2D materials can be modulated by external electric fields, opening up possibilities for novel transistor designs and memory elements.
1. Spin-Based Field-Effect Transistors (Spin-FETs): In a Spin-FET, the flow of current is controlled not only by the gate voltage but also by the spin orientation of the electrons. A VBr₂ thin film can be used as the channel material in such a transistor. The magnetic state of the VBr₂ channel can be switched by an applied magnetic field or potentially by a gate electric field, which in turn modulates the spin-polarized current flowing through the device. This dual control mechanism could lead to transistors with enhanced functionality and lower power consumption.
2. Magnetic Tunnel Junctions (MTJs): An MTJ is a spintronic device consisting of two ferromagnetic layers separated by a thin insulating barrier. The tunneling resistance of the junction depends on the relative magnetization direction of the two ferromagnetic layers. VBr₂ thin films can be used as the ferromagnetic electrodes in an MTJ. By switching the magnetization of one of the VBr₂ layers, the device can be switched between a low-resistance and a high-resistance state, forming the basis for non-volatile magnetic random-access memory (MRAM).
3. Spin Valves: A spin valve is another device that utilizes the spin of electrons. It consists of two or more magnetic layers, where the electrical resistance changes depending on the relative alignment of the magnetization in these layers. VBr₂ thin films can be incorporated into spin valve structures, where their magnetic properties can be engineered to achieve a large magnetoresistance effect, which is crucial for applications in magnetic sensors and data storage.
Data Presentation
The following table summarizes theoretical and extrapolated quantitative data for monolayer VBr₂. It is important to note that experimental values for thin films may vary depending on the fabrication process, substrate, and film thickness.
| Property | Value | Source | Notes |
| Crystal Structure | Cadmium Iodide (CdI₂) type | [1] | Layered structure with octahedral coordination of Vanadium. |
| Magnetic Ordering | Antiferromagnetic (in bulk) | [2] | Theoretical predictions suggest that monolayer VBr₂ could exhibit different magnetic ordering. |
| Electronic Band Gap | Indirect | Theoretical Calculations | The exact value of the band gap is expected to be highly dependent on the number of layers and the presence of defects. Some theoretical studies suggest it is a semiconductor. |
| Electrical Conductivity | Semiconductor-like | Inferred from theoretical band structure and comparison to similar materials. | The conductivity of thin films will be influenced by factors such as carrier concentration and mobility, which are in turn affected by doping and defects. Vanadium metal has an electrical conductivity of 5×10⁶ S/m.[3][4] |
| Carrier Mobility | Theoretically predicted to be moderate | [5] | The carrier mobility in 2D semiconductors is a critical parameter for device performance and is strongly influenced by phonon scattering and impurities.[6][7][8][9] |
Experimental Protocols
Detailed methodologies for the fabrication of VBr₂ thin films are presented below. These protocols are based on standard techniques for the growth of 2D van der Waals magnetic materials.[2][10]
Protocol 1: Molecular Beam Epitaxy (MBE) of VBr₂ Thin Films
MBE is a high-precision thin film deposition technique that allows for atomic layer-by-layer growth in an ultra-high vacuum environment, making it ideal for creating high-quality single-crystal films.[11]
1. Substrate Preparation: a. Choice of Substrate: Commonly used substrates for the growth of 2D materials include silicon with a native oxide layer (Si/SiO₂), sapphire (Al₂O₃), and hexagonal boron nitride (hBN). The choice of substrate can influence the crystal quality and orientation of the grown film. b. Substrate Cleaning: The substrate must be meticulously cleaned to remove any organic and inorganic contaminants. This typically involves a multi-step process of sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas. For Si/SiO₂ substrates, an additional oxygen plasma treatment can be used to create a hydrophilic surface.
2. Growth Parameters: a. Precursors: High-purity vanadium (V) and bromine (Br) sources are required. Vanadium is typically evaporated from an electron-beam evaporator, while a valved cracker cell can be used for the bromine source to provide a stable and controllable flux of bromine molecules or atoms. b. Growth Temperature: The substrate temperature plays a crucial role in the nucleation and growth of the thin film. A typical starting point for the growth of 2D transition metal halides is in the range of 200-400 °C. The optimal temperature needs to be determined empirically. c. Flux Ratio: The ratio of the vanadium to bromine flux is a critical parameter that determines the stoichiometry and quality of the VBr₂ film. The flux can be monitored using a quartz crystal microbalance and a beam flux monitor. A typical V:Br flux ratio to explore would be in the range of 1:10 to 1:50. d. Growth Rate: A slow growth rate, typically on the order of 0.1-1 Å/min, is preferred to promote the formation of a highly crystalline and uniform film. e. Base Pressure: The MBE chamber should be maintained at an ultra-high vacuum, typically below 1 x 10⁻⁹ Torr, to minimize the incorporation of impurities into the film.
3. Post-Growth Characterization: a. In-situ Characterization: Reflection High-Energy Electron Diffraction (RHEED) can be used during growth to monitor the crystal structure and surface morphology of the film in real-time. b. Ex-situ Characterization: i. Atomic Force Microscopy (AFM) to determine the film thickness and surface roughness. ii. Raman Spectroscopy to confirm the vibrational modes characteristic of VBr₂. iii. X-ray Photoelectron Spectroscopy (XPS) to verify the chemical composition and oxidation states of vanadium and bromine. iv. X-ray Diffraction (XRD) to determine the crystal structure and orientation of the film.
Protocol 2: Chemical Vapor Deposition (CVD) of VBr₂ Thin Films
CVD is a scalable method for thin film deposition where volatile precursors are reacted on a heated substrate to form a solid film.
1. Precursor Selection and Delivery: a. Vanadium Precursor: A volatile vanadium-containing precursor is required. Vanadium(IV) chloride (VCl₄) or other organometallic vanadium compounds could potentially be used, followed by a reaction with a bromine source. Direct use of a volatile vanadium bromide precursor, if available and stable, would be ideal. b. Bromine Precursor: Hydrogen bromide (HBr) gas or vapor from liquid bromine can be used as the bromine source. c. Carrier Gas: An inert carrier gas, such as argon or nitrogen, is used to transport the precursor vapors into the reaction chamber.
2. Deposition Parameters: a. Substrate and Preparation: Similar to MBE, a clean substrate is essential. Si/SiO₂ and sapphire are common choices. b. Reaction Temperature: The substrate temperature for CVD of transition metal halides is typically in the range of 400-800 °C. The optimal temperature will depend on the specific precursors used. c. Pressure: The deposition can be carried out at atmospheric pressure (APCVD) or low pressure (LPCVD). LPCVD often results in more uniform films with better conformal coverage. A typical pressure range for LPCVD is 1-100 Torr. d. Gas Flow Rates: The flow rates of the precursor vapors and the carrier gas need to be precisely controlled using mass flow controllers to achieve the desired stoichiometry and growth rate.
3. Film Characterization: The same ex-situ characterization techniques as described for MBE (AFM, Raman, XPS, XRD) should be used to analyze the properties of the CVD-grown VBr₂ films.
Visualizations
Experimental Workflow for MBE Growth of VBr₂ Thin Films
Caption: Workflow for the fabrication of VBr₂ thin films using Molecular Beam Epitaxy (MBE).
Logical Relationship for VBr₂-based Spin-FET Operation
Caption: Principle of operation for a VBr₂-based Spin Field-Effect Transistor (Spin-FET).
References
- 1. Vanadium(II) bromide - Wikipedia [en.wikipedia.org]
- 2. Two-dimensional magnetic transition metal halides: molecular beam epitaxy growth and physical property modulation [wulixb.iphy.ac.cn]
- 3. Electrical Conductivity for all the elements in the Periodic Table [periodictable.com]
- 4. Technical data for the element Vanadium in the Periodic Table [periodictable.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. journals.aps.org [journals.aps.org]
- 9. journals.aps.org [journals.aps.org]
- 10. (PDF) Two-dimensional magnetic transition metal halides: MBE growth and physical property modulation (2022) | Li Peigen [scispace.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing VBr₃ impurity formation during Vanadium(II) bromide synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the synthesis of Vanadium(II) bromide (VBr₂). The primary focus of this guide is to address the common issue of VBr₃ impurity formation and provide protocols to ensure the synthesis of high-purity VBr₂.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (VBr₂)?
A1: The two primary methods for synthesizing VBr₂ are:
-
Reduction of Vanadium(III) bromide (VBr₃) with Hydrogen: This is a common and effective method for producing high-purity VBr₂.[1][2]
-
Direct combination of Vanadium metal and Bromine: This method involves the direct reaction of elemental vanadium with bromine gas.[1] Careful control of stoichiometry is crucial to prevent the formation of higher vanadium bromides.
Q2: How can I prevent the formation of Vanadium(III) bromide (VBr₃) as an impurity?
A2: Preventing VBr₃ formation requires careful control of reaction conditions:
-
In the reduction of VBr₃: Ensuring a sufficient flow of hydrogen gas and maintaining the appropriate reaction temperature are key to driving the reduction to completion.
-
In the direct synthesis from Vanadium and Bromine: Using a stoichiometric amount or a slight excess of vanadium metal relative to bromine will favor the formation of VBr₂ over VBr₃. The reaction should be carried out in an inert atmosphere to prevent oxidation.
Q3: What are the signs of VBr₃ impurity in my VBr₂ product?
A3: Vanadium(III) bromide is typically a green-black or dark-colored solid, while VBr₂ is described as a light-brown or pale orange-brown crystalline solid. A darker-than-expected product color may indicate the presence of VBr₃ impurity. Further characterization using techniques such as X-ray powder diffraction (XRD) can confirm the presence of the VBr₃ phase.
Q4: How should I handle and store this compound?
A4: this compound is air and moisture-sensitive. It should be handled and stored in an inert atmosphere, such as in a glovebox or under dry argon or nitrogen gas, to prevent oxidation to V(III) or V(IV) species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is dark green or black, not light-brown. | Presence of VBr₃ impurity. | For H₂ reduction of VBr₃: Increase the reaction time or temperature to ensure complete reduction. Verify the purity of the starting VBr₃. For direct synthesis: Ensure accurate stoichiometric control of reactants. Consider a purification step involving sublimation of VBr₃. |
| Low yield of VBr₂. | Incomplete reaction or loss of product during handling. | For H₂ reduction: Optimize the flow rate of hydrogen and ensure uniform heating of the reaction tube. For direct synthesis: Ensure the reaction temperature is sufficient for the reaction to proceed. Handle the product under strictly inert conditions to prevent loss due to oxidation. |
| Product is contaminated with unreacted Vanadium metal. | Insufficient bromine in the direct synthesis method. | Use a slight excess of bromine (while being mindful of VBr₃ formation) or ensure a longer reaction time at a suitable temperature to allow for complete reaction of the vanadium metal. The reaction can also be performed in a sealed tube to ensure all bromine reacts. |
| Product shows signs of oxidation after synthesis. | Exposure to air or moisture during workup or storage. | All handling, transfer, and storage of VBr₂ must be performed under a dry, inert atmosphere (e.g., in a glovebox). Ensure solvents are rigorously dried if used in any purification steps. |
Experimental Protocols
Synthesis of VBr₂ by Reduction of VBr₃ with Hydrogen
This protocol is adapted from the Handbook of Preparative Inorganic Chemistry by G. Brauer.
Reaction: 2 VBr₃ + H₂ → 2 VBr₂ + 2 HBr
Procedure:
-
Place a sample of anhydrous Vanadium(III) bromide (VBr₃) in a quartz or hard glass boat.
-
Insert the boat into a tube furnace.
-
Pass a stream of dry hydrogen gas (H₂) over the VBr₃.
-
Heat the furnace to a temperature of 400°C.
-
Maintain the flow of hydrogen and the temperature until the evolution of hydrogen bromide (HBr) gas ceases. The completion of the reaction can be monitored by testing the exit gas with moist litmus paper.
-
Once the reaction is complete, allow the furnace to cool to room temperature under a continuous flow of hydrogen gas.
-
The resulting product is this compound (VBr₂).
Quantitative Data:
| Parameter | Value |
| Reaction Temperature | 400°C |
| Reactant | Vanadium(III) bromide (VBr₃) |
| Reducing Agent | Hydrogen gas (H₂) |
| Product | This compound (VBr₂) |
Experimental Workflow:
Caption: Workflow for the synthesis of VBr₂ by H₂ reduction of VBr₃.
Synthesis of VBr₂ from Vanadium Metal and Bromine
This protocol is a general method requiring careful stoichiometric control.
Reaction: V + Br₂ → VBr₂
Procedure:
-
Place a stoichiometric amount of high-purity vanadium metal powder in a reaction tube made of quartz or a material resistant to bromine at high temperatures.
-
Evacuate the tube and introduce a stoichiometric amount of bromine. The bromine can be condensed into the tube at low temperature (e.g., using liquid nitrogen).
-
Seal the reaction tube under vacuum.
-
Place the sealed tube in a tube furnace and heat it gradually to the reaction temperature. A temperature gradient may be employed, with the vanadium at a higher temperature than the bromine reservoir, to control the bromine vapor pressure.
-
Maintain the temperature for a sufficient time to ensure complete reaction. This can range from several hours to days depending on the scale and reaction conditions.
-
After the reaction is complete, cool the furnace to room temperature.
-
The reaction tube is opened in an inert atmosphere (glovebox) to recover the VBr₂ product.
Quantitative Data:
| Parameter | Value |
| Reactants | Vanadium metal, Bromine |
| Stoichiometry | 1 mole V : 1 mole Br₂ |
| Atmosphere | Vacuum / Inert |
| Product | This compound (VBr₂) |
Logical Relationship of Stoichiometry:
References
strategies to improve the stability of aqueous Vanadium(II) bromide solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of aqueous Vanadium(II) bromide solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my lilac-colored this compound solution rapidly changing color to green or blue?
A1: The color change indicates the oxidation of Vanadium(II) (V(II)), which is highly sensitive to air. The characteristic lilac or lavender color of the V²⁺(aq) ion is lost as it is oxidized to Vanadium(III) (V(III)), which is green, and subsequently to Vanadium(IV) (V(IV)), which is blue.[1][2] This rapid oxidation is the primary cause of instability in aqueous V(II) solutions.[1][3]
Q2: What is the main cause of instability in aqueous this compound solutions?
A2: The principal cause of instability is oxidation by dissolved atmospheric oxygen.[1][4][5] Vanadium(II) is a strong reducing agent and will readily react with oxygen.[1] In acidic solutions, V(II) can also be slowly oxidized by hydrogen ions to V(III), releasing hydrogen gas.[2][3]
Q3: How does pH affect the stability of my this compound solution?
A3: While V(II) itself is a weak acid and less prone to hydrolysis, maintaining an acidic pH is crucial for overall stability. Acidic conditions inhibit the formation of vanadium hydroxides and oxides, which can precipitate out of solution.[1] Furthermore, the first oxidation product, V(III), is more stable in acidic solutions.[1]
Q4: Can I visually determine the oxidation state of vanadium in my solution?
A4: Yes, the oxidation state of vanadium in an aqueous solution can be identified by its distinct color. This serves as a quick and effective diagnostic tool for assessing the purity and degradation of your solution.
Troubleshooting Guides
Visual Identification of Solution Degradation
If your this compound solution has changed color, use the table below to identify the likely dominant vanadium species present.
| Observed Color | Predominant Vanadium Ion | Oxidation State | Implication |
| Lilac / Purple | [V(H₂O)₆]²⁺ | +2 | The solution is in the desired reduced state. |
| Green | [V(H₂O)₆]³⁺ | +3 | The solution has been partially oxidized. |
| Blue | [VO(H₂O)₅]²⁺ | +4 | Significant oxidation has occurred. |
| Yellow | [VO₂(H₂O)₄]⁺ | +5 | The solution is fully oxidized. |
This data is compiled from multiple sources.[1][2]
A green appearance can also be an intermediate color when both yellow V(V) and blue V(IV) ions are present during reduction or oxidation.
Logical Flow for Troubleshooting
The following diagram outlines a troubleshooting workflow based on the visual appearance of your solution.
Strategies for Improving Stability
The key to maintaining the stability of aqueous this compound solutions is the rigorous exclusion of oxygen.
Use of an Inert Atmosphere
All manipulations of V(II) solutions should be performed under an inert atmosphere, such as high-purity argon or nitrogen.
-
Degassing Solvents: Before preparing your solution, thoroughly degas the water by sparging with an inert gas for at least 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Schlenk Lines and Glove Boxes: Handle all solids and solutions using either a Schlenk line or in a glove box to prevent any contact with air.
-
Sealed Vessels: Store the final solution in a well-sealed vessel with an inert gas headspace.
The following diagram illustrates a general workflow for preparing a stable V(II) solution.
Maintaining Acidic Conditions
Prepare and store the this compound solution in a dilute, non-oxidizing acid, such as 0.5-1.0 M HBr or H₂SO₄. This helps to prevent the precipitation of hydroxides and slows the potential re-oxidation by H⁺ ions.[2][3]
Using a Sacrificial Reductant
For long-term storage, the solution can be kept over a small amount of amalgamated zinc.[3] The zinc will preferentially react with any trace oxygen that enters the system, keeping the vanadium in the +2 oxidation state.[3]
The degradation pathway and the protective role of a sacrificial reductant are illustrated below.
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Solution via Jones Reductor
This protocol describes the preparation of a V(II) solution from a V(III) precursor. The Jones reductor uses a zinc-mercury amalgam to efficiently reduce the metal ions.[6][7]
Materials:
-
Vanadium(III) bromide (VBr₃)
-
Granular Zinc (20-30 mesh)
-
Mercury(II) chloride (HgCl₂)
-
Concentrated Hydrobromic acid (HBr)
-
Deionized water
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Glass column for Jones Reductor (approx. 2 cm diameter, 30-40 cm length)
Procedure:
-
Preparation of the Jones Reductor:
-
CAUTION: Mercury compounds are highly toxic. Handle HgCl₂ with appropriate personal protective equipment in a fume hood.
-
Wash ~300g of granular zinc with 1 M HBr to remove surface oxides, then rinse thoroughly with deionized water.
-
In a fume hood, treat the washed zinc with a 2% (w/v) solution of HgCl₂ for 5-10 minutes with occasional swirling. This creates the zinc amalgam.[6]
-
Decant the HgCl₂ solution into an appropriate hazardous waste container.
-
Wash the amalgamated zinc thoroughly with deionized water several times to remove all soluble mercury salts.
-
Pack the amalgamated zinc into the glass column, ensuring no air bubbles are trapped. The final packed column should be continuously filled with water to prevent contact with air.
-
-
Preparation of the V(II) Solution:
-
Prepare a 0.5 M solution of VBr₃ in 1 M HBr using water that has been thoroughly deoxygenated by sparging with argon or nitrogen for at least one hour.
-
Set up the Jones reductor to elute directly into a Schlenk flask under a positive pressure of inert gas.
-
Wash the Jones reductor column with several column volumes of deoxygenated 1 M HBr.
-
Slowly pass the green V(III) bromide solution through the Jones reductor column.[7]
-
The lilac-colored V(II) bromide solution will be collected in the receiving Schlenk flask. The flow rate should be slow enough to ensure complete reduction.
-
Once all the solution has been collected, store it in the sealed Schlenk flask under a positive pressure of inert gas. For extended storage, a small piece of freshly prepared amalgamated zinc can be added to the flask.
-
Protocol 2: Monitoring Solution Stability with UV-Vis Spectroscopy
The concentration of V(II) and its oxidation products can be monitored by UV-Visible spectroscopy.[4]
Procedure:
-
Obtain Reference Spectra:
-
Prepare pure solutions of V(II), V(III), and V(IV) of known concentrations under strict inert atmosphere conditions to serve as standards.
-
Record the UV-Vis spectrum (typically 300-1100 nm) for each standard to determine its characteristic absorbance maxima (λ_max).
-
-
Sample Analysis:
-
At desired time intervals, carefully extract an aliquot of your V(II) bromide solution using a gas-tight syringe inside a glove box or under a positive flow of inert gas.
-
Dilute the aliquot to a concentration within the linear range of the spectrophotometer using deoxygenated acidic water.[4] The dilution must be done under inert atmosphere.
-
Immediately transfer the diluted sample to a cuvette (a sealed cuvette is recommended) and record the UV-Vis spectrum.
-
-
Data Interpretation:
-
By applying the Beer-Lambert Law and using the reference spectra, you can deconvolute the spectrum of your sample to quantify the concentration of each vanadium oxidation state present.[8] An increase in the absorbance at the λ_max for V(III) and V(IV) over time indicates the rate of degradation.
-
References
- 1. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Jones reductor - Wikipedia [en.wikipedia.org]
- 7. how to use jones reductor | Filo [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
troubleshooting poor coulombic efficiency in Vanadium Bromide Redox Flow Batteries
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor coulombic efficiency in their Vanadium Bromide Redox Flow Battery (V/Br RFB) experiments.
Frequently Asked Questions (FAQs)
Q1: What is coulombic efficiency and why is it important in a V/Br RFB?
A1: Coulombic efficiency (CE) is a measure of the charge transfer efficiency in an electrochemical system. In a V/Br RFB, it represents the ratio of the total charge extracted during discharge to the total charge supplied during charge. A high CE indicates that the electrochemical reactions are proceeding efficiently with minimal charge loss to side reactions or reactant crossover. Poor CE is a primary indicator of underlying issues within the battery system that can lead to capacity fade and reduced performance.
Q2: What are the primary causes of low coulombic efficiency in a V/Br RFB?
A2: The main contributors to poor coulombic efficiency in Vanadium Bromide Redox Flow Batteries are:
-
Electrolyte Imbalance: An unequal state of charge (SoC) or concentration of vanadium and bromide ions between the positive and negative half-cells.
-
Membrane Crossover: The transport of vanadium and bromide ions across the membrane separating the two half-cells, leading to self-discharge reactions.
-
Parasitic Side Reactions: Unwanted electrochemical reactions, most notably hydrogen evolution at the negative electrode and bromine evolution at the positive electrode.
Q3: How does bromide crossover specifically affect the coulombic efficiency?
A3: Bromide (Br⁻) and tribromide (Br₃⁻) ions can cross over from the positive half-cell to the negative half-cell. In the negative half-cell, these bromine species can chemically oxidize the V²⁺ ions to V³⁺. This process consumes the active species on the negative side, leading to a loss of charge capacity and consequently, a lower coulombic efficiency.
Q4: Can operating conditions influence coulombic efficiency?
A4: Yes, operating parameters such as current density, flow rate, and temperature can significantly impact coulombic efficiency. For instance, operating at very low current densities can sometimes increase the relative impact of crossover on CE, as the crossover process has more time to occur relative to the charge/discharge time. Conversely, very high current densities can lead to increased side reactions, also lowering CE.
Troubleshooting Guide for Poor Coulombic Efficiency
This guide provides a systematic approach to diagnosing the root cause of low coulombic efficiency in your V/Br RFB experiments.
Step 1: Initial Assessment and Data Collection
Before proceeding with detailed experimental analysis, it is crucial to gather baseline performance data.
-
Action: Perform several charge-discharge cycles under controlled and consistent operating conditions (current density, flow rate, temperature).
-
Data to Collect: Record the charge and discharge capacity for each cycle to calculate the coulombic efficiency. Also, monitor the open-circuit voltage (OCV) of the full cell and, if possible, each half-cell before and after each cycle.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting poor coulombic efficiency.
Caption: Troubleshooting workflow for poor coulombic efficiency.
Step 2: Investigate Electrolyte Imbalance
Electrolyte imbalance is a common cause of declining performance. This can be a result of unequal volumes, differing total ion concentrations, or a discrepancy in the state of charge (SoC) between the two half-cells.
-
Diagnostic Experiment:
-
Half-Cell Open Circuit Voltage (OCV) Measurement: Determine the SoC of each half-cell individually. A significant difference in the calculated SoC indicates an imbalance.
-
UV-Vis Spectrophotometry: Measure the concentration of different vanadium and bromide species in each half-cell electrolyte.
-
-
Expected Results and Interpretation:
-
Ideally, the SoC of both half-cells should be nearly identical after a full charge or discharge. A deviation suggests an imbalance.
-
UV-Vis analysis can confirm if the total vanadium or bromide concentration has shifted between the half-cells, indicating ion crossover.
-
Step 3: Evaluate Membrane Crossover
The membrane's primary role is to prevent the mixing of the positive and negative electrolytes while allowing the transport of charge-carrying ions. Crossover of active species (vanadium and bromide ions) leads to direct chemical reactions that lower the coulombic efficiency.
-
Diagnostic Experiment:
-
UV-Vis Spectrophotometry of Electrolytes: After several cycles, take samples from both the positive and negative electrolytes. Analyze the negative electrolyte for the presence of bromide/tribromide ions and the positive electrolyte for V²⁺/V³⁺ ions.
-
-
Expected Results and Interpretation:
-
The presence of bromine species in the negative electrolyte or V²⁺/V³⁺ in the positive electrolyte is a clear indication of membrane crossover. The magnitude of the crossover can be quantified by creating a calibration curve.
-
Step 4: Detect and Quantify Side Reactions
Parasitic side reactions, particularly the evolution of hydrogen gas at the negative electrode, consume charge that would otherwise be used for the main redox reactions, thereby reducing coulombic efficiency.
-
Diagnostic Experiment:
-
Gas Chromatography (GC): Collect the off-gas from both the positive and negative half-cells and analyze its composition using a gas chromatograph.
-
-
Expected Results and Interpretation:
-
The presence of hydrogen in the off-gas from the negative half-cell confirms the occurrence of the hydrogen evolution reaction. The amount of hydrogen detected can be correlated to the charge lost to this side reaction. The presence of oxygen in the positive half-cell off-gas can also indicate side reactions.
-
Causal Relationships Diagram
The following diagram illustrates the relationships between the root causes and the observed poor coulombic efficiency.
Caption: Causal relationships leading to poor coulombic efficiency.
Quantitative Data Summary
The following tables provide reference values for key performance parameters. Note that specific values can vary significantly based on the experimental setup, membrane type, and operating conditions. Data for V/Br systems is limited in open literature; therefore, some data from all-vanadium (sulfate) systems is included for directional guidance and is noted as such.
Table 1: Typical Performance Metrics for Vanadium-Based Redox Flow Batteries
| Parameter | Vanadium Bromide (V/Br) | All-Vanadium (V₂SO₄) (for reference) |
| Coulombic Efficiency | 85% - 95% | 90% - 98% |
| Voltage Efficiency | 80% - 90% | 80% - 92% |
| Energy Efficiency | 70% - 85% | 75% - 90% |
| Operating Current Density | 40 - 120 mA/cm² | 40 - 160 mA/cm² |
Table 2: Ion Crossover Rates for Nafion® Membranes
| Ion Species | Crossover Rate in V/Br System (mol cm⁻² min⁻¹) | Crossover Rate in V₂SO₄ System (mol cm⁻² min⁻¹) (for reference) |
| Vanadium (V²⁺/V³⁺) | Data not readily available | 1 x 10⁻⁹ to 5 x 10⁻⁸ |
| Bromide (Br⁻) | 1 x 10⁻⁸ to 1 x 10⁻⁷ | Not Applicable |
Table 3: Impact of Common Metal Impurities on Coulombic Efficiency (All-Vanadium System)
| Impurity | Concentration | Impact on Coulombic Efficiency |
| Iron (Fe³⁺) | > 50 ppm | Can participate in parasitic reactions, lowering CE. |
| Chromium (Cr³⁺) | > 100 ppm | Can negatively affect the V²⁺/V³⁺ redox kinetics. |
| Nickel (Ni²⁺) | > 10 mg/L | Can accelerate precipitation and negatively impact CE.[1] |
| Sodium (Na⁺) | > 0.0048 M | Can decrease conductivity and efficiencies.[2] |
Detailed Experimental Protocols
UV-Vis Spectrophotometry for Ion Concentration
-
Objective: To determine the concentration of vanadium and bromide species in the electrolytes.
-
Methodology:
-
Sample Preparation: Withdraw a small, known volume of electrolyte from each half-cell. Dilute the samples with an appropriate solvent (e.g., deionized water or supporting electrolyte) to bring the absorbance within the linear range of the spectrophotometer.
-
Calibration: Prepare a series of standard solutions with known concentrations of V²⁺, V³⁺, VO²⁺, VO₂⁺, and Br₃⁻. Measure the absorbance of each standard at its characteristic wavelength to generate calibration curves (Absorbance vs. Concentration).
-
Measurement: Measure the absorbance of the diluted electrolyte samples at the characteristic wavelengths for each species.
-
Calculation: Use the calibration curves to determine the concentration of each ion in the diluted samples and then calculate the concentration in the original electrolyte.
-
Open Circuit Voltage (OCV) Measurement for State of Charge (SoC)
-
Objective: To estimate the SoC of each half-cell.
-
Methodology:
-
Cell Preparation: Stop the electrolyte flow and disconnect the battery from any external load or power source.
-
Equilibration: Allow the cell to rest for a sufficient period (e.g., 30-60 minutes) to reach a stable OCV.
-
Measurement: Measure the potential difference between the positive and negative electrodes of the full cell. If possible, use reference electrodes to measure the potential of each half-cell individually.
-
SoC Correlation: Compare the measured OCV to a pre-established OCV-SoC curve for your specific electrolyte composition and temperature to determine the SoC. This curve should be generated by cycling the battery in small SoC steps and allowing it to rest at each step to record the OCV.
-
Gas Chromatography (GC) for Off-Gas Analysis
-
Objective: To detect and quantify gaseous byproducts of side reactions.
-
Methodology:
-
Gas Collection: Use a gas-tight syringe or a gas sampling bag to collect a known volume of the off-gas from the headspace of the positive and negative electrolyte reservoirs.
-
GC System Setup: Use a GC equipped with a suitable column (e.g., a molecular sieve column for separating H₂, O₂, and N₂) and a thermal conductivity detector (TCD).
-
Calibration: Inject known volumes of standard gas mixtures containing hydrogen, oxygen, and nitrogen to calibrate the GC and determine the response factor for each gas.
-
Sample Injection: Inject the collected off-gas samples into the GC.
-
Analysis: Identify the peaks in the chromatogram based on their retention times and quantify the amount of each gas by comparing the peak areas to the calibration.
-
References
optimization of electrolyte composition for enhanced VBr₂ redox battery performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of electrolyte composition for enhanced Vanadium/Bromine (VBr₂) redox flow battery performance.
Disclaimer
The Vanadium/Bromine (VBr₂) redox flow battery is a promising technology, though much of the currently available literature focuses on the more established all-vanadium redox flow battery (VRFB) systems that utilize sulfate-based electrolytes. While the fundamental principles are similar, the specific performance metrics and optimal conditions for VBr₂ systems can differ. This guide incorporates data and protocols from both VBr₂ and sulfate-based VRFB systems. Information not specific to VBr₂ systems should be considered as a baseline and adapted accordingly for your experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during VBr₂ redox flow battery experiments in a question-and-answer format.
Question: Why is my battery's capacity fading with each cycle?
Answer: Capacity fade is a common issue and can be attributed to several factors:
-
Electrolyte Imbalance: Over time, the state of charge (SoC) in the positive and negative electrolyte tanks can become unbalanced, leading to a reduction in the overall capacity of the system.[1] This can be caused by differential crossover of vanadium and bromide ions across the membrane.
-
Side Reactions: Unwanted side reactions, such as hydrogen evolution at the negative electrode or bromine evolution at the positive electrode, can consume active species and lead to an imbalance in the electrolyte.
-
Precipitation of Active Species: Changes in temperature or state of charge can lead to the precipitation of vanadium species, reducing their concentration in the electrolyte and thus the battery's capacity.
-
Membrane Degradation: The ion exchange membrane can degrade over time, leading to increased crossover of active species and a reduction in coulombic efficiency.
Troubleshooting Steps:
-
Monitor State of Charge (SoC): Regularly monitor the SoC of both the positive and negative electrolytes. If an imbalance is detected, you may need to rebalance the electrolytes.[1]
-
Check for Leaks: Inspect the system for any leaks in the electrolyte tanks or tubing, as this can lead to a loss of electrolyte and a decrease in capacity.[1]
-
Analyze Electrolyte Composition: Periodically take samples of the electrolyte from both tanks and analyze the concentration of the different vanadium and bromide species to identify any imbalances or degradation.
-
Evaluate Operating Conditions: Ensure that the battery is operating within the recommended temperature range (typically 10°C to 40°C) to prevent precipitation of vanadium salts.[1]
Question: My battery's efficiency is lower than expected. What are the possible causes and solutions?
Answer: Reduced efficiency can manifest as lower coulombic efficiency (charge efficiency), voltage efficiency (voltage loss during charge/discharge), or overall energy efficiency.
-
High Internal Resistance: High internal resistance in the battery cell can lead to significant voltage losses, reducing voltage efficiency. This can be caused by:
-
Poor electrode kinetics.
-
High membrane resistance.
-
Poor electrical contact between components.
-
-
Electrolyte Crossover: The crossover of vanadium and bromide ions through the membrane leads to self-discharge, reducing coulombic efficiency.
-
Shunt Currents: In a multi-cell stack, small currents can bypass the main electrical path, leading to energy losses.
-
Pump and Ancillary Power Consumption: The power required to pump the electrolyte and run other auxiliary components can reduce the overall system efficiency.
Troubleshooting Steps:
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS to diagnose the sources of internal resistance in the cell. This can help identify issues with the electrodes, membrane, or cell assembly.
-
Membrane Selection: Evaluate the type of ion exchange membrane being used. Different membranes have varying levels of ion selectivity and resistance, which can significantly impact efficiency.
-
Electrode Activation: Ensure that the carbon felt or paper electrodes have been properly activated to improve their electrochemical performance.
-
Optimize Flow Rate: The electrolyte flow rate can impact mass transport and pressure drop. An optimized flow rate can help improve performance while minimizing pumping losses.
Question: I am observing the formation of a precipitate in my electrolyte. What should I do?
Answer: Precipitate formation is a serious issue that can clog the system and reduce performance.
-
Cause: The solubility of vanadium species is highly dependent on temperature, state of charge, and the concentration of the supporting acid. Exceeding these solubility limits will cause precipitation.
-
Solution:
-
Temperature Control: Maintain the electrolyte temperature within the optimal range.
-
State of Charge Management: Avoid overcharging the battery, as this can lead to the formation of less soluble vanadium species.
-
Electrolyte Composition: Consider adjusting the concentration of the supporting acid or adding stabilizing agents to the electrolyte to improve the solubility of the vanadium species.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical electrolyte composition for a VBr₂ redox flow battery?
A1: A common electrolyte for a VBr₂ system consists of a mixture of vanadium bromide (VBr₃), hydrobromic acid (HBr), and often hydrochloric acid (HCl) to enhance ion conductivity and stability. The concentration of vanadium typically ranges from 1 to 3 M. The inclusion of bromide ions has been shown to increase the energy density of the system.
Q2: What are the key performance metrics I should be measuring?
A2: The key performance metrics for a VBr₂ redox flow battery are:
-
Coulombic Efficiency (CE): The ratio of the charge extracted during discharge to the charge supplied during charging. It is a measure of how effectively charge is stored and released.
-
Voltage Efficiency (VE): The ratio of the average discharge voltage to the average charge voltage. It reflects the voltage losses in the system.
-
Energy Efficiency (EE): The product of coulombic and voltage efficiency (EE = CE × VE). It represents the overall round-trip efficiency of the battery.
-
Energy Density: The amount of energy that can be stored per unit volume of electrolyte (typically in Wh/L). VBr₂ systems aim for higher energy densities compared to their sulfate-based counterparts.
-
Power Density: The amount of power that can be delivered per unit area of the electrode (typically in mW/cm²).
-
Cycle Life: The number of charge-discharge cycles a battery can undergo before its capacity fades to a certain percentage of its initial value (e.g., 80%).
Q3: How do I prepare the VBr₂ electrolyte?
A3: While specific proprietary methods may vary, a general laboratory-scale procedure involves dissolving a vanadium salt, such as vanadium(III) bromide (VBr₃), in a solution of hydrobromic acid (HBr) and potentially hydrochloric acid (HCl). The concentrations are carefully controlled to achieve the desired molarity of vanadium and acid. It is crucial to perform this in a well-ventilated area, preferably a fume hood, due to the corrosive and potentially hazardous nature of the chemicals involved.
Q4: What is the role of additives in the electrolyte?
A4: Additives can be introduced to the electrolyte to:
-
Improve Stability: Stabilizing agents can help prevent the precipitation of vanadium species, especially at high states of charge and varying temperatures.
-
Enhance Kinetics: Certain additives can catalyze the redox reactions at the electrode surface, improving the reaction kinetics and reducing activation overpotentials.
-
Reduce Bromine Crossover: Complexing agents can be used to bind with free bromine in the positive electrolyte, reducing its volatility and crossover to the negative side.
Data Presentation
The following tables summarize key performance data for VBr₂ and related vanadium redox flow battery systems.
Table 1: Performance of a Gen 2 Vanadium/Bromine (V-Br) Redox Flow Battery
| Parameter | Value | Conditions |
| Vanadium Concentration | 2.0 Mol/L | - |
| Max Power Density | 431 mW/cm² | 45°C in a 25-cm² cell |
| Specific Resistance | 1.0375 Ωcm² | Fluorinated Ion-Exchange Membrane |
Data adapted from a WattJoule presentation on their V-Br system.[2]
Table 2: Comparison of Vanadium Electrolytes in Different Acid Mediums
| Electrolyte Composition | Current Density | Energy Efficiency |
| 1.6 M V in 4.7 M total sulfate | 50 mA∙cm⁻² | 77% |
| 1.6 M V in 6.1 M total chloride | 50 mA∙cm⁻² | 72-75% |
This table provides a comparison with a chloride-based system, which is closely related to the bromide system.
Experimental Protocols
Protocol 1: Preparation of Vanadium Electrolyte (General Procedure)
This protocol describes a generalized method for preparing a vanadium electrolyte, which can be adapted for a VBr₂ system.
-
Materials: Vanadium pentoxide (V₂O₅), hydrobromic acid (HBr), hydrochloric acid (HCl), deionized water.
-
Procedure: a. In a fume hood, carefully add a calculated amount of HBr and HCl to a beaker. b. Slowly add the V₂O₅ powder to the acid mixture while stirring continuously. The reaction is exothermic, so control the addition rate to manage the temperature. c. Continue stirring until the V₂O₅ is completely dissolved. The solution will change color as the vanadium is reduced. d. If necessary, an electrochemical reduction step can be performed in an electrolysis cell to bring the vanadium to the desired average oxidation state (e.g., V³⁺/V²⁺ in the negative electrolyte and Br⁻/Br₃⁻ in the positive electrolyte). e. After preparation, filter the solution to remove any undissolved particles. f. Determine the final concentration of vanadium and acid using titration methods.
Protocol 2: Electrochemical Characterization using Cyclic Voltammetry (CV)
-
Objective: To study the redox behavior of the VBr₂ electrolyte.
-
Setup: A three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte: The prepared VBr₂ electrolyte.
-
Procedure: a. Place the electrolyte in the electrochemical cell. b. Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen. c. Connect the electrodes to a potentiostat. d. Apply a potential sweep between a defined vertex potential range at a specific scan rate (e.g., 10-100 mV/s). e. Record the resulting current as a function of the applied potential. f. Analyze the resulting voltammogram to identify the peak potentials and currents for the vanadium and bromine redox couples.
Visualizations
Caption: Redox reactions at the positive and negative electrodes in a VBr₂ flow battery.
Caption: A logical workflow for troubleshooting common VBr₂ battery performance issues.
References
mitigating air and moisture decomposition of Vanadium(II) bromide samples
Welcome to the Technical Support Center for Vanadium(II) Bromide (VBr₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the air and moisture decomposition of this compound samples. This compound is a highly air- and moisture-sensitive compound, and its integrity is crucial for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My once pale orange-brown this compound powder now has a greenish tint. What does this indicate?
A1: A greenish tint is a primary indicator of partial oxidation. Vanadium(II) is readily oxidized by trace amounts of oxygen to the more stable Vanadium(III) state, which typically exhibits a green color. This suggests a breach in your inert atmosphere storage or handling.
Q2: I opened my container of this compound in the air for a very brief moment, and it immediately turned a darker color. Is the sample still usable?
A2: Any exposure to air will cause rapid surface oxidation. For applications requiring high purity Vanadium(II), the sample is likely compromised. The darker color is indicative of oxidation to higher vanadium states (III and possibly IV). For less sensitive applications, the bulk of the material may still be VBr₂, but this is not guaranteed. It is strongly recommended to handle VBr₂ exclusively under an inert atmosphere.
Q3: My VBr₂ sample appears clumpy and is difficult to handle. What could be the cause?
A3: Clumping is often a sign of moisture absorption. This compound is hygroscopic and will absorb atmospheric water, leading to the formation of hydrates and subsequent decomposition. This can also be accompanied by a color change to bluish hues, characteristic of hydrated vanadium ions.
Q4: What is the recommended long-term storage condition for this compound?
A4: For long-term storage, this compound should be kept in a tightly sealed container, preferably a glass ampule under a high vacuum or in a glovebox with a continuously purified inert atmosphere (argon or nitrogen) with oxygen and moisture levels below 1 ppm. Storage at reduced temperatures (e.g., in a freezer inside the glovebox) can further slow down any potential decomposition.
Q5: Can I use nitrogen as the inert atmosphere for handling VBr₂?
A5: Yes, nitrogen is a suitable inert atmosphere for handling this compound. However, for applications that are extremely sensitive to any potential side reactions, argon is often preferred due to its slightly higher density and greater inertness, although it is more expensive.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the handling and use of this compound.
Table 1: Troubleshooting Common Issues with this compound
| Observed Problem | Potential Cause | Recommended Action |
| Color Change (Pale orange-brown to green/blue/dark brown) | Exposure to oxygen and/or moisture. | Discard the sample for high-purity work. Review and improve inert atmosphere techniques. Check for leaks in the glovebox or Schlenk line. |
| Clumping or Caking of Powder | Moisture absorption. | Sample is likely hydrated and decomposed. Discard and obtain a fresh sample. Ensure all glassware and spatulas are rigorously dried before use. |
| Inconsistent Experimental Results | Use of partially decomposed VBr₂. | Use a fresh, properly stored sample of VBr₂. Verify the purity of the compound before use if possible. |
| Difficulty Dissolving the Sample in Anhydrous Solvent | Formation of insoluble decomposition products (e.g., vanadium oxides). | This indicates significant decomposition. The sample is not suitable for use. Ensure solvents are thoroughly dried and deoxygenated before use. |
Experimental Protocols
Protocol 1: Weighing and Transferring Solid this compound in a Glovebox
Objective: To accurately weigh and transfer solid VBr₂ without exposure to air or moisture.
Materials:
-
This compound stored in the glovebox
-
Antistatic weighing boat or glass vial
-
Spatula (pre-dried in an oven at >120°C for several hours and cooled in the glovebox antechamber)
-
Analytical balance inside the glovebox
-
Reaction flask (pre-dried and brought into the glovebox)
Procedure:
-
Ensure the glovebox atmosphere has O₂ and H₂O levels below 1 ppm.
-
Place the weighing boat or vial on the analytical balance and tare.
-
Carefully open the VBr₂ container.
-
Using the pre-dried spatula, transfer the desired amount of VBr₂ to the weighing boat. Avoid creating excessive dust.
-
Record the mass.
-
Carefully add the weighed VBr₂ to the reaction flask. A powder funnel (pre-dried) can be used to facilitate the transfer and prevent the solid from adhering to the neck of the flask.
-
Securely seal the reaction flask before removing it from the glovebox (if the reaction is to be performed on a Schlenk line).
Protocol 2: Preparation of a this compound Solution
Objective: To prepare a solution of VBr₂ of a known concentration in an anhydrous, deoxygenated solvent.
Materials:
-
Weighed this compound in a sealed flask (from Protocol 1)
-
Anhydrous, deoxygenated solvent (e.g., THF, acetonitrile, freshly purified)
-
Gas-tight syringe and needle (pre-dried)
-
Schlenk line or glovebox
Procedure:
-
If using a Schlenk line, connect the flask containing the weighed VBr₂ to the line via a sidearm.
-
Evacuate the flask and backfill with inert gas (repeat three times) to ensure an inert atmosphere.
-
Using a gas-tight syringe, draw up the required volume of anhydrous, deoxygenated solvent.
-
Inject the solvent into the flask containing the VBr₂ while maintaining a positive pressure of inert gas.
-
Stir the mixture with a magnetic stir bar until the solid is fully dissolved. The solution should be homogeneous. The color of the solution will depend on the solvent and the presence of any trace impurities.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for a suspected decomposed VBr₂ sample.
Decomposition Pathway of this compound
Caption: Simplified decomposition pathway of VBr₂ in the presence of air and moisture.
identifying and removing common impurities from synthesized VBr₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from synthesized Vanadium(II) bromide (VBr₂).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of VBr₂.
Frequently Asked Questions (FAQs)
Q1: My VBr₂ product has a dark brown or black appearance instead of the expected light brown color. What is the likely impurity?
A1: A darker coloration, often brown or black, strongly suggests the presence of Vanadium(III) bromide (VBr₃) as an impurity. VBr₃ is a common byproduct, especially in syntheses involving the direct bromination of vanadium metal or the reduction of VBr₃ where the reaction is incomplete.
Q2: After synthesis, I notice unreacted vanadium metal powder in my VBr₂ product. How can I remove it?
A2: Unreacted vanadium metal can be separated from VBr₂ based on their differing volatilities. Sublimation of the VBr₂ under high vacuum is an effective method, as vanadium metal is non-volatile under these conditions.
Q3: My VBr₂ sample is bluish and seems to be gaining weight. What could be the cause?
A3: A bluish color and weight gain are indicative of the formation of hydrated forms of VBr₂, such as the hexahydrate or tetrahydrate. This occurs when the VBr₂ is exposed to moisture. It is crucial to handle VBr₂ under strictly anhydrous and inert conditions to prevent hydration.
Q4: I suspect my VBr₂ sample has been exposed to air. What are the likely impurities, and how can I detect them?
A4: Exposure to air and moisture can lead to the formation of vanadium oxides or oxybromides due to hydrolysis and oxidation. These impurities can be difficult to remove. X-ray Diffraction (XRD) is a primary method for detecting the presence of crystalline oxide phases.
Troubleshooting Common Impurities
| Symptom | Potential Impurity | Identification Method(s) | Recommended Action |
| Dark brown to black powder | Vanadium(III) bromide (VBr₃) | X-ray Diffraction (XRD), Magnetic Susceptibility | Sublimation under high vacuum. VBr₂ is more volatile than VBr₃. |
| Grey/metallic powder mixed in | Unreacted Vanadium metal | Visual inspection, XRD | Sublimation of VBr₂. Vanadium metal is non-volatile. |
| Bluish color, sample is deliquescent | Hydrated VBr₂ (VBr₂·xH₂O) | Elemental Analysis, Thermogravimetric Analysis (TGA) | Handle and store under a strictly inert and dry atmosphere (e.g., in a glovebox). Drying under vacuum may remove water, but preventing its initial absorption is key. |
| Off-white or yellowish powder | Vanadium oxides/oxybromides | X-ray Diffraction (XRD) | Prevention is the best approach. Rigorous exclusion of air and moisture during synthesis and handling is critical. Removal of these impurities is challenging and may require re-synthesis. |
| Lingering reddish-brown vapor in the reaction vessel | Excess Bromine (Br₂) | Visual, Odor | Gentle heating under a flow of inert gas (e.g., argon or nitrogen) can help to remove residual bromine. |
Experimental Protocols
Protocol 1: Purification of VBr₂ by Sublimation
This protocol is designed to separate VBr₂ from less volatile impurities such as VBr₃ and unreacted vanadium metal.
Materials:
-
Crude VBr₂
-
High-vacuum sublimation apparatus
-
Schlenk line or glovebox
-
Heating mantle
-
High-vacuum pump
-
Temperature controller
Procedure:
-
Preparation (under inert atmosphere):
-
Transfer the crude VBr₂ into the sublimation apparatus within a glovebox or under a positive pressure of inert gas.
-
Assemble the sublimation apparatus, ensuring all joints are well-sealed with high-vacuum grease.
-
Connect the apparatus to a Schlenk line.
-
-
Sublimation:
-
Slowly evacuate the sublimation apparatus to a pressure of at least 10⁻⁴ Torr.
-
Once a stable high vacuum is achieved, begin to gently heat the bottom of the apparatus containing the crude VBr₂ using a heating mantle.
-
Gradually increase the temperature. VBr₂ will start to sublime and deposit on the cold finger or cooler parts of the apparatus. A temperature gradient is key for effective separation. While precise temperatures can vary based on the setup, a starting point for the heating mantle is around 600-700°C.
-
Continue the sublimation until a sufficient amount of purified VBr₂ has collected. The less volatile VBr₃ and non-volatile vanadium metal will remain in the heated zone.
-
-
Product Recovery (under inert atmosphere):
-
Turn off the heating and allow the apparatus to cool completely to room temperature under vacuum.
-
Backfill the apparatus with an inert gas (e.g., argon).
-
Transfer the apparatus into a glovebox.
-
Carefully scrape the purified, crystalline VBr₂ from the cold finger or collection area into a pre-weighed, dry, and airtight container.
-
Protocol 2: Handling and Storage of VBr₂
Due to its sensitivity to air and moisture, proper handling and storage of VBr₂ are critical to maintain its purity.
Materials:
-
Purified VBr₂
-
Inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O)
-
Airtight storage vials (e.g., with PTFE-lined caps)
-
Spatulas and other necessary lab equipment
Procedure:
-
Handling:
-
All manipulations of VBr₂ must be performed inside a glovebox filled with a dry, inert gas such as argon or nitrogen.
-
Ensure all glassware and equipment are thoroughly dried before being brought into the glovebox (e.g., by oven-drying at >120°C overnight).
-
-
Storage:
-
Store VBr₂ in a clearly labeled, airtight vial.
-
For added protection, the primary container can be placed inside a secondary, larger sealed container within the glovebox.
-
Store the container in a cool, dark, and dry place within the glovebox.
-
Data Presentation
Table 1: Purity Analysis of VBr₂ Before and After Sublimation
| Sample | Analytical Method | Parameter Measured | Result |
| Crude VBr₂ | XRD | Phases Detected | VBr₂, VBr₃ (minor phase) |
| Purified VBr₂ | XRD | Phases Detected | VBr₂ (single phase) |
| Crude VBr₂ | Elemental Analysis | Vanadium (%) | Varies (depends on VBr₃ content) |
| Purified VBr₂ | Elemental Analysis | Vanadium (%) | ~24.17% (theoretical for VBr₂) |
| Crude VBr₂ | Elemental Analysis | Bromine (%) | Varies (depends on VBr₃ content) |
| Purified VBr₂ | Elemental Analysis | Bromine (%) | ~75.83% (theoretical for VBr₂) |
Note: The above data is illustrative. Actual results will vary depending on the initial purity of the crude product.
Visualizations
Diagram 1: Workflow for Identification and Removal of Impurities from VBr₂
Caption: Workflow for troubleshooting impurities in VBr₂ synthesis.
addressing electrode fouling in electrochemical cells using Vanadium(II) bromide
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning electrode fouling in Vanadyl Sulfate (VOSO₄) based Vanadium Redox Flow Batteries (VRFBs). While the initial query focused on the use of Vanadium(II) bromide as a mitigating agent, extensive research has shown that this is not a documented or common practice for addressing electrode fouling in standard VRFB systems. Therefore, this guide addresses the broader, well-documented causes of electrode degradation and provides actionable solutions for researchers, scientists, and drug development professionals working with this energy storage technology.
Frequently Asked Questions (FAQs)
Q1: What is electrode fouling in a VRFB and how does it impact performance?
A1: Electrode fouling refers to the contamination and degradation of the electrode surface, which is typically a porous carbon felt material. This degradation can manifest as the blockage of active sites, a reduction in the electrochemically active surface area, and an increase in charge transfer resistance. The primary impacts on battery performance are a decrease in voltage efficiency (VE) and a noticeable drop in the overall energy efficiency (EE). Over extended cycling, this leads to a significant fade in the battery's capacity.[1][2]
Q2: What are the most common causes of electrode fouling?
A2: The primary causes of electrode fouling in VRFBs include:
-
Electrolyte Impurities: Metal ions such as iron (Fe), aluminum (Al), nickel (Ni), and silicon (Si) in the vanadium electrolyte can precipitate onto the electrode surface, blocking active sites.[3]
-
Vanadium Precipitation: Under certain conditions, such as elevated temperatures or high states of charge, V₂O₅ can precipitate from the catholyte, leading to fouling.
-
Changes in Electrode Surface Chemistry: The continuous charge-discharge cycling can alter the surface functional groups on the carbon electrodes. This can lead to changes in the electrode's hydrophilicity and catalytic activity, impacting the kinetics of the vanadium redox reactions.
-
Side Reactions: Unwanted side reactions, such as hydrogen evolution at the negative electrode, can alter the electrolyte balance and contribute to electrode degradation over time.
Q3: Are there any preventative measures I can take to minimize electrode fouling?
A3: Yes, several preventative measures can be implemented:
-
Use High-Purity Electrolyte: Starting with a high-purity vanadium electrolyte is crucial to minimize the introduction of metallic impurities that can cause fouling.
-
Electrolyte Filtration: Implementing an electrolyte filtration system can help remove any particulate matter or precipitates that may form during operation.
-
Maintain Optimal Operating Temperature: Operating the VRFB within the recommended temperature range (typically 10-40°C) can help prevent the thermal precipitation of vanadium species.[2]
-
Controlled Charging and Discharging: Avoiding prolonged operation at very high or very low states of charge can reduce the likelihood of side reactions and precipitation.
Q4: Can a fouled electrode be cleaned or regenerated?
A4: Yes, various methods are being explored for the regeneration of fouled electrodes. These include thermal treatments and chemical cleaning procedures. For instance, specific cleaning solutions can be used to dissolve precipitates from the electrode surface. However, the effectiveness and long-term impact of these methods are still under investigation.[4]
Troubleshooting Guide: Electrode Performance Issues
This guide provides a systematic approach to diagnosing and addressing common issues related to electrode fouling.
| Observed Symptom | Potential Cause | Suggested Action |
| Rapid decline in Voltage Efficiency (VE) | Increased activation overpotential due to fouled electrode surface. | 1. Perform electrochemical impedance spectroscopy (EIS) to analyze the charge transfer resistance. An increase suggests electrode fouling. 2. Consider electrode regeneration procedures if fouling is confirmed. |
| Gradual but steady Capacity Fade | Loss of active material due to electrolyte imbalance or irreversible side reactions on the electrode surface. | 1. Check for electrolyte imbalance between the two half-cells. Rebalancing may be necessary.[4] 2. Analyze the electrolyte for impurities. If present, filtration or replacement may be required. |
| Increased Pressure Drop across the Cell Stack | Blockage of pores in the carbon felt electrode due to precipitation of contaminants. | 1. Visually inspect the electrodes for any signs of precipitate formation. 2. If accessible, gently flush the electrodes with deionized water to remove loose debris. |
| Inconsistent performance between charging and discharging | Asymmetric degradation of the positive and negative electrodes. | 1. Use a reference electrode to measure the performance of each half-cell independently. 2. This will help identify which electrode is the primary source of the performance degradation. |
Quantitative Data on Factors Influencing Electrode Fouling
The following table summarizes the impact of various impurities on VRFB performance, providing a quantitative perspective on the severity of fouling.
| Impurity | Concentration | Observed Effect on Performance | Reference |
| Iron (Fe²⁺) | Not Specified | 36% decrease in discharge capacity. | |
| Aluminum (Al³⁺) | Not Specified | Formation of alumina-containing precipitate on electrodes, severely affecting battery performance. | |
| Nickel (Ni²⁺) | > 10 mg/L | Accelerated precipitation of V(V) electrolyte and deterioration of the V²⁺/V³⁺ redox reaction reversibility. | |
| Silicon (Si) | > 40 ppm (with NH₄⁺) | Accumulates on electrodes, inhibiting mass transport and reducing battery capacity. |
Experimental Protocols
Protocol 1: Electrochemical Evaluation of Electrode Fouling
This protocol outlines a standard procedure for assessing the extent of electrode fouling using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
Objective: To quantify the impact of fouling on the electrochemical performance of carbon felt electrodes.
Materials:
-
Three-electrode setup (working, counter, and reference electrodes)
-
Potentiostat/Galvanostat with EIS capability
-
Fouled and pristine carbon felt electrode samples
-
Vanadium electrolyte (e.g., 1.6 M VOSO₄ in 2 M H₂SO₄)
-
Argon gas for deaeration
Procedure:
-
Sample Preparation: Cut identical small samples from both the fouled and pristine carbon felt electrodes to be used as working electrodes.
-
Cell Assembly: Assemble the three-electrode cell with the carbon felt sample as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Electrolyte Deaeration: Purge the vanadium electrolyte with argon gas for at least 30 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry (CV):
-
Perform CV scans at various scan rates (e.g., 1, 2, 5, 10 mV/s) within the appropriate potential window for the V⁴⁺/V⁵⁺ and V²⁺/V³⁺ redox couples.
-
Record the peak currents and peak separation for both redox couples. A decrease in peak current and an increase in peak separation for the fouled electrode compared to the pristine one indicate increased polarization and reduced electrochemical activity.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the open-circuit potential (OCP) and at various potentials corresponding to the redox peaks observed in the CV.
-
Use a frequency range of, for example, 100 kHz to 10 mHz with a small AC amplitude (e.g., 10 mV).
-
Fit the resulting Nyquist plots to an equivalent circuit model to determine the charge transfer resistance (Rct). An increase in Rct for the fouled electrode signifies slower kinetics due to fouling.
-
Data Analysis:
-
Compare the CV peak currents and peak separations between the pristine and fouled electrodes.
-
Compare the charge transfer resistance values obtained from EIS. A significant increase in Rct is a direct indicator of electrode fouling.
Visualizations
Logical Workflow for Troubleshooting Electrode Fouling
Caption: A logical workflow for diagnosing and addressing electrode fouling in VRFBs.
Signaling Pathway of Electrode Fouling by Impurities
Caption: The pathway of electrode performance degradation caused by metallic impurities.
References
- 1. Electrode Treatments for Redox Flow Batteries: Translating Our Understanding from Vanadium to Aqueous‐Organic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximize the Lifespan of Your Vanadium Redox Flow Battery [ufinebattery.com]
- 3. Sensitivity of Capacity Fade in Vanadium Redox Flow Battery to Electrolyte Impurity Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Cycling Stability of VBr₂-Based Energy Storage Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of Vanadium Bromide (VBr₂) energy storage systems. The focus is on enhancing long-term cycling stability by understanding and mitigating degradation mechanisms.
Troubleshooting Guides and FAQs
This section is designed to provide rapid assistance for specific issues that may arise during your experiments.
Electrolyte and Capacity Fade Issues
Question 1: We are observing a rapid decline in the discharge capacity of our VBr₂ flow battery within the first 50 cycles. What are the likely causes and how can we troubleshoot this?
Answer: Rapid capacity fade in the initial cycles of a VBr₂ system is often attributed to one or a combination of the following factors:
-
Electrolyte Imbalance: This is a primary cause of capacity loss in vanadium-based flow batteries. It occurs due to the transfer of vanadium and bromide ions across the membrane, leading to a difference in the concentration of active species in the two half-cells.[1]
-
Troubleshooting:
-
Monitor Electrolyte Levels: Regularly check the volume of the anolyte and catholyte. A significant volume change is an indicator of ion and water transport across the membrane.
-
Rebalance Electrolytes: If an imbalance is detected, the electrolytes can be remixed. However, frequent remixing can impact overall system efficiency.[1] Some systems can be designed with a hydraulic shunt to passively rebalance the electrolytes.
-
Membrane Selection: Consider using a membrane with lower vanadium and bromide ion permeability. Anion exchange membranes (AEMs) can sometimes offer better performance in VBr systems by restricting the crossover of positively charged vanadium ions.
-
-
-
Bromine Crossover and Polyhalide Shuttle: In VBr₂ systems, bromide ions (Br⁻) are oxidized to bromine (Br₂) and can further react with Br⁻ to form polyhalide ions like tribromide (Br₃⁻) in the positive electrolyte. These species can cross over to the negative side, chemically reacting with V²⁺ and causing a self-discharge phenomenon known as the "polyhalide shuttle." This leads to a significant reduction in coulombic efficiency and capacity.
-
Troubleshooting:
-
Utilize Bromine Complexing Agents: The addition of bromine complexing agents, such as N-ethyl-N-methyl pyrolidinium bromide (MEP) or N-ethyl-N-methyl morpholinium bromide (MEM), to the positive electrolyte can sequester free bromine, reducing its volatility and crossover. This has been shown to improve energy density and cycling stability.
-
Optimize Operating Temperature: Higher temperatures can increase the rate of crossover and side reactions. Maintaining a stable operating temperature, typically between 10°C and 40°C, is crucial for long-term stability.[1]
-
-
-
Electrolyte Precipitation: Vanadium species, particularly V(V) in the charged positive electrolyte, can precipitate at elevated temperatures (above 40°C), blocking the electrodes and fluid pathways.[1]
-
Troubleshooting:
-
Maintain Temperature Control: Implement a thermal management system to keep the electrolyte within its stable temperature window.
-
Use Stabilizing Additives: Certain additives can enhance the thermal stability of the vanadium electrolyte.
-
-
Question 2: Our VBr₂ system shows a gradual decrease in coulombic efficiency over long-term cycling. What is the primary degradation mechanism responsible for this?
Answer: A steady decline in coulombic efficiency is a classic symptom of the polyhalide shuttle mechanism .
-
Mechanism:
-
During charging, bromide ions (Br⁻) are oxidized to bromine (Br₂) at the positive electrode.
-
Bromine can then react with excess bromide ions to form polyhalide ions (e.g., Br₃⁻).
-
These bromine and polyhalide species are relatively small and can permeate through the ion-exchange membrane to the negative half-cell.
-
In the negative half-cell, they chemically react with the charged V²⁺ ions, oxidizing them back to V³⁺.
-
This internal short-circuiting reduces the amount of charge that can be delivered during discharge, thus lowering the coulombic efficiency.
-
-
Troubleshooting:
-
Membrane Selection: Employ membranes with low bromine/polyhalide permeability. While challenging, research into more selective membranes is ongoing.
-
Bromine Complexing Agents: As mentioned previously, these are highly effective at mitigating the polyhalide shuttle by reducing the concentration of free bromine available for crossover.
-
Membrane and Voltage Efficiency Issues
Question 3: We are experiencing a noticeable drop in the voltage efficiency of our VBr₂ battery after prolonged cycling. What could be causing this?
Answer: A decrease in voltage efficiency is primarily linked to an increase in the overall cell resistance. The following factors can contribute to this:
-
Membrane Degradation: The highly oxidative nature of the bromine/polyhalide species in the positive electrolyte can chemically degrade the ion-exchange membrane over time. This can lead to:
-
Increased ionic resistance of the membrane.
-
Mechanical failure, such as pinhole formation, leading to severe electrolyte crossover.
-
Troubleshooting:
-
Select Chemically Robust Membranes: Perfluorinated sulfonic acid (PFSA) membranes (e.g., Nafion™) are commonly used due to their chemical stability, but they can be expensive and still exhibit some degradation. Research into alternative, more stable membrane materials is ongoing.
-
Post-Mortem Analysis: After the experiment, visually inspect the membrane for discoloration, brittleness, or pinholes. Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to identify changes in the membrane's chemical structure.
-
-
-
Electrode Fouling: Degradation byproducts from the electrolyte or the membrane can deposit on the surface of the carbon felt electrodes, reducing their active surface area and increasing the charge transfer resistance.[2]
-
Troubleshooting:
-
Electrochemical Impedance Spectroscopy (EIS): This technique can be used to diagnose increases in charge transfer resistance.
-
Electrode Cleaning/Replacement: In some cases, the electrodes can be cleaned according to the manufacturer's recommendations. For severe fouling, replacement may be necessary.
-
-
-
Electrolyte Contamination: Impurities in the vanadium bromide salt or the supporting acids can introduce ions that interfere with the electrochemical reactions, increasing the cell's overpotential.[1]
-
Troubleshooting:
-
Use High-Purity Materials: Always start with high-purity vanadium bromide and acids to prepare the electrolyte.
-
Electrolyte Analysis: Techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used to detect and quantify metallic impurities in the electrolyte.
-
-
Quantitative Data Presentation
The following tables summarize key performance metrics for VBr₂-based energy storage systems under different experimental conditions.
Table 1: Performance of VBr₂ Flow Batteries with and without Bromine Complexing Agents
| System Configuration | Average Coulombic Efficiency (%) | Average Energy Efficiency (%) | Capacity Fade per Cycle (%) | Reference |
| 2M V³⁺ in 8M HBr + 2M HCl (no complexing agent) | ~85 | ~70 | >0.5 | Fictionalized Data |
| 2M V³⁺ in 8M HBr + 2M HCl with MEP/MEM complexing agents | >92 | ~78 | <0.2 | Fictionalized Data |
Table 2: Impact of Ion Exchange Membrane Type on VBr₂ Flow Battery Performance
| Membrane Type | Vanadium Crossover (mol cm⁻² cycle⁻¹) | Bromide Crossover (mol cm⁻² cycle⁻¹) | Average Voltage Efficiency (%) | Reference |
| Standard PFSA Membrane | 1.5 x 10⁻⁵ | 2.8 x 10⁻⁵ | ~82 | Fictionalized Data |
| Modified Low-Crossover AEM | 0.8 x 10⁻⁵ | 1.5 x 10⁻⁵ | ~85 | Fictionalized Data |
Experimental Protocols
Protocol 1: Long-Term Cycling Stability Test
Objective: To evaluate the capacity fade, coulombic efficiency, and voltage efficiency of a VBr₂-based flow battery over an extended number of charge-discharge cycles.
Materials and Equipment:
-
VBr₂ flow battery test cell with a defined active area.
-
Peristaltic or diaphragm pumps for electrolyte circulation.
-
Anolyte and catholyte reservoirs.
-
Battery cycler/potentiostat with galvanostatic cycling capabilities.
-
Thermocouples and a thermal management system.
-
High-purity VBr₂, HBr, and HCl for electrolyte preparation.
-
(Optional) Bromine complexing agents.
Procedure:
-
Electrolyte Preparation: Prepare the anolyte (e.g., 2M VBr₃ in 4M HBr) and catholyte (e.g., 2M VBr₃ in 4M HBr and 2M HCl). If using, add the desired concentration of bromine complexing agent to the catholyte.
-
System Assembly: Assemble the flow battery cell according to the manufacturer's instructions. Ensure all tubing and connections are secure to prevent leaks.
-
Initial State-of-Charge (SOC) Conditioning:
-
Cycle the battery at a low current density (e.g., 20 mA/cm²) for 3-5 cycles to ensure proper wetting of the electrodes and membrane and to stabilize the initial performance.
-
-
Long-Term Cycling:
-
Set the battery cycler to perform galvanostatic charge-discharge cycles at the desired current density (e.g., 80-120 mA/cm²).
-
Define the upper and lower voltage limits for charging and discharging (e.g., 1.6 V and 0.8 V, respectively).
-
Set the electrolyte flow rate to a constant value (e.g., 60 mL/min).
-
Monitor and record the temperature of the electrolytes throughout the experiment, maintaining it within a stable range (e.g., 25 ± 2 °C).
-
Continue cycling for a predetermined number of cycles (e.g., 100, 200, or more) or until the discharge capacity drops below a certain threshold (e.g., 80% of the initial capacity).
-
-
Data Analysis:
-
For each cycle, calculate:
-
Discharge Capacity (Ah): Integral of the discharge current over the discharge time.
-
Coulombic Efficiency (%): (Discharge Capacity / Charge Capacity) x 100.
-
Voltage Efficiency (%): (Average Discharge Voltage / Average Charge Voltage) x 100.
-
Energy Efficiency (%): (Coulombic Efficiency x Voltage Efficiency) / 100.
-
-
Plot the discharge capacity, coulombic efficiency, voltage efficiency, and energy efficiency as a function of the cycle number.
-
Visualizations
Degradation Pathway: The Polyhalide Shuttle Mechanism
Caption: The polyhalide shuttle mechanism leading to capacity fade in VBr₂ flow batteries.
Experimental Workflow: Troubleshooting Capacity Fade
Caption: A logical workflow for diagnosing and addressing capacity fade in VBr₂ systems.
References
Technical Support Center: Vanadium Bromide Battery Experiments with Bromine Complexing Agents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vanadium Bromide (V/Br) batteries, specifically focusing on the effects of bromine complexing agents (BCAs).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving bromine complexing agents in Vanadium Bromide batteries.
| Question | Answer |
| Why is there a noticeable decrease in power density after adding a bromine complexing agent? | The addition of soluble bromine complexing agents can sometimes lead to a reduction in power density. This is often attributed to an increase in electrolyte viscosity and a decrease in conductivity, which can lead to higher overvoltage. Some complexing agents might also slow down the Br₂/Br⁻ reaction kinetics, contributing to increased polarization. It is crucial to optimize the concentration of the BCA to balance bromine sequestration and electrochemical performance. |
| I am observing the formation of a separate oily phase in my electrolyte after adding the BCA. What should I do? | The formation of a separate, often reddish-brown, oily phase indicates that the bromine-BCA complex has limited solubility in the aqueous electrolyte. This can lead to inconsistent battery performance and even clog the porous electrodes.[1] Consider the following actions: - Reduce the concentration of the BCA. - Ensure vigorous and continuous stirring of the electrolyte. - Experiment with alternative BCAs that have higher solubility for their polybromide complexes. |
| My cell is showing a rapid decline in capacity over a few cycles. What could be the cause? | Rapid capacity fade can be due to several factors related to the bromine complexing agent: - Irreversible BCA degradation: The BCA might be electrochemically unstable at the operating potentials, leading to its gradual decomposition. - Membrane fouling: The bromine-BCA complex or its degradation byproducts might be adsorbing onto or into the membrane, increasing its resistance and hindering ion transport.[2] This can be observed as a decrease in voltage efficiency. - Crossover of the complex: The bromine-BCA complex may be crossing over from the positive to the negative side, leading to self-discharge and a loss of active material. |
| How can I mitigate the corrosive effects of bromine on my battery components? | Bromine is highly corrosive, and while BCAs help to reduce its vapor pressure, the electrolyte can still be aggressive.[1][3][4] To minimize corrosion: - Ensure all wetted components (gaskets, tubing, flow frames) are made of highly corrosion-resistant materials like fluoropolymers (e.g., PTFE, FEP). - The use of certain imidazole-based BCAs has been shown to reduce corrosion on the separator surface. - For systems like the hydrogen-bromine flow battery, polybromide crossover can corrode the precious metal catalyst on the hydrogen electrode.[1] Using a solid BCA can be a potential long-term solution to this issue.[1][3][4] |
| I am detecting bromine vapor despite using a complexing agent. Is this normal? | While BCAs significantly reduce the vapor pressure of bromine, they establish an equilibrium between free bromine and the complexed form.[1][3][4] Therefore, some bromine vapor may still be present, especially at a high state of charge.[1][3][4] If the bromine smell is strong, it could indicate: - Insufficient concentration of the BCA to complex the generated bromine. - The battery is being overcharged, leading to excessive bromine generation. - A leak in your experimental setup. Always operate in a well-ventilated area and check all seals and connections. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary function of a bromine complexing agent in a Vanadium Bromide battery? | The primary function of a bromine complexing agent (BCA) is to sequester the elemental bromine (Br₂) produced during the charging of the battery. This is important for several reasons: - Safety: It reduces the vapor pressure of bromine, minimizing the risk of hazardous bromine gas escaping.[1][3][4] - Efficiency: By keeping the bromine dissolved in the electrolyte, it remains available for the discharge reaction, improving the coulombic efficiency. - Durability: It helps to mitigate the corrosive effects of bromine on battery components.[1][3][4] |
| Which are some commonly used bromine complexing agents? | Several types of quaternary ammonium salts are commonly used as BCAs. Examples include: - N-ethyl-N-methyl-morpholinium bromide (MEM) - N-ethyl-N-methyl-pyrrolidinium bromide (MEP)[2] - Imidazole-based agents like 1,2-dimethyl-3-ethylimidazolium bromide (DMEIm) and 1,2-dimethyl-3-propylimidazolium bromide (DMPIm). |
| How do bromine complexing agents affect the overall performance of the battery? | Bromine complexing agents can have several positive effects on battery performance. For instance, imidazole-based BCAs like DMEIm and DMPIm have been shown to significantly improve charge and discharge capacities and enhance current efficiencies. They can also improve the reversibility of the V²⁺/V³⁺ redox reaction. However, as mentioned in the troubleshooting guide, they can also have negative impacts like increased electrolyte viscosity and potential for membrane fouling if not optimized correctly. |
| Can I use the same bromine complexing agent for a Vanadium Bromide battery as for a Zinc-Bromine battery? | While the fundamental principle of complexing bromine is the same, the specific operating conditions (e.g., electrolyte composition, pH, potential window) of Vanadium Bromide and Zinc-Bromine batteries can differ. Therefore, a BCA that works well in one system may not be optimal for the other. It is essential to select a BCA that is chemically and electrochemically stable within the specific operating environment of your battery. However, agents like MEP are used in both Zn-Br and V-Br systems.[1] |
| What are the key performance indicators I should monitor when testing a new bromine complexing agent? | When evaluating a new BCA, you should monitor the following key performance indicators: - Coulombic efficiency: The ratio of charge extracted during discharge to the charge supplied during charging. - Voltage efficiency: The ratio of the average discharge voltage to the average charge voltage. - Energy efficiency: The product of coulombic and voltage efficiencies. - Cycle life: The number of charge-discharge cycles the battery can endure before significant capacity degradation. - Capacity retention: The percentage of the initial capacity that is maintained over cycling. - Power density: The amount of power that can be delivered per unit area of the electrode. |
Data Presentation
Table 1: Performance Improvement with Imidazole-Based Bromine Complexing Agents
| Bromine Complexing Agent | Charge Capacity Improvement (%) | Discharge Capacity Improvement (%) | Current Efficiency Improvement (%) |
| 1,2-dimethyl-3-ethylimidazolium bromide (DMEIm) | 9.38 | 31.01 | 13.27 |
| 1,2-dimethyl-3-propylimidazolium bromide (DMPIm) | 11.8 | 35.66 | 14.36 |
Data extracted from studies on Vanadium-Bromine redox flow batteries.
Experimental Protocols
Synthesis of Imidazole-Based Bromine Complexing Agents (DMEIm and DMPIm)
This protocol describes a general method for the synthesis of DMEIm-Br and DMPIm-Br via a Menshutkin reaction.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, dissolve 1,2-dimethylimidazole in a suitable solvent.
-
Heating: Heat the solution to above 45°C with constant stirring.
-
Adduct Addition: Slowly add the corresponding bromoalkane (bromoethane for DMEIm-Br or 1-bromopropane for DMPIm-Br) to the heated solution.
-
Reaction: Allow the reaction to proceed for several hours. The reaction mixture will typically change color.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid.
-
Purification: Wash the solid product with a suitable solvent (e.g., ethyl ether) and then recrystallize it to achieve high purity.
-
Drying: Dry the purified product under vacuum for an extended period (e.g., 48 hours) to remove any residual solvent.
Electrochemical Characterization: Cyclic Voltammetry (CV)
-
Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum electrode as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte Preparation: Prepare the vanadium bromide electrolyte with and without the bromine complexing agent at the desired concentrations.
-
Deaeration: Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
CV Measurement: Immerse the electrodes in the electrolyte and perform the cyclic voltammetry scan within the desired potential window. The scan rate can be varied to study the kinetics of the redox reactions.
-
Data Analysis: Analyze the resulting voltammograms to determine the peak potentials, peak currents, and reversibility of the V²⁺/V³⁺ and Br⁻/Br₃⁻ redox couples.
Battery Performance Testing: Charge-Discharge Cycling
-
Cell Assembly: Assemble a lab-scale redox flow battery with the desired electrodes (e.g., carbon felt), membrane, and flow fields.
-
Electrolyte Preparation: Prepare the positive and negative electrolytes with the desired concentrations of vanadium, bromine, and the bromine complexing agent.
-
System Setup: Connect the electrolyte reservoirs to the cell through a peristaltic pump. Ensure there are no leaks in the system.
-
Cycling Protocol: Use a battery cycler to perform galvanostatic (constant current) charge-discharge cycling. Set the desired current density and the upper and lower voltage cut-off limits.[5]
-
Data Acquisition: Record the voltage, current, and capacity over multiple cycles.
-
Performance Evaluation: From the collected data, calculate the coulombic, voltage, and energy efficiencies, as well as the capacity retention over the cycles.
Visualizations
Caption: Experimental workflow for evaluating bromine complexing agents.
Caption: Troubleshooting logic for common BCA-related issues.
Caption: Role of BCA in the Vanadium Bromide battery chemistry.
References
- 1. Solid bromine complexing agents: long-term solution for corrosive conditions in redox-flow battery - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00367E [pubs.rsc.org]
- 2. nanyangtechnologicaluniv.demo.elsevierpure.com [nanyangtechnologicaluniv.demo.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid bromine complexing agents: long-term solution for corrosive conditions in redox-flow battery - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Performance Analysis of Vanadium Bromide and All-Vanadium Redox Flow Batteries
A detailed guide for researchers and scientists on the performance characteristics, experimental evaluation, and electrochemical principles of two leading vanadium-based redox flow battery chemistries.
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, offering scalability and long cycle life. Among the various RFB chemistries, all-vanadium (V/V) and vanadium bromide (VBr) systems have emerged as prominent contenders. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding the nuances of these energy storage solutions.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for Vanadium Bromide (VBr) and all-vanadium (V/V) redox flow batteries based on reported data. It is important to note that while data for V/V RFBs is well-established, some performance metrics for VBr RFBs are based on developmental systems and manufacturer specifications.
| Performance Metric | Vanadium Bromide (VBr) RFB | All-Vanadium (V/V) RFB |
| Energy Density | ≥ 50 Wh/kg[1] | 10–35 Wh/kg[2][3] |
| Power Density | ≥ 1000 mW/cm²[1] | ~2.9 W/kg[3] |
| Coulombic Efficiency | Not explicitly stated in searches | ~95%[4] |
| Voltage Efficiency | Not explicitly stated in searches | 70-90% at rated power[3] |
| Energy Efficiency | ~80% (DC round-trip)[1] | 70-90%[2][3] |
| Operating Temperature | Standard operating temperature of 45°C[1] | Ambient temperatures[3] |
| Cycle Life | Information not available in searches | >12,000–20,000 cycles[2][5] |
Experimental Protocols for Performance Evaluation
A standardized experimental protocol is crucial for the accurate comparison of different redox flow battery chemistries. The following outlines a general methodology for evaluating the performance of VBr and V/V RFBs in a laboratory setting.
1. Cell Assembly and Preparation:
-
A lab-scale redox flow battery test cell is assembled with graphite felt electrodes, a proton exchange membrane (e.g., Nafion), and appropriate gasketing.[6]
-
The active area of the electrodes and membrane is kept consistent for both battery types to ensure a fair comparison.
-
For the V/V RFB, the anolyte and catholyte consist of VOSO₄ dissolved in sulfuric acid.[7]
-
For the VBr RFB, the electrolyte is a solution of vanadium bromide.[1]
2. Electrolyte Preparation and Characterization:
-
The electrolytes for both systems are prepared to the desired molar concentrations.
-
The initial state-of-charge (SOC) of the electrolytes is determined, often by measuring the open-circuit voltage (OCV).[8]
3. Charge-Discharge Cycling:
-
An automatic battery cycler is used to perform charge-discharge cycles at various current densities.[7]
-
The battery is charged to a specific upper voltage limit and discharged to a lower voltage limit.[7]
-
Key parameters such as charge/discharge capacity, average charge/discharge voltage, and cycle time are recorded.
4. Performance Metric Calculation:
-
Coulombic Efficiency (CE): The ratio of discharge capacity to charge capacity. CE (%) = (Discharge Capacity / Charge Capacity) x 100
-
Voltage Efficiency (VE): The ratio of average discharge voltage to average charge voltage. VE (%) = (Average Discharge Voltage / Average Charge Voltage) x 100
-
Energy Efficiency (EE): The product of coulombic and voltage efficiencies. EE (%) = CE x VE / 100
5. Polarization Curve Measurement:
-
To determine the power density, polarization curves are generated by measuring the cell voltage at different current densities.
-
This helps in identifying the ohmic, activation, and mass transport losses within the battery.
6. Cycle Life Testing:
-
Long-term cycling tests are conducted to evaluate the capacity fade and stability of the battery over a large number of cycles.[9]
Visualizing the Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Concluding Remarks
The all-vanadium redox flow battery is a mature technology with a well-documented performance profile, characterized by its long cycle life and moderate energy density.[2][3] The vanadium bromide system, while less commercially established, shows significant promise for higher energy density, potentially doubling that of its all-vanadium counterpart.[1] This could be a critical advantage in applications where space is a constraint.
However, challenges for the VBr system include the management of bromine, which is volatile and corrosive.[2] Further independent, peer-reviewed research is necessary to validate the long-term performance and cycle life of VBr RFBs under various operating conditions.
Researchers are encouraged to utilize standardized testing protocols to generate comparable data that will aid in the objective assessment of these and other emerging redox flow battery chemistries. The continued development of both V/V and VBr systems will undoubtedly contribute to the advancement of grid-scale energy storage solutions.
References
- 1. wattjoule.com [wattjoule.com]
- 2. Vanadium redox battery - Wikipedia [en.wikipedia.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mdpi.com [mdpi.com]
- 9. Stress-tests on vanadium redox flow batteries using accelerated ageing ENGIE Laborelec [laborelec.com]
A Comparative Guide to Validating the Purity of Synthesized Vanadium(II) Bromide using XRD and XPS
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pure, low-valent transition metal halides such as Vanadium(II) bromide (VBr₂) is crucial for their application in areas ranging from catalysis to materials science, including the development of Vanadium Bromide Redox Flow Batteries. Given the air-sensitive nature of VBr₂ and the propensity for the formation of higher oxidation state impurities, rigorous purity validation is paramount. This guide provides a comparative overview of two powerful surface-sensitive analytical techniques, X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS), for the characterization of synthesized VBr₂. Alternative purity assessment methods, including elemental analysis and magnetic susceptibility measurements, are also discussed to provide a comprehensive validation framework.
Purity Assessment of this compound: A Comparative Overview
The purity of synthesized VBr₂ is primarily compromised by the presence of unreacted starting materials, byproducts such as Vanadium(III) bromide (VBr₃), or oxides formed due to exposure to air. The choice of analytical technique for purity validation depends on the specific information required, such as crystalline phase purity, surface composition, or bulk elemental composition.
| Technique | Information Provided | Purity Aspect Validated | Strengths | Limitations |
| XRD | Crystal structure, phase identification | Crystalline phase purity | - Non-destructive- Highly sensitive to crystalline impurities- Provides information on lattice parameters | - Requires crystalline material- Less sensitive to amorphous impurities- Provides bulk information, not surface-specific |
| XPS | Elemental composition, chemical and electronic state of elements | Surface purity, oxidation state of Vanadium | - Surface-sensitive (top 1-10 nm)- Provides direct information on oxidation states- High sensitivity for most elements | - Requires high vacuum- Can be destructive due to X-ray exposure- Quantification can be complex |
| Elemental Analysis | Bulk elemental composition (e.g., %V, %Br) | Stoichiometry and bulk purity | - Provides accurate bulk composition- Can detect non-vanadium based impurities | - Destructive- Does not provide information on oxidation state or crystal phase |
| Magnetic Susceptibility | Information on the number of unpaired electrons | Presence of paramagnetic species | - Sensitive to changes in electron configuration- Can distinguish between different oxidation states | - Temperature-dependent- Requires specialized equipment- Indirect measure of purity |
X-ray Diffraction (XRD) for Phase Purity Analysis
XRD is a cornerstone technique for confirming the successful synthesis of the desired crystalline phase of VBr₂ and identifying any crystalline impurities.
Expected XRD Pattern of this compound
Pure this compound adopts the cadmium iodide (CdI₂) crystal structure, which belongs to the trigonal crystal system with the space group P-3m1. The expected XRD pattern would show characteristic peaks corresponding to this structure. The presence of peaks not matching the VBr₂ pattern indicates crystalline impurities.
Workflow for XRD Analysis of Air-Sensitive VBr₂
Caption: Workflow for XRD analysis of air-sensitive VBr₂.
Comparison with Potential Impurities
| Compound | Crystal System | Space Group | Key Distinguishing Features in XRD |
| VBr₂ (Target) | Trigonal | P-3m1 | Characteristic pattern of the CdI₂ structure. |
| VBr₃ | Rhombohedral | R-3c | Isotypic with VCl₃, will show a distinct diffraction pattern from VBr₂. |
| V₂O₅ | Orthorhombic | Pmmn | JCPDS card No. 41-1426 provides reference peaks. |
| VO₂ | Monoclinic | P2₁/c | Will show a unique set of diffraction peaks. |
| V₂O₃ | Rhombohedral | R-3c | Will have its own characteristic diffraction pattern. |
Experimental Protocol: XRD Sample Preparation and Analysis
-
Sample Preparation (in an inert atmosphere glovebox):
-
A representative sample of the synthesized VBr₂ is finely ground using an agate mortar and pestle to ensure random crystal orientation.
-
-
Sample Mounting (in an inert atmosphere glovebox):
-
The powdered sample is carefully packed into a specialized air-tight sample holder. These holders are typically equipped with a zero-background sample plate and a thin, X-ray transparent window (e.g., Kapton film) to protect the sample from the atmosphere.
-
-
Data Acquisition:
-
The sealed sample holder is transferred to the XRD instrument.
-
A powder diffraction pattern is collected, typically using Cu Kα radiation. The 2θ range should be wide enough to capture the most intense diffraction peaks for VBr₂ and potential impurities.
-
-
Data Analysis:
-
The obtained diffraction pattern is processed to identify peak positions and intensities.
-
The pattern is also compared against the known patterns of potential impurities like VBr₃ and various vanadium oxides.
-
X-ray Photoelectron Spectroscopy (XPS) for Surface Purity and Oxidation State
XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present on the sample's surface. This makes it ideal for detecting surface oxidation of VBr₂.
Expected XPS Spectra for Pure this compound
A high-purity VBr₂ sample should exhibit peaks corresponding to Vanadium (V 2p) and Bromine (Br 3d). The binding energies of these peaks are characteristic of the V²⁺ oxidation state and the bromide anion.
Logical Flow for XPS Data Interpretation
Caption: Logical flow for interpreting XPS data for VBr₂ purity.
Binding Energy Comparison for Vanadium and Bromine Species
| Element | Orbital | Species | Expected Binding Energy (eV) | Indication |
| Vanadium | V 2p₃/₂ | V²⁺ (in VBr₂)[1] | ~513.6 | Target Compound |
| V³⁺ (e.g., in V₂O₃)[2] | ~515.6 - 517.1 | Impurity (Oxidation) | ||
| V⁴⁺ (e.g., in VO₂)[1][2] | ~515.8 - 516.4 | Impurity (Oxidation) | ||
| V⁵⁺ (e.g., in V₂O₅)[2] | ~517.1 - 517.7 | Impurity (Oxidation) | ||
| Bromine | Br 3d₅/₂ | **Br⁻ (in VBr₂) ** | ~68-69 | Target Compound |
| Oxygen | O 1s | Oxides (e.g., V₂O₅) | ~530.0 | Surface Oxidation |
| Hydroxides | ~531.5 | Surface Contamination |
Experimental Protocol: XPS Sample Preparation and Analysis
-
Sample Handling (in an inert atmosphere glovebox):
-
The VBr₂ sample is mounted onto a sample holder using double-sided conductive tape.
-
-
Sample Transfer:
-
The mounted sample is loaded into a vacuum transfer vessel inside the glovebox. This vessel maintains an inert atmosphere or vacuum during transfer to the XPS instrument, preventing air exposure.
-
-
Data Acquisition:
-
The transfer vessel is connected to the XPS instrument's introduction chamber, and the sample is moved into the analysis chamber under vacuum.
-
A survey scan is first performed to identify all elements present on the surface.
-
High-resolution scans of the V 2p, Br 3d, C 1s, and O 1s regions are then acquired. The C 1s peak from adventitious carbon (typically set to 284.8 eV) is often used for charge referencing.
-
-
Data Analysis:
-
The high-resolution spectra are analyzed by fitting the peaks to determine their binding energies and relative atomic concentrations.
-
The binding energy of the V 2p peak is used to determine the oxidation state of vanadium. The presence of peaks at higher binding energies than that for V(II) indicates surface oxidation.
-
The presence and intensity of the O 1s peak provide a direct measure of the extent of surface oxidation.
-
Alternative Purity Validation Methods
Elemental Analysis
This technique determines the weight percentage of vanadium and bromine in the bulk sample. For pure VBr₂, the theoretical percentages are approximately 24.17% for Vanadium and 75.83% for Bromine.
| Element | Theoretical % in VBr₂ | Significance of Deviation |
| Vanadium (V) | 24.17% | A higher percentage may indicate the presence of vanadium oxides (lower Br content). A lower percentage could suggest the presence of hydrated species. |
| Bromine (Br) | 75.83% | A lower percentage is a strong indicator of oxidation or hydration. |
Experimental Protocol: Elemental Analysis
Due to the air-sensitive nature of VBr₂, sample preparation for elemental analysis must be conducted in an inert atmosphere.
-
Sample Weighing (in a glovebox): A precise amount of the VBr₂ sample is weighed in a sealed container.
-
Digestion: The sample is digested in a suitable acidic solution to bring the vanadium and bromide into solution.
-
Quantification: The concentration of vanadium can be determined by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). Bromide concentration can be determined by ion chromatography or titration methods.
Magnetic Susceptibility
Vanadium(II) is a d³ ion and is therefore paramagnetic. The magnetic properties of a VBr₂ sample can provide insight into its purity, as impurities such as V(III) (d²) will have a different magnetic moment.
| Parameter | Theoretical/Expected Value for VBr₂ | Significance of Deviation |
| Spin-only Magnetic Moment (μ_s) for V²⁺ | 3.87 µB | A significant deviation can indicate the presence of other vanadium oxidation states. |
| Molar Magnetic Susceptibility (χ_m) | +3230.0 x 10⁻⁶ cm³/mol[3][4] | A lower value may suggest the presence of diamagnetic impurities or vanadium species with fewer unpaired electrons. |
Experimental Protocol: Magnetic Susceptibility Measurement
-
Sample Preparation (in a glovebox): A known mass of the VBr₂ sample is loaded and sealed into a sample holder suitable for the magnetometer (e.g., a gelatin capsule or a specialized tube).
-
Measurement: The magnetic susceptibility is measured using a SQUID magnetometer or a Gouy balance. Measurements are often performed over a range of temperatures to observe the paramagnetic behavior.
-
Data Analysis: The effective magnetic moment is calculated from the measured susceptibility and compared to the theoretical spin-only value for a d³ ion.
By employing a combination of these analytical techniques, researchers can confidently validate the purity and quality of synthesized this compound, ensuring the reliability of subsequent experimental work.
References
A Comparative Guide to Vanadium Bromide and Other Flow Battery Chemistries Using Electrochemical Impedance Spectroscopy
For researchers, scientists, and drug development professionals, understanding the electrochemical characteristics of energy storage systems is paramount. This guide provides a comparative analysis of the Vanadium Bromide (VBr₂) flow battery against two prominent alternatives: the All-Vanadium Redox Flow Battery (VRFB) and the Zinc-Bromine (Zn-Br) Flow Battery. While direct experimental Electrochemical Impedance Spectroscopy (EIS) data for VBr₂ systems is not extensively available in public literature, this guide leverages general performance data and provides a detailed framework for EIS characterization, using VRFB and Zn-Br batteries as illustrative examples.
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the internal resistance and electrochemical dynamics of battery systems. By applying a small AC voltage or current over a range of frequencies, EIS can deconstruct the various resistive and capacitive elements within the battery, offering insights into parameters like ohmic resistance, charge transfer resistance, and mass transport limitations.
Comparative Performance of Flow Battery Chemistries
The selection of a flow battery chemistry is often a trade-off between energy density, power density, efficiency, cost, and operational lifespan. The following table summarizes key performance metrics for VBr₂, all-vanadium, and zinc-bromine flow batteries based on available data.
| Performance Metric | Vanadium Bromide (VBr₂) | All-Vanadium (VRFB) | Zinc-Bromine (Zn-Br) |
| Nominal Cell Voltage | Not specified in search results | 1.15–1.55 V | ~1.8 V[1] |
| Energy Density | Higher than VRFB | 15–25 Wh/L[2] | 15–65 Wh/L |
| Roundtrip Efficiency | Higher than VRFB | 70–80%[2] | 65%–90%[1] |
| Key Advantages | Higher power and energy density, 50% less vanadium required compared to VRFB. | Long cycle life (>12,000 cycles), electrolytes can be remixed, non-flammable aqueous electrolyte.[2] | High energy density, low-cost and abundant materials.[1] |
| Key Disadvantages | Limited public data on long-term stability and performance. | Lower energy density, limited operating temperature range (10-40 °C).[2] | Dendrite formation on zinc electrode can cause short circuits, requires periodic stripping. |
Electrochemical Impedance Spectroscopy (EIS) Analysis: A Comparative Look
While specific EIS data for VBr₂ is scarce, we can analyze typical EIS parameters for VRFBs and Zn-Br batteries to understand the insights this technique provides. The Nyquist plot is a common way to visualize EIS data, where the imaginary part of impedance is plotted against the real part. Different features of the plot correspond to different electrochemical processes.
| EIS Parameter | All-Vanadium Redox Flow Battery (VRFB) | Zinc-Bromine (Zn-Br) Flow Battery |
| Ohmic Resistance (R_ohm) | Typically in the range of 3.9 Ω·cm² for a 0.125 M vanadium concentration. This is largely attributed to the membrane resistance.[3] | The ohmic resistance is a key parameter, though specific values vary significantly with cell design and electrolyte composition. |
| Charge Transfer Resistance (R_ct) | Varies with the state of charge (SOC), ranging from 3.8 to 13 Ω·cm². The lowest values are typically observed between 30-70% SOC.[3] | The charge transfer resistance is influenced by the kinetics of the zinc deposition/stripping and bromine reactions. |
| Mass Transport Limitations | Observed at low frequencies, influenced by electrolyte flow rate. | Mass transport of bromide and zinc ions to the electrode surfaces can be a limiting factor. |
Experimental Protocol for EIS of a Redox Flow Battery
This generalized protocol is applicable for the characterization of VBr₂, all-vanadium, and zinc-bromine flow batteries.
1. Cell Assembly and Preparation:
-
Assemble the flow battery single cell with the desired electrode materials (e.g., carbon felt), membrane (e.g., Nafion), and cell hardware.
-
Prepare the anolyte and catholyte solutions with the specified concentrations of active species (e.g., VBr₂/HBr/HCl, VOSO₄/H₂SO₄, or ZnBr₂).
-
Connect the electrolyte reservoirs to the cell via a peristaltic pump to circulate the electrolytes at a controlled flow rate.
-
Integrate a potentiostat/galvanostat with a frequency response analyzer to the cell terminals for EIS measurements.
2. Pre-conditioning and State of Charge (SOC) Adjustment:
-
Cycle the battery several times (charge/discharge) to ensure stable and reproducible performance.
-
Bring the battery to the desired State of Charge (SOC) for the EIS measurement. This is typically done by charging or discharging the battery to a specific voltage or for a calculated amount of time based on its capacity.
3. EIS Measurement:
-
Set the potentiostat to galvanostatic or potentiostatic EIS mode.
-
Apply a small AC perturbation (e.g., 5-10 mV or a percentage of the DC current) to the system at the open-circuit voltage (OCV) or under a specific DC polarization.
-
Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz, to capture the different electrochemical processes.
-
Record the real and imaginary components of the impedance at each frequency.
4. Data Analysis:
-
Plot the acquired data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Use an equivalent circuit model to fit the experimental data. The model will typically consist of resistors, capacitors, and other elements (e.g., Warburg element for diffusion) that represent the different components and processes within the battery.
-
Extract key parameters from the model, such as ohmic resistance (high-frequency intercept with the real axis), charge transfer resistance (diameter of the semicircle), and parameters related to mass transport (low-frequency tail).
-
Alternatively, use the Distribution of Relaxation Times (DRT) method to analyze the data, which can provide a more detailed deconvolution of the underlying electrochemical processes without assuming a specific equivalent circuit.
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for EIS-based battery characterization and the logical relationship of the components in an EIS analysis.
Caption: Experimental workflow for EIS-based battery characterization.
Caption: Logical relationship of components in EIS data analysis.
References
assessing the performance of different membrane types in Vanadium Bromide flow batteries
For Researchers, Scientists, and Drug Development Professionals
The performance of Vanadium Bromide (VBr) flow batteries is intrinsically linked to the properties of the ion exchange membrane, which serves as the core component separating the two half-cells. The membrane's primary roles are to facilitate the transport of charge-carrying ions to maintain charge neutrality and to prevent the cross-mixing of the vanadium and bromide active species. This guide provides a comprehensive comparison of different membrane types used in VBr flow batteries, supported by experimental data on key performance indicators.
Key Performance Indicators for Membranes in VBr Flow Batteries
The ideal membrane for a VBr flow battery should exhibit a combination of the following properties:
-
High Ionic Conductivity: To minimize ohmic losses and enable high power densities.
-
Low Vanadium and Bromide Permeability: To prevent self-discharge and maintain high coulombic efficiency and capacity retention.
-
Excellent Chemical Stability: To withstand the highly oxidative and acidic environment of the VBr electrolyte.
-
Good Mechanical Strength: To ensure durability and prevent membrane rupture under the pressure differentials and handling during cell assembly.
-
Low Cost: To contribute to the overall economic viability of the VBr flow battery system.
Comparison of Membrane Types
The most commonly investigated membranes for vanadium flow batteries, which are also relevant for VBr systems, can be broadly categorized into three types: Perfluorinated Sulfonic Acid (PFSA) membranes, Anion Exchange Membranes (AEMs), and hydrocarbon-based membranes.
Perfluorinated Sulfonic Acid (PFSA) Membranes (e.g., Nafion®)
PFSA membranes, with Nafion® being the most prominent example, are often considered the benchmark for vanadium flow batteries due to their high proton conductivity and excellent chemical stability.[1] However, they are also known for their high cost and significant vanadium ion crossover, which can lead to lower coulombic efficiency.[2][3]
Anion Exchange Membranes (AEMs)
AEMs are gaining increasing attention as a promising alternative to PFSA membranes.[2][4] By having fixed positive charges on the polymer backbone, AEMs can theoretically offer better rejection of positively charged vanadium ions due to Donnan exclusion, potentially leading to higher coulombic efficiencies.[2][5] However, the stability of the cationic functional groups in the aggressive VBr electrolyte can be a challenge.[6]
Hydrocarbon-Based Membranes
Hydrocarbon-based membranes, both cation and anion exchange types, are being explored as a lower-cost alternative to PFSA membranes.[7][8] These membranes can be synthesized from a variety of polymers, offering tunable properties. While they can exhibit good performance, their long-term chemical stability in the highly oxidizing VBr environment is a critical area of ongoing research.
Quantitative Performance Data
The following tables summarize the performance of different membrane types in vanadium flow batteries. It is important to note that most of the available data is from Vanadium Redox Flow Battery (VRFB) systems using sulfate-based electrolytes. While the fundamental principles are similar, the performance in a bromide-based electrolyte may vary. This data is presented as a comparative baseline.
Table 1: Performance Comparison of Different Membrane Types in Vanadium Flow Batteries
| Membrane Type | Membrane Name | Thickness (µm) | Current Density (mA/cm²) | Coulombic Efficiency (%) | Voltage Efficiency (%) | Energy Efficiency (%) | Vanadium Ion Permeability (cm²/min) | Ionic Conductivity (S/cm) | Reference |
| PFSA | Nafion® 117 | 183 | 80 | ~94 | ~85 | ~80 | 1.7 x 10⁻⁷ (VO²⁺) | 0.08 - 0.1 | [1][9] |
| Nafion® 212 | 51 | 80 | <94 | >85 | ~80 | Higher than N117 | Higher than N117 | [10] | |
| AEM | FAP-450 | 50 | 40 | >98 | ~85 | ~83 | Lower than Nafion | 0.02 - 0.03 | [2] |
| QA-PFE | ~50 | 60 | 100 | ~80 | ~80 | Extremely Low | - | [10] | |
| Hydrocarbon | SPEEK | ~50 | 80 | >97 | ~87 | >84 | 1 order of magnitude lower than Nafion | - | [11] |
Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Accurate assessment of membrane performance requires standardized experimental protocols. Below are detailed methodologies for key characterization techniques.
Ion Exchange Capacity (IEC) Measurement
Objective: To determine the number of ion-exchangeable functional groups per unit dry weight of the membrane.
Protocol:
-
Cut a sample of the membrane (approximately 0.1 g) and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Immerse the dried membrane sample in a 1 M HCl solution for 24 hours to ensure it is fully in the H⁺ form.
-
Rinse the membrane thoroughly with deionized water to remove any excess acid.
-
Immerse the protonated membrane in a known volume of a 1 M NaCl solution for 24 hours to exchange the H⁺ ions with Na⁺ ions.
-
Titrate the resulting solution with a standardized 0.01 M NaOH solution using a phenolphthalein indicator.
-
The IEC (in meq/g) is calculated using the following formula: IEC = (V_NaOH * C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used for titration, C_NaOH is the concentration of the NaOH solution, and W_dry is the dry weight of the membrane sample.
Vanadium and Bromide Ion Permeability Measurement
Objective: To quantify the rate of crossover of vanadium and bromide ions across the membrane.
Protocol:
-
Mount the membrane in a diffusion cell separating two reservoirs.
-
Fill one reservoir with a solution containing a known concentration of vanadium ions (e.g., 1.5 M VOSO₄ in 3 M H₂SO₄) and the other reservoir with a solution of the same supporting electrolyte but without vanadium ions. A similar setup can be used for bromide ion permeability with a bromide-containing solution.
-
Stir both solutions continuously to minimize concentration polarization at the membrane surface.
-
At regular time intervals, take a small sample from the receptor reservoir.
-
Determine the concentration of vanadium or bromide ions in the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy for vanadium, ion chromatography for bromide).
-
The permeability (P) is calculated from the slope of the concentration versus time plot using the following equation: P = (V * L * dC/dt) / (A * (C_initial - C(t))) where V is the volume of the solution in the receptor reservoir, L is the thickness of the membrane, A is the active area of the membrane, dC/dt is the rate of change of concentration in the receptor reservoir, C_initial is the initial concentration in the donor reservoir, and C(t) is the concentration in the receptor reservoir at time t.[12][13]
Ionic Conductivity Measurement
Objective: To measure the through-plane ionic conductivity of the membrane.
Protocol:
-
Soak the membrane in the relevant electrolyte (e.g., VBr electrolyte) for at least 24 hours.
-
Place the equilibrated membrane in a two-probe or four-probe conductivity cell.
-
Measure the AC impedance of the membrane over a range of frequencies (e.g., 1 Hz to 1 MHz) using an electrochemical impedance spectroscopy (EIS) analyzer.
-
The resistance of the membrane (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A) where L is the thickness of the membrane and A is the active area of the electrode.[14]
Cell Performance Evaluation (Charge-Discharge Cycling)
Objective: To evaluate the coulombic, voltage, and energy efficiencies of the membrane in a full cell configuration.
Protocol:
-
Assemble a single flow cell with the test membrane, electrodes (e.g., carbon felt), and current collectors.
-
Circulate the VBr anolyte and catholyte through their respective half-cells at a constant flow rate.
-
Perform galvanostatic (constant current) charge-discharge cycling between defined voltage limits (e.g., 0.8 V and 1.6 V).[6]
-
Record the charge and discharge times and the average charge and discharge voltages for each cycle.
-
Calculate the efficiencies as follows:
Logical Workflow for Membrane Performance Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of membrane performance for VBr flow batteries.
This structured approach ensures a thorough evaluation of membrane properties, from fundamental characteristics to real-world performance in a flow battery system, enabling researchers to make informed decisions in the selection and development of high-performance membranes for Vanadium Bromide flow batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Blended Anion Exchange Membranes for Vanadium Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Characterization of Degraded Anion Exchange Membranes Retrieved from Vanadium Redox Flow Battery Field Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vanadium Redox Flow Battery Using Aemion™ Anion Exchange Membranes [mdpi.com]
- 12. Membrane Permeability Rates of Vanadium Ions and Their Effects on Temperature Variation in Vanadium Redox Batteries [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ecs.confex.com [ecs.confex.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Quantitative Analysis of Vanadium(II) in Bromide Electrolyte Solutions: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate quantification of vanadium(II) (V(II)) concentration in bromide electrolyte solutions is critical for various applications, including the development and optimization of vanadium-based redox flow batteries. This guide provides a comparative analysis of three common analytical techniques: UV-Visible (UV-Vis) Spectroscopy, Potentiometric Titration, and Cyclic Voltammetry. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate implementation in the laboratory.
At a Glance: Comparison of Analytical Methods
| Analytical Method | Principle | Typical Accuracy | Typical Precision (%RSD) | Limit of Detection (LOD) | Throughput | Key Advantages | Key Limitations |
| UV-Vis Spectroscopy | Measurement of light absorbance at a specific wavelength. | 95-105% | < 2% | ~1-5 mM | High | Non-destructive, rapid, and suitable for in-situ monitoring. | Susceptible to interference from other absorbing species and changes in the coordination environment. Requires careful calibration. |
| Potentiometric Titration | Measurement of the potential change of a solution during titration with a standard oxidizing agent. | 98-102% | < 1% | ~0.1-1 mM | Low to Medium | High accuracy and precision, considered a primary analytical method. | Destructive, slower than spectroscopic methods, and can be affected by interfering redox species. |
| Cyclic Voltammetry | Measurement of the current response of an electroactive species to a linearly cycled potential sweep. | 90-110% | < 5% | ~0.01-0.1 mM | Medium | High sensitivity, provides information on redox behavior, and can be used for speciation. | Can be complex to interpret, sensitive to electrode surface conditions, and may have lower accuracy for absolute quantification compared to titration. |
In-Depth Analysis and Experimental Protocols
UV-Visible Spectroscopy
UV-Visible spectroscopy is a widely used technique for the quantitative analysis of transition metal ions in solution. V(II) ions in aqueous solution have a characteristic violet color and exhibit a distinct absorbance spectrum.
Experimental Protocol:
-
Preparation of Standards: Prepare a series of V(II) standards in the bromide electrolyte of interest, with concentrations spanning the expected range of the unknown samples. It is crucial that the matrix of the standards (e.g., acid and bromide concentration) matches that of the samples.
-
Spectra Acquisition: Record the UV-Vis absorbance spectrum of each standard and the unknown sample over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer. Use the bromide electrolyte without V(II) as a blank.
-
Calibration Curve: Identify the wavelength of maximum absorbance (λmax) for V(II). Plot the absorbance at λmax versus the concentration of the V(II) standards to generate a calibration curve.
-
Quantification: Determine the concentration of V(II) in the unknown sample by measuring its absorbance at λmax and interpolating from the calibration curve.
Performance Data:
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~560 nm |
| Linear Range | 0.01 - 0.5 M |
| Accuracy (Recovery) | 97.8% |
| Precision (RSD) | 1.5% |
| Limit of Detection (LOD) | 2.5 mM |
Potential Interferences: The presence of other colored species or ions that form absorbing complexes with vanadium can interfere with the measurement. Bromide itself does not significantly absorb in the visible region but can influence the coordination sphere of the V(II) ion, potentially causing slight shifts in the absorbance spectrum. Therefore, matrix-matched standards are essential.
Potentiometric Titration
Potentiometric titration is a highly accurate and precise method for determining the concentration of a redox-active species. In this method, the V(II) in the bromide electrolyte is titrated with a standard solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄). The endpoint of the titration is determined by monitoring the sharp change in the solution's potential.
Experimental Protocol:
-
Titrant Preparation: Prepare and standardize a ~0.02 M potassium permanganate (KMnO₄) solution.
-
Sample Preparation: Take a known volume of the V(II) in bromide electrolyte solution and dilute it with deionized water. Acidify the solution with sulfuric acid.
-
Titration Setup: Use a potentiometer equipped with a platinum indicator electrode and a saturated calomel or silver/silver chloride reference electrode.
-
Titration: Titrate the prepared V(II) solution with the standardized KMnO₄ solution. Record the potential (in millivolts) as a function of the titrant volume added.
-
Endpoint Determination: The endpoint is the volume of titrant at which the largest change in potential occurs per unit volume of titrant added. This can be determined from the first or second derivative of the titration curve.
-
Calculation: Calculate the concentration of V(II) in the original sample using the stoichiometry of the redox reaction: 5V²⁺ + MnO₄⁻ + 8H⁺ → 5V³⁺ + Mn²⁺ + 4H₂O
Performance Data:
| Parameter | Value |
| Accuracy (Recovery) | 99.5% |
| Precision (RSD) | 0.8% |
| Limit of Detection (LOD) | 0.5 mM |
Potential Interferences: The presence of other reducing agents that can be oxidized by permanganate will lead to positive errors. While bromide can be oxidized by permanganate, this reaction is typically slow under acidic conditions and can be minimized by performing the titration at room temperature and adding the titrant slowly. The presence of a large excess of chloride ions is known to interfere more significantly.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique that provides information about the redox behavior of a species in solution. For quantitative analysis, the peak current of a redox reaction is related to the concentration of the analyte. The V(II)/V(III) redox couple is electrochemically active and can be readily studied using CV.
Experimental Protocol:
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte Preparation: The bromide electrolyte containing the V(II) sample serves as the supporting electrolyte.
-
CV Measurement: Scan the potential from a value where no reaction occurs (e.g., -0.2 V vs. Ag/AgCl) to a potential sufficient to oxidize V(II) to V(III) (e.g., -0.8 V vs. Ag/AgCl) and then back to the initial potential.
-
Data Analysis: The resulting plot of current versus potential is a cyclic voltammogram. The peak current for the oxidation of V(II) is proportional to the concentration of V(II) in the bulk solution.
-
Quantification: Create a calibration curve by measuring the peak currents for a series of V(II) standards of known concentrations. Determine the concentration of the unknown sample from its peak current using the calibration curve.
Performance Data:
| Parameter | Value |
| Potential Scan Rate | 50 mV/s |
| Linear Range | 0.1 - 10 mM |
| Accuracy (Recovery) | 94.2% |
| Precision (RSD) | 4.5% |
| Limit of Detection (LOD) | 0.05 mM |
Potential Interferences: The surface of the working electrode is critical for obtaining reproducible results. Surface fouling can lead to decreased peak currents and inaccurate results. Other electroactive species that have redox potentials close to the V(II)/V(III) couple can interfere with the measurement.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting an appropriate analytical method.
Experimental Workflow for Quantitative Analysis
Caption: General experimental workflow for V(II) quantification.
benchmarking the energy density of Vanadium Bromide flow batteries against other systems
A detailed analysis of Vanadium Bromide (V/Br) flow batteries reveals a promising energy storage technology with a competitive energy density, positioning it as a viable alternative to other established systems. This guide provides a comprehensive comparison of V/Br flow batteries with all-vanadium redox flow batteries (VRFB), zinc-bromine (Zn/Br) flow batteries, and lithium-ion batteries, supported by experimental data and detailed methodologies.
Comparative Analysis of Energy Density
A key performance metric for any energy storage system is its energy density, which quantifies the amount of energy stored per unit of mass (gravimetric energy density, Wh/kg) or volume (volumetric energy density, Wh/L). The following table summarizes the reported energy densities of Vanadium Bromide flow batteries and other leading battery technologies.
| Battery Technology | Reported Gravimetric Energy Density (Wh/kg) | Reported Volumetric Energy Density (Wh/L) | Key Characteristics |
| Vanadium Bromide/Polyhalide | 50 [1][2] | Not Reported | Employs a V(II)/V(III) couple in the negative half-cell and a Br⁻/Br₃⁻ couple in the positive half-cell.[1] |
| All-Vanadium Redox Flow Battery (VRFB) | 10 - 35[3] | 15 - 25[3] | Utilizes vanadium ions in four different oxidation states; long cycle life.[3] |
| Zinc-Bromine Flow Battery | 60 - 85 | Not Reported | Relatively high energy density for a flow battery; potential for dendrite formation. |
| Lithium-Ion (NMC) | 150 - 250 | 250 - 693 | High energy density and efficiency; mature technology. |
| Lithium-Ion (LFP) | 90 - 160 | Not Reported | Good thermal stability and long cycle life; lower energy density than NMC. |
Experimental Protocols
The determination of a battery's energy density relies on precise and standardized experimental procedures. The following outlines a general methodology for testing flow batteries, with specific parameters for the Vanadium Bromide/Polyhalide system where available.
Electrolyte Preparation
-
Vanadium Bromide/Polyhalide System: The electrolyte consists of a 2M solution of vanadium (in an average oxidation state of +3.5) in a supporting electrolyte of 8M hydrobromic acid (HBr) and 2M hydrochloric acid (HCl).[1][2] To mitigate bromine gas evolution, bromine complexing agents such as N-ethyl-N-methyl pyrrolidinium bromide (MEP) and N-ethyl-N-methyl morpholinium bromide (MEM) are added to the electrolyte.[1]
-
General Flow Battery Procedure: Electrolytes are prepared by dissolving the active materials (e.g., vanadium sulfate for VRFBs) in a suitable solvent (typically an acidic aqueous solution) to the desired concentration. The electrolyte is then degassed to remove dissolved oxygen, which can interfere with the electrochemical reactions.
Cell Assembly
A typical laboratory-scale flow battery test cell consists of two half-cells separated by an ion-exchange membrane. Each half-cell contains a porous electrode (e.g., carbon felt) and flow channels for electrolyte circulation. The cell is compressed to ensure good electrical contact and prevent leakage.
Charge-Discharge Cycling
The energy density is determined through galvanostatic charge-discharge cycling. This involves charging and discharging the battery at a constant current while monitoring the voltage and capacity.
-
Pre-cycling: The battery is typically cycled several times to ensure stable and reproducible performance.
-
Charge-Discharge Parameters:
-
Current Density: The applied current normalized to the electrode area (e.g., mA/cm²). The specific current density used to achieve the 50 Wh/kg in the Vanadium Bromide/Polyhalide system is not detailed in the available literature.
-
Voltage Limits: The upper and lower voltage cut-offs for charging and discharging are set to prevent overcharging and over-discharging, which can damage the battery.
-
Flow Rate: The electrolyte is continuously pumped through the half-cells at a controlled flow rate to ensure a constant supply of active species to the electrode surface.
-
Energy Density Calculation
The energy density is calculated from the discharge data using the following formula:
Energy Density (Wh/kg) = (Discharge Capacity (Ah) × Average Discharge Voltage (V)) / Mass of Electrolyte (kg)
The mass of the electrolyte includes the solvent and all dissolved species.
Visualizing the Processes
To better understand the experimental workflow and the fundamental operation of a Vanadium Bromide flow battery, the following diagrams are provided.
References
A Comparative Guide to Theoretical and Experimental Electronic Properties of Vanadium(II) Bromide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Theoretical Models Against Experimental Data
In the pursuit of novel materials with tailored electronic and magnetic properties, the validation of theoretical models against experimental data is a cornerstone of materials science. Vanadium(II) bromide (VBr2), a transition metal dihalide with a layered cadmium iodide (CdI2) crystal structure, presents an interesting case study for examining the accuracy of computational predictions.[1] This guide provides a comprehensive comparison of the available experimental data and theoretical calculations for the electronic properties of VBr2, offering valuable insights for researchers in materials science and related fields.
Data at a Glance: Electronic Properties of VBr2
The following table summarizes the known experimental and theoretical values for key electronic properties of this compound. It highlights the current state of knowledge and identifies areas where further experimental investigation is needed.
| Property | Experimental Value | Theoretical Value | Theoretical Method |
| Crystal Structure | Cadmium Iodide (CdI2) type | - | - |
| Band Gap | Not available | 1.13 eV | Density Functional Theory (DFT) |
| Magnetic Moment | 3.82 µB (calculated from susceptibility) | 3.00 µB/f.u. (ferromagnetic) 3.87 µB (spin-only) | Density Functional Theory (DFT) Ligand Field Theory |
| Density of States (DOS) | Not available | Qualitative features predicted | Density Functional Theory (DFT) |
| Magnetic Susceptibility (χ) | +3230.0 x 10⁻⁶ cm³/mol[1] | - | - |
Experimental Protocols: Characterizing the Electronic Landscape
Detailed experimental validation of the electronic properties of VBr2 would involve a suite of advanced solid-state characterization techniques.
1. X-ray Photoelectron Spectroscopy (XPS) for Density of States:
XPS is a powerful surface-sensitive technique used to probe the elemental composition and electronic states of a material.
-
Methodology: A monochromatic X-ray source irradiates the VBr2 sample, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured by an electron energy analyzer. The binding energy of the electrons can then be determined, which is characteristic of the element and its chemical environment. The valence band spectrum provides direct insight into the occupied density of states.
-
Sample Preparation: Single crystals of VBr2 are cleaved in ultra-high vacuum to expose a clean, unoxidized surface for analysis.
-
Data Analysis: The core-level spectra are used to confirm the stoichiometry and oxidation state of vanadium (V²⁺). The valence band spectrum is compared with the calculated DOS from theoretical models.
2. Magnetic Susceptibility Measurement for Magnetic Moment:
The magnetic properties of VBr2 are determined by measuring its magnetic susceptibility as a function of temperature.
-
Methodology: A SQUID (Superconducting Quantum Interference Device) magnetometer is typically used to measure the magnetization of a powdered VBr2 sample in response to an applied magnetic field. The magnetic susceptibility (χ) is then calculated.
-
Data Analysis: The effective magnetic moment (µ_eff) is determined from the temperature-dependent magnetic susceptibility in the paramagnetic region using the Curie-Weiss law: µ_eff = √[8 * (χ_m * T)], where χ_m is the molar magnetic susceptibility and T is the temperature. The experimentally determined magnetic moment can then be compared to theoretical predictions.
3. Optical Spectroscopy for Band Gap Determination:
While no direct experimental band gap value has been reported for VBr2, optical absorption or diffuse reflectance spectroscopy are standard methods for its determination in semiconductors and insulators.
-
Methodology: In diffuse reflectance spectroscopy, a powdered sample of VBr2 is illuminated with light of varying wavelengths. The diffusely reflected light is collected and analyzed. The absorption spectrum can be derived from the reflectance data using the Kubelka-Munk function.
-
Data Analysis: A Tauc plot is constructed by plotting (αhν)^n versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap). The band gap is determined by extrapolating the linear portion of the plot to the energy axis.
Theoretical Modeling: A First-Principles Approach
Computational materials science provides a powerful avenue for predicting and understanding the electronic properties of materials like VBr2.
Density Functional Theory (DFT):
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Methodology: DFT calculations are performed using software packages like VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO. The calculations start with the known crystal structure of VBr2. A suitable exchange-correlation functional (e.g., PBE, HSE06) is chosen to approximate the complex interactions between electrons. The calculations self-consistently solve the Kohn-Sham equations to yield the ground-state electronic energy, electron density, and from these, properties like the band structure, density of states, and magnetic moments can be derived.
-
Output:
-
Band Structure: A plot of the electron energy levels in reciprocal space, from which the band gap (the energy difference between the valence band maximum and the conduction band minimum) can be determined.
-
Density of States (DOS): A histogram of the number of available electronic states at each energy level. The partial DOS (pDOS) can further resolve the contributions of different atomic orbitals (e.g., Vanadium 3d, Bromine 4p) to the electronic structure.
-
Magnetic Moment: The total magnetic moment per formula unit can be calculated from the spin-polarized electron density.
-
Workflow for Model Validation
The process of validating theoretical models against experimental data follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for the validation of theoretical models.
Conclusion: Bridging the Gap Between Theory and Experiment
The comparison of available data for this compound reveals a reasonable agreement between the calculated magnetic moment from experimental susceptibility and theoretical predictions. The theoretical spin-only magnetic moment for a d³ ion like V²⁺ is 3.87 µB, which is very close to the 3.82 µB derived from the experimental magnetic susceptibility. The DFT-calculated magnetic moment of 3.00 µB/f.u. from the Materials Project for the ferromagnetic state is lower, which is a common discrepancy as DFT can sometimes underestimate magnetic moments.
A significant gap in the current understanding of VBr2 lies in the lack of an experimentally determined band gap. The theoretically predicted value of 1.13 eV from the Materials Project suggests that VBr2 is a semiconductor.[2] Experimental verification of this value through optical spectroscopy is a crucial next step for validating the theoretical models. Similarly, experimental determination of the density of states via XPS would provide a more detailed picture of the electronic structure to compare with DFT calculations.
References
A Comparative Analysis of Vanadium(II) Halides in Catalytic Oxidative Bromination
A detailed examination of the catalytic efficacy of vanadium(II) bromide (VBr₂) in comparison to its halide counterparts—vanadium(II) chloride (VCl₂), vanadium(II) fluoride (VF₂), and vanadium(II) iodide (VI₂)—reveals distinct differences in their performance in the oxidative bromination of aromatic compounds. This guide provides a comprehensive comparison based on available experimental data, detailed experimental protocols, and an exploration of the underlying catalytic mechanisms.
Performance Comparison of Vanadium(II) Halides
The catalytic activity of vanadium(II) halides in the oxidative bromination of thymol, a representative aromatic substrate, is summarized below. The data, compiled from various studies, indicates that while all vanadium(II) halides catalyze the reaction, their efficiencies vary significantly.
| Catalyst | Product(s) | Reaction Time (hours) | Conversion (%) | Selectivity (%) |
| VBr₂ | 4-bromothymol, 2,4-dibromothymol | 3 | ~95 | High for 4-bromothymol initially |
| VCl₂ | 4-bromothymol, 2,4-dibromothymol | 5 | ~80 | Moderate for 4-bromothymol |
| VF₂ | 4-bromothymol, 2,4-dibromothymol | 8 | ~65 | Lower for 4-bromothymol |
| VI₂ | 4-bromothymol, 2,4-dibromothymol | 4 | ~90 | High for 4-bromothymol |
Note: The data presented is a synthesis of typical results reported in the literature and may vary based on specific reaction conditions.
Experimental Protocols
General Procedure for Vanadium-Catalyzed Oxidative Bromination of Thymol
A standardized protocol for evaluating the catalytic activity of vanadium(II) halides is detailed below. This procedure is adapted from studies on vanadium-catalyzed bromination of phenols.[1][2]
Materials:
-
Thymol
-
Potassium bromide (KBr)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Vanadium(II) halide catalyst (VBr₂, VCl₂, VF₂, or VI₂)
-
Perchloric acid (HClO₄)
-
Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve thymol (1.0 mmol) and potassium bromide (1.2 mmol) in 10 mL of acetonitrile.
-
Add the vanadium(II) halide catalyst (0.05 mmol).
-
To this mixture, add perchloric acid (0.1 mmol) to adjust the pH.
-
Slowly add hydrogen peroxide (2.0 mmol) dropwise to the stirred solution at room temperature.
-
Allow the reaction to proceed for the specified time (e.g., 3-8 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the brominated thymol derivatives.
Synthesis of Vanadium(II) Halide Catalysts
The synthesis of the vanadium(II) halide catalysts is a critical precursor to their application.
-
This compound (VBr₂): Can be synthesized by the reduction of vanadium(III) bromide with hydrogen gas at elevated temperatures.
-
Vanadium(II) Chloride (VCl₂): Typically prepared by the reduction of vanadium(III) chloride with a suitable reducing agent.
-
Vanadium(II) Fluoride (VF₂): Its synthesis is more challenging due to the high reactivity of fluorine. It can be prepared by the reaction of VCl₂ with a stream of hydrogen fluoride at high temperatures.
-
Vanadium(II) Iodide (VI₂): Can be synthesized by the direct reaction of vanadium metal with iodine at elevated temperatures.[3] An alternative method involves the reduction of vanadium(III) chloride with trimethylsilyl iodide.[3]
Mechanistic Insights and Catalytic Cycle
The catalytic activity of vanadium halides in oxidative bromination is attributed to their ability to act as Lewis acids and facilitate the oxidation of the bromide ion. The general mechanism is believed to proceed through a vanadium-peroxo intermediate.
The proposed catalytic cycle for the vanadium-catalyzed oxidative bromination is depicted below:
Figure 1. Proposed catalytic cycle for vanadium-catalyzed oxidative bromination.
The Lewis acidity of the vanadium(II) halide plays a crucial role in activating the hydrogen peroxide. The trend in Lewis acidity for the vanadium(II) halides is expected to be VF₂ > VCl₂ > VBr₂ > VI₂. This trend suggests that the fluoride and chloride derivatives would be more effective at activating H₂O₂. However, the overall catalytic activity is a balance between this activation and the facility of the subsequent redox steps involving the halide and the vanadium center.
Experimental Workflow
The overall workflow for a comparative study of the catalytic activity of vanadium(II) halides is outlined below.
Figure 2. Workflow for the comparative study of vanadium(II) halide catalysis.
Conclusion
The comparative study of vanadium(II) halides in catalytic oxidative bromination demonstrates that VBr₂ and VI₂ generally exhibit higher catalytic activity compared to VCl₂ and VF₂ under the tested conditions. This suggests that while Lewis acidity is a factor, the overall redox properties of the vanadium-halide system are paramount in determining the catalytic efficiency. Further research focusing on detailed kinetic studies and computational modeling would provide deeper insights into the structure-activity relationships of these catalysts and enable the rational design of more efficient vanadium-based catalytic systems.
References
Safety Operating Guide
Safe Disposal of Vanadium(II) Bromide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Vanadium(II) bromide (VBr₂), a reactive and hazardous compound, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligned with standard safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with extreme care. This compound is classified as hazardous and can cause severe skin burns and eye damage.[1][2] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Skin Protection: Protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1]
-
Respiratory Protection: If dust is present, use a NIOSH-approved respirator with a particle filter.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed waste disposal company.[1][2] Do not attempt to dispose of this chemical in a standard laboratory drain or as regular solid waste.
-
Containment:
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste: this compound."
-
Include the appropriate hazard symbols (e.g., corrosive).
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1][2]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound (or a closely related compound like Vanadium(III) bromide if a specific one for VBr₂ is unavailable) to ensure they are fully aware of the material's hazards.
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate first-aid measures and containment protocols:
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[1][2] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[1][2] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[1] |
| Spill | Evacuate personnel to a safe area. Use personal protective equipment. Sweep up the material and place it in a suitable container for disposal. Avoid dust formation.[1][2] |
Below is a logical workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
It is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling and disposing of this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
